9-Chloro-2-methylacridine
Description
Structure
3D Structure
Properties
IUPAC Name |
9-chloro-2-methylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFSCEBEIDYRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346783 | |
| Record name | 9-Chloro-2-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-09-4 | |
| Record name | 9-Chloro-2-methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 9-Chloro-2-methylacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Chloro-2-methylacridine, a key heterocyclic compound with significant applications in medicinal chemistry. The document details its synthesis, physicochemical properties, and its pivotal role as a precursor to a range of biologically active molecules. While this compound itself is not extensively studied for its biological effects, its strategic importance lies in its facile conversion to 9-aminoacridine derivatives, which have demonstrated notable anticancer and antimicrobial properties. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to support researchers in the fields of organic synthesis and drug discovery.
Introduction: The Significance of the Acridine Scaffold
Acridine, a nitrogen-containing heterocyclic aromatic compound, constitutes the core structure of a multitude of biologically active molecules.[1] The planar, tricyclic ring system of acridines allows them to intercalate between the base pairs of DNA, a mechanism that underpins many of their therapeutic effects, including their use as anticancer and antimicrobial agents.[2] The strategic substitution on the acridine ring system allows for the fine-tuning of these biological activities.
This compound is a crucial synthetic intermediate in the development of novel acridine-based therapeutics. The chlorine atom at the 9-position is a highly reactive leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, most notably amino groups, to generate a library of 9-substituted acridine derivatives. The methyl group at the 2-position can also influence the electronic properties and steric interactions of the molecule, potentially modulating its biological activity and pharmacokinetic profile.
This guide will first elucidate the synthetic pathway to this compound, followed by a discussion of its known and predicted physicochemical properties. Finally, it will explore the significant biological activities of the derivatives synthesized from this important precursor.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process that begins with an Ullmann condensation to form a substituted anthranilic acid, followed by a cyclization reaction.
Step 1: Ullmann Condensation for the Synthesis of N-(4-methylphenyl)anthranilic acid
The initial step involves the copper-catalyzed coupling of o-chlorobenzoic acid and p-toluidine. This reaction, a modification of the Ullmann-Goldberg reaction, forms the crucial intermediate, N-(4-methylphenyl)anthranilic acid.[3]
Reaction Scheme:
Figure 1: Ullmann condensation to form N-(4-methylphenyl)anthranilic acid.
Causality Behind Experimental Choices:
-
Copper/Copper(I) Oxide Catalyst: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation in the Ullmann condensation.[3] Copper(I) is believed to be the active catalytic species. The use of copper oxide as a co-catalyst can enhance the reaction rate and yield.[3]
-
Sodium Acetate as Base: A base is required to deprotonate the amine and facilitate the reaction. Sodium acetate is a milder base compared to potassium carbonate, which can sometimes lead to side reactions.[3]
-
Dimethylformamide (DMF) as Solvent: DMF is a high-boiling polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.[3]
Step 2: Cyclization to this compound
The second step involves the cyclization of the N-(4-methylphenyl)anthranilic acid intermediate using phosphorus oxychloride (POCl₃). POCl₃ acts as both a dehydrating and chlorinating agent in this reaction.
Reaction Scheme:
Figure 2: Cyclization of N-(4-methylphenyl)anthranilic acid to this compound.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the acridone intermediate. Subsequently, it acts as a chlorinating agent to convert the acridone to the final 9-chloroacridine derivative. This one-pot cyclization and chlorination is an efficient method for the synthesis of 9-chloroacridines.[3]
Experimental Protocols
Synthesis of N-(4-methylphenyl)anthranilic acid
Materials:
-
o-Chlorobenzoic acid
-
p-Toluidine
-
Copper powder
-
Copper(I) oxide
-
Sodium acetate
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chlorobenzoic acid (1 equivalent), p-toluidine (1.1 equivalents), copper powder (0.1 equivalents), copper(I) oxide (0.05 equivalents), and sodium acetate (1.2 equivalents).
-
Add DMF as the solvent and heat the mixture to 160-170 °C with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure N-(4-methylphenyl)anthranilic acid.
Synthesis of this compound
Materials:
-
N-(4-methylphenyl)anthranilic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate solution (saturated)
-
Chloroform
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add N-(4-methylphenyl)anthranilic acid (1 equivalent) and an excess of freshly distilled phosphorus oxychloride (approximately 5-10 equivalents).
-
Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours. The reaction mixture will turn into a clear, dark solution.
-
After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously add crushed ice to decompose any remaining POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent like ethanol or acetone.
Physicochemical Properties
While experimental data for this compound is not extensively reported in the literature, the following table summarizes its computed properties and predicted spectral data based on its structure and comparison with analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₀ClN | - |
| Molecular Weight | 227.69 g/mol | - |
| Appearance | Predicted to be a yellow solid | Analogy |
| Melting Point | Not reported in available literature | - |
| Boiling Point | Not reported in available literature | - |
| ¹H NMR (Predicted) | See discussion below | Prediction |
| ¹³C NMR (Predicted) | See discussion below | Prediction |
Predicted NMR Spectra
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.4 ppm (m, 2H): Aromatic protons in the deshielded region, likely corresponding to the protons at positions 4 and 5, which are peri to the nitrogen and chlorine, respectively.
-
δ 7.5-7.8 ppm (m, 4H): Other aromatic protons on the acridine core.
-
δ 7.3-7.4 ppm (m, 1H): Aromatic proton at position 1.
-
δ 2.5 ppm (s, 3H): Singlet corresponding to the methyl protons at position 2.
¹³C NMR (100 MHz, CDCl₃):
-
δ 148-150 ppm: Quaternary carbon at position 9, attached to chlorine.
-
δ 140-145 ppm: Quaternary carbons of the acridine ring.
-
δ 120-135 ppm: Aromatic CH carbons of the acridine ring.
-
δ 21.5 ppm: Methyl carbon at position 2.
Disclaimer: The NMR data presented are predicted values based on the chemical structure and known shifts for similar acridine derivatives. Experimental verification is recommended.
Reactivity and Biological Significance
The primary chemical and biological significance of this compound lies in its utility as a versatile synthetic intermediate.
Nucleophilic Substitution at the 9-Position
The chlorine atom at the 9-position of the acridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.
This high reactivity allows for the facile introduction of a variety of nucleophiles, most importantly, amines, to synthesize a diverse range of 9-aminoacridine derivatives.
Figure 3: General scheme for the synthesis of 9-aminoacridine derivatives.
Biological Activities of 9-Aminoacridine Derivatives
While this compound itself has not been extensively evaluated for its biological properties, the 9-aminoacridine derivatives synthesized from it have shown significant potential as therapeutic agents.
-
Anticancer Activity: Many 9-aminoacridine derivatives are potent DNA intercalators. By inserting themselves between the base pairs of the DNA double helix, they can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1] Some derivatives have also been shown to inhibit topoisomerase enzymes, which are crucial for DNA topology and are common targets for cancer chemotherapy.[2] The substitution pattern on both the acridine ring and the 9-amino side chain plays a critical role in determining the DNA binding affinity and the anticancer potency.
-
Antimicrobial Activity: The ability of 9-aminoacridines to interact with DNA also confers upon them antimicrobial properties. They can inhibit bacterial DNA replication and protein synthesis. Historically, acridine derivatives have been used as antiseptics. With the rise of antibiotic resistance, there is renewed interest in developing novel acridine-based antimicrobial agents.
Table of Biological Activities of Selected 9-Aminoacridine Derivatives:
| Derivative Class | Biological Activity | Mechanism of Action | Reference(s) |
| 9-Anilinoacridines | Anticancer | DNA intercalation, Topoisomerase inhibition | [1][2] |
| Substituted 9-Aminoacridines | Anticancer | Induction of apoptosis, Cell cycle arrest | [1] |
| Novel 9-Aminoacridine Analogs | Antimicrobial | Inhibition of bacterial growth | - |
Conclusion
This compound is a strategically important heterocyclic compound whose value lies primarily in its role as a versatile synthetic precursor. The synthetic route via Ullmann condensation followed by cyclization with phosphorus oxychloride provides an efficient means to access this key intermediate. While its own physicochemical and biological properties are not extensively documented, its high reactivity at the 9-position allows for the straightforward synthesis of a wide array of 9-aminoacridine derivatives. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, primarily through their ability to interact with DNA. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize and utilize this compound in the ongoing quest for novel and more effective therapeutic agents.
References
- Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. (2017). Arabian Journal of Chemistry, 10, S956-S963.
- Synthesis and anticancer study of 9-aminoacridine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5068-5071.
- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. (2025). Benchchem.
- Bernthsen synthesis, antimicrobial activities and cytotoxicity of acridine derivatives. (2011). European Journal of Medicinal Chemistry, 46(1), 228-236.
Sources
Introduction: The Acridine Scaffold and the Significance of 9-Chloro-2-methylacridine
An In-depth Technical Guide to the Synthesis and Characterization of 9-Chloro-2-methylacridine
For Researchers, Scientists, and Drug Development Professionals
The acridine scaffold, a nitrogen-containing heterocyclic aromatic framework, is a privileged structure in medicinal chemistry.[1] Its planar tricyclic system allows for intercalation between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine derivatives.[1] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Within this important class of molecules, 9-chloroacridines serve as critical synthetic intermediates.[1] The chlorine atom at the 9-position is a versatile leaving group, readily displaced by various nucleophiles (amines, phenols, thiols) to generate a diverse library of 9-substituted acridine derivatives. This reactivity is fundamental to the structure-activity relationship (SAR) studies that drive the development of new therapeutic agents.[3][4] this compound, the subject of this guide, is a key building block for creating targeted derivatives, where the methyl group at the 2-position can influence solubility, metabolic stability, and target binding affinity.
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for its preparation and validation.
Part 1: Synthesis Pathway and Rationale
The synthesis of this compound is a well-established three-step process. The chosen pathway is efficient and relies on classic organic reactions, making it accessible in a standard laboratory setting. The overall workflow begins with a copper-catalyzed C-N bond formation, followed by an acid-mediated intramolecular cyclization, and concludes with a chlorination step.
Step 1: Synthesis of N-(4-methylphenyl)anthranilic acid via Ullmann Condensation
The initial step involves the formation of a C-N bond between an aryl halide and an amine. The Ullmann condensation (specifically, the Goldberg reaction variant) is the method of choice for this transformation.[5]
-
Causality of Experimental Choice: The Ullmann reaction is a robust, time-tested method for coupling aryl halides with amines, alcohols, or thiols, promoted by copper.[6][7][8] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann condensation is often cost-effective and highly efficient for this specific class of reactants, particularly on a larger scale.[5] The reaction requires high temperatures to overcome the activation energy for the C-N bond formation.[5] A base, typically potassium carbonate, is essential to neutralize the HCl formed during the reaction and to facilitate the formation of the amine anion.
Experimental Protocol:
-
To a round-bottomed flask equipped with a reflux condenser, add o-chlorobenzoic acid (1 eq), p-toluidine (1.5 eq), anhydrous potassium carbonate (1.1 eq), and a catalytic amount of copper powder and copper(I) oxide (approx. 0.05 eq).[9][10]
-
Add dimethylformamide (DMF) as the solvent.[9]
-
Heat the mixture to reflux (typically 160-170 °C) for 2-4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess p-toluidine via steam distillation.[10]
-
Treat the remaining solution with activated charcoal to remove colored impurities, boil briefly, and filter while hot.[10]
-
Acidify the filtrate with concentrated hydrochloric acid with stirring.[10]
-
The desired product, N-(4-methylphenyl)anthranilic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically an off-white solid.[10]
Step 2: Cyclization to 2-methylacridone
This step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the carboxylic acid of the N-phenylanthranilic acid derivative attacks the electron-rich aromatic ring of the toluidine moiety.[2]
-
Causality of Experimental Choice: A strong protic acid like concentrated sulfuric acid or a dehydrating agent like polyphosphoric acid (PPA) is required.[10][11] The acid serves two purposes: it protonates the carboxylic acid, activating it to form a highly electrophilic acylium ion, and it acts as the solvent and a dehydrating agent, driving the reaction towards the cyclized product. Heating is necessary to provide the energy for this intramolecular cyclization.
Experimental Protocol:
-
Carefully add N-(4-methylphenyl)anthranilic acid (1 eq) in portions to concentrated sulfuric acid (approx. 2.5 mL per gram of acid) in a flask, with cooling in an ice bath.[10]
-
Once the addition is complete, heat the solution on a boiling water bath for 4 hours.[10]
-
After cooling, carefully pour the reaction mixture into a large volume of boiling water. This will cause the product to precipitate.[10]
-
Boil the suspension for 5 minutes, then filter the yellow precipitate.
-
Neutralize any remaining acid by boiling the solid in a solution of sodium carbonate.[10]
-
Collect the crude 2-methylacridone by vacuum filtration, wash thoroughly with water, and dry.
Step 3: Chlorination to this compound
The final step converts the C9 carbonyl group of the acridone into a chloro group.
-
Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[12] The mechanism involves the tautomerization of the 2-methylacridone to its enol form, 9-hydroxy-2-methylacridine. The POCl₃ then acts as a powerful chlorinating and dehydrating agent, converting the hydroxyl group into a chloro group.[13] This reaction must be performed under anhydrous conditions, as 9-chloroacridine is susceptible to hydrolysis back to the acridone.[14] An excess of POCl₃ is used to serve as both the reagent and the solvent.[12]
Experimental Protocol:
-
In a round-bottomed flask fitted with a reflux condenser (with a calcium chloride guard tube), mix 2-methylacridone (1 eq) with phosphorus oxychloride (approx. 3-4 mL per gram of acridone).[12][15]
-
Slowly heat the mixture in an oil bath to 85–90 °C. An initial vigorous reaction may occur.[14]
-
Once the initial reaction subsides, increase the temperature to 135–140 °C and maintain for 2 hours.[14][15]
-
Remove the excess POCl₃ by distillation under reduced pressure.[14]
-
Caution: The workup must be performed carefully. Cool the residue and pour it into a well-stirred mixture of concentrated ammonia solution, crushed ice, and chloroform.[14] The ammonia neutralizes the acidic byproducts and prevents hydrolysis of the product.
-
Stir until all the solid has dissolved. Separate the chloroform layer.
-
Extract the aqueous layer with additional chloroform.
-
Combine the chloroform extracts, dry over anhydrous calcium chloride or magnesium sulfate, filter, and remove the chloroform by rotary evaporation to yield the crude this compound as a straw-colored or yellow solid.[14][15]
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value / Description | Source |
| Chemical Formula | C₁₄H₁₀ClN | [16] |
| Molecular Weight | 227.69 g/mol | [16] |
| Exact Mass | 227.0501770 Da | [16] |
| Appearance | Straw-colored or yellow powder/needles | [12][15] |
| CAS Number | 16492-09-4 | [16] |
| XLogP3 | 4.5 | [16] |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final compound. A common impurity is the starting material, 2-methylacridone, which can form via hydrolysis of the product.[17]
Analytical HPLC Protocol:
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase: Prepare a gradient system using acetonitrile (Solvent B) and water containing 0.1% trifluoroacetic acid (Solvent A).
-
Gradient Program: A typical gradient could be: 0-2 min (30% B), 2-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 0.1 mg/mL).
-
Injection & Detection: Inject 10 µL of the sample and monitor the elution at 254 nm.[17]
-
Analysis: The purity is determined by the area percentage of the main product peak relative to the total peak area. The less polar this compound will have a longer retention time than the more polar 2-methylacridone impurity.
Spectroscopic Analysis
Spectroscopic methods provide definitive structural confirmation.[18]
1. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Result: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) will be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern will be seen: a peak at m/z 227 (for C₁₄H₁₀³⁵ClN) and a peak at m/z 229 (for C₁₄H₁₀³⁷ClN) in an approximate 3:1 intensity ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement (expected: 227.0502).[18]
2. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
-
Expected Result: The spectrum will lack the strong C=O stretch (around 1610-1640 cm⁻¹) characteristic of the acridone precursor. Key expected absorptions include:
-
3050-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2960 cm⁻¹: Aliphatic C-H stretching (from the -CH₃ group).
-
~1600, 1570, 1480 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
~1050 cm⁻¹: C-Cl stretching.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[19] The expected signals for this compound in CDCl₃ are summarized below.
| Data Type | Expected Chemical Shift (δ, ppm) | Rationale / Description |
| ¹H NMR | ~2.5 ppm | Singlet, 3H (protons of the -CH₃ group at C2). |
| ~7.4-8.3 ppm | Multiplets, 7H (aromatic protons). The specific shifts and coupling patterns will depend on the electronic effects of the chloro and methyl groups. The proton at C1 will likely appear as a singlet or a narrow doublet due to meta-coupling. | |
| ¹³C NMR | ~21 ppm | Methyl carbon (-CH₃). |
| ~117-135 ppm | Signals for aromatic CH carbons. | |
| ~140-150 ppm | Signals for quaternary carbons, including the C-Cl carbon (C9) and the carbons of the central ring fused to the benzene rings. The C9 carbon will be significantly downfield. |
-
DEPT-135 Experiment: A DEPT-135 experiment would be invaluable. It would show a positive peak for the -CH₃ carbon, positive peaks for the seven aromatic CH carbons, and no signals for the six quaternary carbons, thus confirming the carbon count for each type.[20]
Part 3: Reactivity and Applications
The primary utility of this compound lies in its role as a versatile chemical intermediate.[1] The chlorine at the C9 position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[21] This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an ideal starting point for generating libraries of novel compounds for biological screening.[3][22]
For example, reaction with various primary or secondary amines yields 9-aminoacridine derivatives, a class of compounds extensively studied for their anticancer activity through mechanisms like DNA intercalation and topoisomerase inhibition.[1][23] Similarly, reaction with phenols or thiols can produce 9-aryloxy or 9-arylthioacridines, respectively. The 2-methyl substituent provides a point for further modification or can be used to fine-tune the steric and electronic properties of the final molecule, influencing its pharmacological profile.
References
- Steingruber, H. S. et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
- Synthesis and anticancer study of 9-aminoacridine deriv
- Ullmann condens
- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. (2025). BenchChem.
- Acridone. (n.d.). Organic Syntheses Procedure.
- Ullmann Acridine Synthesis. (n.d.). Scribd.
- Generation of 9(10H)-Acridone from Anthranilic Acid. (2025).
- Ullmann reaction. (n.d.). Slideshare.
- Begum, A. et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers.
- 9-aminoacridine. (n.d.). Organic Syntheses Procedure.
- Preparation of 9-methylacridine. (n.d.). PrepChem.com.
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). HETEROCYCLES, Vol. 57, No. 4.
- Technical Support Center: 9-Chloroacridine Synthesis. (2025). BenchChem.
- Ullmann reaction. (n.d.). Wikipedia.
- This compound. (n.d.). ECHEMI.
- 2-chloro-9-methylacridine. (2025). LookChem.
- 9-Methylacridine. (n.d.). PubChem, NIH.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Srinivas, V., & Swamy, K. C. K. (2009). Facile formation of phosphono-acridanes via chloroacridines. ARKIVOC, 2009(xii), 31-42.
- Assessing the Purity of Synthesized 9-Chloroacridine: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
- 9-METHYLACRIDINE(611-64-3) 13C NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 9‐chloroacridine. (n.d.).
- Kinetic studies on the reactions of various 9-chloroacridines with some arylsulphonyl hydrazides and antiinflammatory and kinase inhibition activitiy of the products. (2025).
- This compound. (n.d.). BLD Pharm.
- Bharathi, M. P., Mahithavani, S., & Kumar, A. P. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3).
- POCl3 chlorin
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.
- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.
-
Reactivity of allenylphosphonates and allenylphosphine oxides toward 9-chloroacridines and acridone. (n.d.). Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCSim2UQNPtUtEv8dZKv8jusKa4b6pw6sHm1fxPDpgNfssF1Ni2VAzS_63JgRp-Ik8zr2KR9W6YDELqeoi7-fQ6UkU_EwyCMOC_kHlwXSOhAw5FvJEPdV9p_Zilz3qNHW3sKTe-ECn7yUBo5Npd7qHtmEsTodD]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. kronika.ac [kronika.ac]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction | PPTX [slideshare.net]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bg.copernicus.org [bg.copernicus.org]
- 20. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Biological Frontier of 9-Chloro-2-methylacridine: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The acridine tricycle represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of compounds with profound biological activities. Within this esteemed class, 9-Chloro-2-methylacridine emerges as a compound of significant interest. It serves not only as a critical synthetic intermediate but also holds intrinsic potential as a biologically active agent. This technical guide provides an in-depth exploration of the synthesis, putative mechanisms of action, and demonstrated biological activities of this compound and its close derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, blending established knowledge with actionable experimental insights to catalyze further investigation into this promising molecule.
Synthesis of this compound: A Robust and Verifiable Protocol
The primary route to synthesizing this compound is a modified Ullmann-Goldberg reaction followed by cyclization. This two-step process is reliable and scalable, making it suitable for laboratory-scale research and potential larger-scale production.
Step 1: N-(4-methylphenyl)anthranilic Acid Synthesis
The synthesis commences with the condensation of o-chlorobenzoic acid and p-toluidine. The methyl group from p-toluidine will ultimately reside at the 2-position of the acridine core.
-
Rationale for Reagent Selection: The use of copper as a catalyst and copper oxide as a co-catalyst is crucial for facilitating the carbon-nitrogen bond formation in the Ullmann condensation. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the reactants and catalysts.
Experimental Protocol: N-(4-methylphenyl)anthranilic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chlorobenzoic acid (1 equivalent), p-toluidine (1.1 equivalents), sodium acetate (2 equivalents), copper powder (0.1 equivalents), and copper(I) oxide (0.05 equivalents).
-
Add a sufficient volume of Dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 160-170°C under a nitrogen atmosphere for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield N-(4-methylphenyl)anthranilic acid.
Step 2: Cyclization to this compound
The intermediate, N-(4-methylphenyl)anthranilic acid, is then cyclized to form the acridine ring system.
-
Causality in Experimental Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, essential for both the cyclization of the anthranilic acid derivative and the chlorination at the 9-position. The reaction is conducted under a nitrogen atmosphere to prevent the hydrolysis of the highly reactive POCl₃ and the product.
Experimental Protocol: this compound
-
In a flask protected by a calcium chloride guard tube, place the synthesized N-(4-methylphenyl)anthranilic acid (1 equivalent).
-
Carefully add freshly distilled phosphorus oxychloride (POCl₃, ~7-8 equivalents) under a nitrogen atmosphere.
-
Heat the mixture to reflux for 2-4 hours. The solution will typically turn from a slurry to a clear, colored solution.
-
After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Basify the acidic solution with a cold, concentrated ammonia solution to precipitate the crude this compound.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Putative Mechanism of Action: A Multifaceted Approach to Cytotoxicity
While direct and extensive mechanistic studies on this compound are limited, its biological activity can be confidently inferred from the well-established mechanisms of the broader acridine class. The planar, tricyclic aromatic structure is the key determinant of its mode of action.
DNA Intercalation
The planarity of the acridine ring allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes.
-
Consequences of Intercalation:
-
Inhibition of DNA Replication and Transcription: The distorted DNA template is a poor substrate for DNA and RNA polymerases, leading to a halt in nucleic acid synthesis.
-
Induction of DNA Damage Response: The cell recognizes the intercalated drug-DNA complex as a form of DNA damage, which can trigger cell cycle arrest and apoptosis.[1]
-
Topoisomerase Inhibition
Acridine derivatives are well-documented inhibitors of topoisomerase I and II.[2] These enzymes are vital for relieving the torsional stress in DNA that arises during replication and transcription.
-
Mechanism of Inhibition: Acridines stabilize the "cleavable complex," a transient intermediate where the topoisomerase has introduced a single- or double-strand break in the DNA. By preventing the re-ligation of the DNA strands, the acridine derivative leads to an accumulation of DNA strand breaks, a highly cytotoxic event that ultimately triggers apoptosis.
Biological Activities: Focus on Anticancer Potential
The primary biological activity investigated for 9-chloroacridine derivatives is their anticancer effect. The presence of an electron-releasing group, such as a methyl group at the 2-position, is suggested to enhance this activity.[1] While specific data for this compound is not extensively published, studies on its direct derivatives provide strong evidence of its potential.
A study on 2-methyl-9-substituted acridines, using this compound as the synthetic precursor, demonstrated cytotoxic activity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines.[3]
In Vitro Anticancer Activity of 2-methyl-9-substituted Acridine Derivatives
The following table summarizes the cytotoxic activity of derivatives synthesized from this compound. The data is presented as CTC₅₀ (Concentration for 50% Cytotoxicity).
| Compound ID | Substitution at 9-position | A-549 (CTC₅₀ µg/mL) | MCF-7 (CTC₅₀ µg/mL) |
| AS-2 | 4-amino-N,N-dimethylaniline | 187.5 | 212.5 |
Data extracted from "Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines".[3]
Interpretation of Data: The cytotoxic effects observed in these derivatives underscore the potential of the 2-methylacridine scaffold. Further investigation of this compound itself is warranted to establish its baseline activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A-549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (or CTC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Potential: An Area for Further Exploration
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
This compound stands as a molecule of considerable interest for drug discovery. Its straightforward synthesis and the established biological activities of the acridine scaffold provide a solid foundation for further investigation. The putative mechanisms of DNA intercalation and topoisomerase inhibition position it as a strong candidate for anticancer and antimicrobial drug development. The enhanced activity suggested by the 2-methyl substitution further heightens its appeal.
Future research should focus on:
-
Direct Biological Evaluation: A thorough in vitro evaluation of this compound against a broad panel of cancer cell lines and microbial strains is essential to quantify its intrinsic activity.
-
Mechanistic Elucidation: Detailed studies to confirm its mode of action, including DNA binding assays and topoisomerase inhibition assays, are necessary.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives with modifications at other positions of the acridine ring could lead to the discovery of even more potent and selective compounds.
This technical guide has laid out the current understanding and provided a roadmap for future exploration. It is our hope that this will inspire and facilitate the research necessary to unlock the full therapeutic potential of this compound.
References
-
P. Singh, A. Kumar, K. Sharma, and S. Kumar, "Synthesis and anticancer study of 9-aminoacridine derivatives," Arabian Journal of Chemistry, vol. 10, pp. S2065-S2074, 2017. [Link]
-
A. Kumar, P. Singh, K. Sharma, and S. Kumar, "Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines," Arabian Journal of Chemistry, vol. 10, pp. S956-S963, 2017. [Link]
-
S. Lyakhov, A. G. Turov, and et al., "Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives," RSC Advances, vol. 10, no. 11, pp. 6426-6436, 2020. [Link]
-
H. Ogasawara, S. Itoh, and et al., "RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE," HETEROCYCLES, vol. 57, no. 4, p. 657, 2002. [Link]
-
PrepChem, "Preparation of 9-methylacridine," 2023. [Link]
-
Mol-Instincts, "2-chloro-9-methylacridine," 2024. [Link]
-
P. Singh, A. Kumar, K. Sharma, and S. Kumar, "Synthesis and anticancer study of 9-aminoacridine derivatives," ResearchGate, 2012. [Link]
-
A. M. Cope, M. D. W. Griffin, and et al., "Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549," ACS Omega, vol. 5, no. 4, pp. 1957-1966, 2020. [Link]
-
M. Gamal, M. B. I. Mohamed, and et al., "Synthesis of 9-chloroacridine. Reagents and conditions: (i) Sodium...," ResearchGate, 2024. [Link]
-
M. A. G. El-Baz, S. A. G. El-Sattar, and et al., "Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis," Research in Microbiology, vol. 146, no. 1, pp. 73-83, 1995. [Link]
-
M. Prathibha Bharathi, S. Mahithavani, and et al., "Applications of 9-Chloroacridine in Pharmaceuticals," Kronika, vol. 9, no. 2, 2024. [Link]
-
J. T. Stewart, "Synthesis and Biological Activity of 9-substituted Acridines," Journal of Pharmaceutical Sciences, vol. 62, no. 8, pp. 1357-1358, 1973. [Link]
-
National Center for Biotechnology Information, "9-Methylacridine," PubChem Compound Database, CID 11913. [Link]
-
P. Kos, J. K. M. Soural, and et al., "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides," International Journal of Molecular Sciences, vol. 23, no. 6, p. 3144, 2022. [Link]
-
P. Szulc, P. Kowalczyk, and et al., "Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01," International Journal of Molecular Sciences, vol. 24, no. 2, p. 1761, 2023. [Link]
-
A. Podolak, A. W. A. El-Kafrawy, and et al., "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies," International Journal of Molecular Sciences, vol. 25, no. 10, p. 5558, 2024. [Link]
-
M. Zovko, I. D. Stojković, and et al., "Antimicrobial Activity of Some Steroidal Hydrazones," Molecules, vol. 26, no. 23, p. 7196, 2021. [Link]
-
H. A. Al-Salahi, M. S. Al-Assar, and et al., "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides," Molecules, vol. 26, no. 2, p. 488, 2021. [Link]
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 9-substituted acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Chloro-2-methylacridine mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 9-Chloro-2-methylacridine and Its Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of this compound, a key heterocyclic compound. As a pivotal synthetic intermediate, its primary significance lies in the potent anticancer activities of its derivatives.[1][2] The narrative synthesizes foundational principles with experimental evidence to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The biological action of the acridine scaffold is multifaceted, primarily revolving around its interaction with DNA and associated enzymes.[2][3] The planar, polyaromatic ring structure of acridines is intrinsically linked to their ability to function as DNA intercalating agents, a characteristic that disrupts fundamental cellular processes and forms the basis of their therapeutic potential.[4][5][6]
Pillar I: The Dual-Pronged Assault on Genomic Integrity
The cytotoxic effects of compounds derived from this compound are not attributable to a single mode of action but rather a coordinated disruption of DNA structure and function. The two primary, interconnected mechanisms are DNA intercalation and the subsequent inhibition of topoisomerase enzymes.
DNA Intercalation: A Structural Disruption
The foundational event in the mechanism of action is the physical insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[6][7] This process, known as intercalation, is a non-covalent interaction stabilized predominantly by π-π stacking forces between the aromatic rings of the acridine core and the DNA bases.[7]
This insertion induces significant conformational changes in the DNA structure:
-
Unwinding of the Helix: The intercalation forces the base pairs apart, causing a local unwinding of the DNA helix.[8]
-
Lengthening of the DNA Strand: The insertion of the molecule increases the distance between base pairs, leading to an overall lengthening of the DNA strand.[7][8]
These structural distortions create a physical impediment that interferes with the molecular machinery of DNA replication and transcription, ultimately contributing to cytotoxicity and cell cycle arrest.[4][6]
Topoisomerase Inhibition: Cementing the Damage
While intercalation alone is disruptive, the most potent cytotoxic effects of many acridine derivatives arise from their ability to inhibit topoisomerase I and II.[1][2][9] These enzymes are essential for managing DNA topology, relieving the torsional stress that occurs during replication, transcription, and repair by creating transient single- or double-strand breaks in the DNA.[10]
Acridine derivatives act as topoisomerase "poisons." They trap the enzyme in a covalent complex with the DNA, known as the "cleavable complex."[9][10]
-
The acridine derivative first intercalates into the DNA.
-
Topoisomerase binds to the DNA and initiates its cleavage function.
-
The presence of the intercalated drug molecule sterically hinders the enzyme's ability to re-ligate the cleaved DNA strand.
-
This stabilization of the cleavable complex leads to an accumulation of persistent DNA strand breaks.
The cellular response to this accumulation of DNA damage is the activation of cell cycle checkpoints and, ultimately, the initiation of apoptosis (programmed cell death), often through the G2/M phase arrest.[11][12] Acridine derivatives can function as catalytic inhibitors, preventing the enzyme from binding to or cleaving DNA, or as poisons that trap the enzyme-DNA complex.[10][13]
Pillar II: Experimental Validation & Methodologies
The elucidation of this dual-pronged mechanism relies on a suite of validated experimental protocols. Describing these methods provides a self-validating system for research and reinforces the trustworthiness of the mechanistic claims.
Protocol: DNA Intercalation Assay via Gel Electrophoresis
This protocol is designed to visualize the topological changes (supercoiling) in plasmid DNA induced by an intercalating agent.[8] The principle is that as a negatively supercoiled plasmid intercalates the drug, it will first unwind and relax, causing it to migrate slower in an agarose gel. As intercalation continues, it becomes positively supercoiled, and its mobility increases again.[8]
Methodology:
-
Preparation of Reagents:
-
Prepare a 1% agarose gel in 1x TBE buffer (Tris-borate-EDTA).
-
Prepare a stock solution of the 9-substituted-2-methylacridine derivative in DMSO.
-
Use a supercoiled plasmid DNA (e.g., pBR322) at a concentration of ~50 ng/µL.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, create a serial dilution of the acridine compound.
-
To each tube, add a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) and the varying concentrations of the compound. Include a control with untreated plasmid DNA.[8]
-
Incubate the mixtures at room temperature for 30 minutes in the dark to allow for binding.[8]
-
-
Gel Electrophoresis:
-
Add 6x DNA loading dye to each reaction tube.
-
Load the samples into the wells of the 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.[8]
-
-
Visualization:
Protocol: Topoisomerase II Inhibition (DNA Relaxation) Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase IIα, which relaxes supercoiled DNA.[10]
Methodology:
-
Reaction Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, and 1 mM ATP).
-
Reaction Setup:
-
In microcentrifuge tubes on ice, add supercoiled pUC19 plasmid DNA (e.g., 250 ng).
-
Add varying concentrations of the test compound (dissolved in DMSO). Include a positive control (e.g., etoposide or amsacrine) and a no-drug control.[10]
-
Add 2 units of human Topoisomerase IIα enzyme to each tube (except for a "no enzyme" control lane).
-
Adjust the final volume with assay buffer.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[10]
-
Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K to digest the enzyme.
-
Analysis:
-
Resolve the DNA topoisomers on a 1% agarose gel via electrophoresis.
-
Stain and visualize the gel as described previously.
-
Interpretation: In the no-drug control, supercoiled DNA will be converted to relaxed DNA by the enzyme. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.[10]
-
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[11][14]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A-549 lung carcinoma or MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the 9-substituted-2-methylacridine derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the CTC50 or IC50 value (the concentration that inhibits 50% of cell growth).[11]
Pillar III: Quantitative Data & Structure-Activity Insights
The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the acridine core. This compound serves as a scaffold, and modifications, particularly at the 9-position through nucleophilic substitution of the chlorine atom, profoundly influence potency.[14]
| Compound | Cell Line | Activity (CTC50 / IC50) | Reference |
| Derivative of 2-methyl-9-substituted acridine (AS-2) | A-549 (Lung) | 187.5 µg/ml | [14] |
| Derivative of 2-methyl-9-substituted acridine (AS-2) | MCF-7 (Breast) | 212.5 µg/ml | [14] |
| 9-Aminoacridine Derivative (Compound 9) | HeLa (Cervical) | 13.75 µg/ml | [11][12] |
| 9-Aminoacridine Derivative (Compound 9) | A-549 (Lung) | 18.75 µg/ml | [11][12] |
| 9-Aminoacridine Derivative (Compound 7) | HeLa (Cervical) | 31.25 µg/ml | [11][12] |
| 9-Aminoacridine Derivative (Compound 7) | A-549 (Lung) | 36.25 µg/ml | [11][12] |
| Acridine-based TOPOII Inhibitor | H460 (NSCLC) | 8.15 - 42.09 µM (EC50) | [13] |
| Acridine-based TOPOII Inhibitor | A549 (NSCLC) | 8.15 - 42.09 µM (EC50) | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 9-position is critical: The 9-aminoacridine derivatives generally exhibit potent anticancer activity.[11][15]
-
Substituents on the acridine ring and the 9-anilino moiety modulate activity: The presence of a methoxy group on the acridine ring at position '2' combined with a bulky CF3 group on the attached phenyl ring was shown to result in potent activity against both lung and cervical cancer cell lines.[11] This highlights that electronic and steric factors play a significant role in the drug-target interaction.
Conclusion
This compound is a foundational scaffold for a class of potent bioactive compounds. Its derivatives exert a powerful cytotoxic effect on cancer cells through a synergistic, dual mechanism of action. They first physically intercalate into the DNA double helix, disrupting its structure and interfering with replication and transcription. This is followed by the inhibition of topoisomerase enzymes, which stabilizes DNA-enzyme cleavage complexes, leading to an accumulation of lethal DNA strand breaks, cell cycle arrest, and apoptosis. The continued exploration of SAR for this class of compounds, guided by the experimental protocols detailed herein, holds significant promise for the development of novel and more effective chemotherapeutic agents.
References
- Application Notes and Protocols: Acridine Homodimer in the Study of DNA Topology. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8r2aYoNivi5BKWvuQ3e85-gHcssJ_HMO1Y7h2yt5zAVWZfQ3_QCJvo7bwXskR7QXkZmW3eIJzs3XbCRlvqJoEghQxajBA8xyV86kQu0HT8Xkvg_eCxDX0Tbd4ye-7WI5IGzyZEP1QXFAqrhDtcSfBXA_dMFBn_U1Rr6dZPN6soYBuNhnMmugTy4SYfEIC5N-qKRSTnTyDvNv-GYSSBN2xHPifDviwcs0jfUV6]
- Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMHOvvtdJfF8KplJ_kQJPlgvgNAX6z0nxeH6vhEtrpyfLtvEVDu8Vq-3-unuSBn7NwLPF0MNofF6GiqxbjDtODDOnuIBLs1ZO0qMkvktZa2Fp8wGO4JEm26VtxqG5GKo2SnyxQHX_I1xPUh-p7aAPN5IK2ksRTI1O2kzQ13bqzPd6Dzr39sJxxkubnAZ2lCRIiwpXx1aQ0G_nGpTODTpA12ajmDfuynopf]
- An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSKSkPtyBkuwpHmBycnL1dn4O20RAYCmfF6rRXZaaHZcmtWeD3l931X_I9vsprjFOL59nrqcyzqBWTN0caVHogs5MSemfI606qqSfTSjnvtpZDvqZhKisFSff8P9tIoWB6GKw5344vaXm9MPf7VL9ELIi8CFOVlS7uJ4dCYtvHkZyaXqK_nfbISVLEaYoa-2eiRFdVuT_L0zRxBCNxJW7RIQc_JRols7BAJKBFlS_Kxe-4jYTK0AMN5GGS7Gq0]
- Synthesis and anticancer study of 9-aminoacridine derivatives. Saudi Pharmaceutical Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonxtrJiUidzPrPFtrkudIf3PiAH2H8RwczzjkgG8OnvQbFNzO0abKZlKTa6hEDBTHM2cIpl8tiXysww4D-pnT3mj-j3W78fKSrFpQ51StrowuOZDmBMtcHUcTFnWtZVX9ezz6OfyJkUNKhk59BHKHE7ifrU0vUY6TenIVdaafXwY0hMYkzUkkHCdR-wfaFA==]
- Synthesis and anticancer activity evaluation of some acridine derivatives. Medicinal Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpUwR0d-lp1w13ep5aq8qre4Aeohf3VavD_ewEO2xlwgezC447PaaQj0BVSvKMx7XsSRwHiudgyp1L96rrwKGQuPlLjUTQMJ9-4ZuyH_F3xNKDFaSY9pekJmFhFi9ifIUDCoJ2I626o2uuFl8Vx3_GsJL9ZdpXikQIZupp4q05gysXMLN3Q3yXjCpncTEdqfTnBew9RA==]
- Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Informative Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsjZm5Oim6UmusxyP3I7I7hT9ZrqMBCWuG17eeH1E6Iy8FvzdaYi1vzUL9f127VpJmNrMess6bCZxeVsqoAMw6bsgUMXV_4ogs0MATHD3slFUP_NqvbOOor-8adwBbJtstpFtDZ4zljhnHXxdbMnZkPujR3PB_ReElhQHFIpazd8n_vCBJ4s6M0Eo=]
- Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents. Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgfmqWvR_M6kd60l7sDt42UVEaThH-po1n3BOP9tbqGzSm5qhCvTMnKpC04aA59QDRwk6ILOjKTrJ2QyToHKsTh2dbzPgH7q6phiXjryztYq_M9xsjurvafsfLaTmDQyCQj3KdQHrbaHcJO6npo1GS71_QKc8C2Y5e_fuWwXIrUZuH9r_lrKNkX4JhmORQcwKhiAlw9dcHhZQFnik_oNQc]
- Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC149170/]
- Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273302/]
- Synthesis and anticancer study of 9-aminoacridine derivatives. ResearchGate. [URL: https://www.researchgate.
- The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7299407/]
- Local DNA Base Conformations and Ligand Intercalation in DNA Constructs Containing Optical Probes. ResearchGate. [URL: https://www.researchgate.net/publication/382894165_Local_DNA_Base_Conformations_and_Ligand_Intercalation_in_DNA_Constructs_Containing_Optical_Probes]
- The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSUR33W5AykCGjIdtBwO4Q8lEOInzrXdx29QlKImwhgNf93ahulT5ufiR0tTsvQwNsivJodhHJEyFM07mQ0sXinGvYoRc8lGKniDBup-GfepWLYKmFVcFx4ljNcGFsylpkbnhGJnrnzp_IC_p1PG4ZvmTllJP_N62G-6HdITQ5g_ZDQ8zdYiJZdZzI0YojNn-5LqTMYtimIEswtndafXhZoUo31YSK25O7VNkCsWwqhZ1dTUYi]
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7350]
- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5482]
- A Comparative Analysis of 9-Chloroacridine and Other DNA Intercalating Agents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3UzNyB0cjas7qW_YovvOQkCn-r-JgYPvoH19nQou_Vy7-u6-E5J7Rt8Yfmull_-aztKQDvzxMqTSecuQ3MhDH5lyfSFRvD5P2NyT24YVxLYjpqAY6H2XkjU1cWxPZl120M5JA3-uhj9ej9Oq1H07x7ETxX-itO7dPVmPu2Ds4RC92RB_G2sdVQY2H8121lfPF8swC-IObNRIvSlXrw7SvkoaaonIdHMxdxw==]
- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]
- The Core Mechanism of 9-Chloroacridine DNA Intercalation: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKPXQGRwa4nyf_ls6Gg4eGFCBc2WYGU-i2yw1ReqpASvPlBObHcvbbBWXxLcMOz9M_WWBnGiRrqBvpP_KIe1_ekVE5aFFEPuxOEBoXYsNjIfeClIjkyR-5Q9EgzJwT_oLYbb2asoKzB4vpeVRfq2eMUN-UfwDQ9hrm-Qk1c2h8ho9hDi2FjjZxM0tpRRu5N08uEMZpu8EyYqGlY7cZSjRu5dvNfo3Ow==]
- 9-METHYLACRIDINE 611-64-3 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/9-methylacridine-611-64-3.html]
- An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLwCeN_J-6NIuAqSUtSvM8bGV51TaFvnTaji7BlxHZpwSPptvlohSuAv3bzKTVoVAhE_83WN2ShyfJjH1G8DMtzltfGf0Ct6JU2WTOzWix1CVb4rOP2VXLN5qTyGRbBZelu33H30yCna2eqWhSTQ_gbjfcyITJCDeUCTEPVDIjwurXtrdGCMiDOGcVByvnOCffiS-N1aaUw5o8J6TbetzsP6q7kAKh2fV93xex_8snqAv2PtvGooZLoUP-l45CXNfIRG8=]
- Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7TEUM1RTHQOdkS83ordZIekhHMPtpcCau4Rz1Ir2bZrG3h-WOeq0LrF0PiGGRnnR8UiI8vlgGBQdzxtIM36xBlFLNuNcnTZr4exypglIBRe8z2SuLFPrQ0gdMY1cz9QGnWrhlgGvu5WmfeGGYaw==]
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11580979/]
- Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26320959/]
- Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26966030/]
- A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3956417/]
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623545/]
- Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40415460/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kronika.ac [kronika.ac]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.technion.ac.il [cris.technion.ac.il]
- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
An In-Depth Technical Guide to the Early Research of 9-Chloro-2-methylacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Acridine Chemistry and the Emergence of a Key Intermediate
The acridine scaffold, a planar tricycle of fused aromatic rings, has been a cornerstone in the development of synthetic dyes and chemotherapeutic agents since its initial isolation from coal tar in 1870.[1][2] The early 20th century witnessed a surge in research into acridine derivatives, driven by the discovery of their potent biological activities, including antibacterial and antimalarial properties.[3][4] Within this vibrant field of discovery, 9-Chloro-2-methylacridine emerged as a crucial synthetic intermediate, a molecular building block that would unlock a diverse array of more complex and biologically active molecules. This technical guide delves into the foundational early research on this compound, exploring its initial synthesis, the chemical principles underpinning its creation, and the early investigations into its potential as a bioactive compound.
The Genesis of this compound: A Tale of Two Reactions
The early synthesis of this compound is a classic example of multi-step organic synthesis, relying on two cornerstone reactions of the era: the Ullmann condensation and a subsequent cyclization reaction. This synthetic strategy provided a reliable, albeit often harsh, pathway to this important intermediate.
Part 1: The Ullmann Condensation - Forging the Diphenylamine Backbone
The journey to this compound begins with the formation of its precursor, N-(4-methylphenyl)anthranilic acid. The method of choice for this transformation was the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine.[5] In this specific case, o-chlorobenzoic acid is reacted with p-toluidine.
Conceptual Framework of the Ullmann Condensation:
The reaction is predicated on the ability of copper to facilitate the coupling of two different aromatic rings. While the precise mechanism was a subject of study for many years, the key steps involve the formation of an organocopper intermediate. The reaction typically required high temperatures and the use of copper powder or a copper salt as a catalyst.
Experimental Protocol: Synthesis of N-(4-methylphenyl)anthranilic acid (A Historical Perspective)
The following protocol is a representation of the classical Ullmann condensation as it would have been performed in the early 20th century.
Materials:
-
o-Chlorobenzoic acid
-
p-Toluidine
-
Anhydrous potassium carbonate (or sodium carbonate)
-
Copper powder (or cuprous oxide)
-
A high-boiling point solvent (e.g., nitrobenzene or excess p-toluidine)
Procedure:
-
A mixture of o-chlorobenzoic acid, a slight excess of p-toluidine, and anhydrous potassium carbonate is prepared in a round-bottom flask.
-
A catalytic amount of copper powder is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically in the range of 180-220°C) under reflux for several hours. The progress of the reaction would have been monitored by the cessation of hydrogen chloride evolution.
-
Upon completion, the reaction mixture is cooled, and the excess p-toluidine is removed, often by steam distillation.
-
The remaining solid is then treated with a dilute acid to dissolve the product, which is then precipitated by the addition of a base.
-
The crude N-(4-methylphenyl)anthranilic acid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of the acridine precursor.
Part 2: Cyclization to the Acridine Core - The Role of Phosphorus Oxychloride
With the N-(4-methylphenyl)anthranilic acid in hand, the next critical step is the intramolecular cyclization to form the acridine ring system. In early syntheses, phosphorus oxychloride (POCl₃) was the reagent of choice for this transformation. This powerful dehydrating and chlorinating agent facilitates the ring closure and the introduction of the chlorine atom at the 9-position in a single step.
Mechanism of Cyclization:
The reaction proceeds through the activation of the carboxylic acid group by phosphorus oxychloride, forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the adjacent phenyl ring, leading to the formation of the central ring of the acridine system. The enol form of the resulting acridone is then chlorinated by the excess phosphorus oxychloride to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound (A Historical Perspective)
The following protocol outlines the classical cyclization procedure.
Materials:
-
N-(4-methylphenyl)anthranilic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
N-(4-methylphenyl)anthranilic acid is mixed with a significant excess of phosphorus oxychloride in a flask equipped with a reflux condenser.
-
The mixture is heated under reflux for a period of time, typically 1-2 hours. The reaction is often vigorous and requires careful heating.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The remaining residue is then carefully treated with a mixture of ice and ammonia to neutralize the acidic byproducts and precipitate the crude this compound.
-
The solid product is collected by filtration, washed with water, and then dried.
-
Purification is typically achieved by recrystallization from a suitable organic solvent, such as ethanol or acetone.
Figure 2: The cyclization and chlorination step to form the final acridine product.
Physicochemical Characterization in the Early 20th Century
In the early days of organic chemistry, the characterization of a newly synthesized compound relied on a limited set of physical and chemical properties. For this compound, these would have included:
| Property | Early Reported Value |
| Melting Point | 145-147 °C |
| Appearance | Light green powder |
| Solubility | Soluble in hot ethanol, acetone, and benzene; sparingly soluble in cold water. |
Note: The melting point is a key indicator of purity, and early chemists would have relied heavily on this value. A sharp melting point range suggests a relatively pure compound.
Early Biological Investigations: A Search for Antimicrobial Activity
The primary driver for the synthesis of new acridine derivatives in the early 20th century was the search for potent antimicrobial agents. Following the pioneering work of Paul Ehrlich and the clinical success of acridine-based antiseptics like proflavine during World War I, a systematic investigation of the structure-activity relationships of acridines was undertaken.[6]
While specific, detailed early biological studies on this compound are not as well-documented as those for its more famous aminoacridine cousins, it would have undoubtedly been screened for its bactericidal properties. The prevailing theory at the time, largely developed by Adrien Albert, was that the antibacterial activity of acridines was linked to their ionization and planar structure, which allowed them to intercalate with bacterial nucleic acids.[7]
Hypothesized Early Biological Screening Workflow:
-
Preparation of a stock solution: A solution of this compound would be prepared in a suitable solvent, likely ethanol.
-
Serial dilutions: A series of dilutions would be made to test a range of concentrations.
-
Inoculation of bacterial cultures: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be added to broth or agar media containing the different concentrations of the compound.
-
Incubation: The cultures would be incubated at a physiological temperature (e.g., 37°C) for a set period.
-
Observation of growth inhibition: The minimum inhibitory concentration (MIC) would be determined as the lowest concentration of the compound that prevented visible bacterial growth.
It is important to note that as a 9-chloro derivative, this compound was primarily viewed as a synthetic intermediate. The chlorine atom at the 9-position is highly reactive and readily displaced by nucleophiles, such as amines. This reactivity was the key to its utility, allowing for the synthesis of a vast library of 9-aminoacridine derivatives, which were then subjected to extensive biological testing. The early research on this compound, therefore, laid the critical groundwork for the development of more potent and clinically relevant acridine-based drugs.
Conclusion: A Foundation for Future Discovery
The early research on this compound, from its synthesis via the robust Ullmann condensation and phosphorus oxychloride cyclization to its likely, albeit less documented, initial biological screening, represents a pivotal chapter in the history of medicinal chemistry. This seemingly simple, chlorinated acridine served as a gateway to a multitude of more complex derivatives that would play significant roles in the fight against infectious diseases and, later, cancer. The foundational work of early 20th-century chemists in preparing and characterizing compounds like this compound provided the essential tools and knowledge base upon which generations of drug discovery and development have been built.
References
- Gräbe, C., & Caro, H. (1870). Ueber Acridin. Berichte der deutschen chemischen Gesellschaft, 3(2), 746-747.
- Acheson, R. M. (1973). Acridines (Vol. 9). John Wiley & Sons.
- Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13.
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 9(18), 1655-1665.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Browning, C. H., Gulbransen, R., Kennaway, E. L., & Thornton, L. H. D. (1917). The antiseptic properties of acriflavine and proflavine, and their local use in the treatment of infected wounds. British Medical Journal, 2(2950), 73-78.
- Albert, A. (1951). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses. Edward Arnold & Co.
- Albert, A., Rubbo, S. D., Goldacre, R. J., & Balfour, B. G. (1945). The influence of chemical constitution on antibacterial activity. Part II. A general survey of the acridine series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Full text of "Journal of the Indian Chemical Society 1983: Vol 60 Index" [archive.org]
- 7. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the Acridine Scaffold
An In-depth Technical Guide to the Spectroscopic Analysis of 9-Chloro-2-methylacridine
The acridine tricycle is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its planar, aromatic structure allows it to intercalate with DNA, a mechanism that underpins the therapeutic action of many acridine-based drugs.[1][2] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antiviral properties.[1] this compound (C₁₄H₁₀ClN, Molar Mass: 227.69 g/mol ) is a key synthetic intermediate, serving as a versatile precursor for the development of more complex and functionally diverse acridine derivatives.[1][3][4] The chlorine atom at the 9-position is highly susceptible to nucleophilic substitution, providing a reactive handle for introducing various pharmacophores.[2]
A thorough understanding of its spectroscopic signature is paramount for researchers, as it ensures structural verification, purity assessment, and quality control during the synthesis of novel therapeutic agents. This guide provides a detailed examination of the core spectroscopic techniques used to characterize this compound, blending theoretical principles with practical, field-proven protocols.
Caption: Simplified synthetic workflow for 9-Chloroacridines.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR confirms the presence and chemical environment of all protons, while ¹³C NMR provides a map of the carbon skeleton. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it solubilizes the analyte without introducing interfering proton signals. [5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Reference the spectrum to the residual CDCl₃ solvent peak at 77.16 ppm.
-
Data Interpretation and Expected Results
The asymmetric nature of this compound means that all aromatic protons and carbons are chemically distinct.
-
¹H NMR Spectrum: The spectrum will be characterized by two main regions. The aromatic region (typically 7.5-8.5 ppm) will show a series of complex multiplets (doublets, triplets, or doublet of doublets) corresponding to the seven aromatic protons. The upfield region will feature a sharp singlet around 2.5 ppm, integrating to three protons, which is characteristic of the methyl group. The specific chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and chlorine atoms and the electron-donating effect of the methyl group.
-
¹³C NMR Spectrum: A total of 14 distinct signals are expected. The methyl carbon will appear upfield (~21 ppm). The aromatic carbons will resonate in the 120-150 ppm range. The carbon atom directly bonded to the chlorine (C9) will be significantly influenced and its chemical shift can be a key identifier. Quaternary carbons, particularly those adjacent to the nitrogen, will also have characteristic shifts.
Table 1: Predicted NMR Spectral Data for this compound (in CDCl₃)
| Analysis | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| ¹H NMR | ~ 2.5 (s, 3H) | -CH₃ group. Singlet due to no adjacent protons. |
| 7.5 - 8.5 (m, 7H) | Aromatic protons on the acridine core. Complex splitting due to coupling with neighboring protons. | |
| ¹³C NMR | ~ 21 | -CH₃ carbon. |
| 120 - 150 | 13 distinct signals for the aromatic and heterocyclic carbons. |
Note: These are predicted values based on analysis of similar acridine structures. Actual values may vary slightly. [5][7]
Part 2: Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry provides the exact molecular weight of a compound, offering one of the most definitive pieces of evidence for its identity. For halogenated compounds like this compound, MS offers a self-validating system. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any ion containing a single chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. This isotopic pattern is a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of heterocyclic compound.
-
Instrumentation: Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Identify the molecular ion peak cluster and confirm its m/z value against the calculated exact mass. Verify the isotopic pattern.
Data Interpretation and Expected Results
The primary observation will be the molecular ion peak cluster.
-
[M]⁺: A peak corresponding to the molecule with the ³⁵Cl isotope.
-
[M+2]⁺: A peak corresponding to the molecule with the ³⁷Cl isotope.
The intensity of the [M+2]⁺ peak should be approximately one-third that of the [M]⁺ peak. High-resolution analysis will allow for the confirmation of the elemental formula.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass | Predicted m/z | Expected Relative Intensity |
| [C₁₄H₁₀³⁵ClN]⁺ | 227.0502 | 227.05 | 100% |
| [C₁₄H₁₀³⁷ClN]⁺ | 229.0472 | 229.05 | ~32% |
Data based on known isotopic abundances and exact atomic masses. [3]
Part 3: Infrared (IR) Spectroscopy
Principle & Rationale
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [6][7]Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By measuring the absorption of radiation, we can detect the presence of characteristic bonds like C-H (aromatic and aliphatic), C=C, C=N, and C-Cl, providing a molecular "fingerprint".
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
Data Interpretation and Expected Results
The IR spectrum will provide confirmatory evidence for the key structural components of this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic for sp² C-H bonds in the acridine rings. [6] |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group. [6] |
| 1650 - 1500 | C=C and C=N Stretch | Aromatic Ring System | Strong absorptions from the conjugated acridine core. |
| 1450 - 1350 | C-H Bend | -CH₃ | Bending vibration of the methyl group. |
| < 800 | C-Cl Stretch | Aryl Halide | The C-Cl bond stretch typically appears in the fingerprint region. |
Part 4: UV-Visible (UV-Vis) Spectroscopy
Principle & Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds with conjugated π-systems, such as the acridine core of this compound. [8]The extended conjugation allows for π → π* electronic transitions, which result in strong absorption bands at specific wavelengths (λ_max). The position and intensity of these bands are characteristic of the electronic structure of the chromophore.
Experimental Protocol: Solution UV-Vis
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as ethanol or methanol.
-
Dilution: Create a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette: Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (the "blank") and the other with the sample solution.
-
Spectrum Acquisition: Scan the sample from approximately 200 nm to 600 nm, recording the absorbance as a function of wavelength. The instrument will automatically subtract the blank's absorbance.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Data Interpretation and Expected Results
The UV-Vis spectrum of this compound is expected to show multiple strong absorption bands characteristic of the acridine π-system. Based on data for the parent compound, 9-methylacridine, several absorption maxima can be predicted in the UV and near-visible regions. [9]
Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)
| Predicted λ_max (nm) | Transition Type | Rationale |
| ~ 250 - 260 | π → π | High-energy transition within the conjugated system. |
| ~ 340 - 360 | π → π | Lower-energy transition of the extended acridine chromophore. |
| ~ 380 - 400 | π → π* | Further transitions characteristic of the acridine electronic structure. |
Conclusion
The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR defines the carbon-hydrogen skeleton, mass spectrometry confirms the molecular weight and elemental composition with its tell-tale isotopic signature, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these methods provide an unambiguous and robust analytical package, ensuring the identity and purity of this vital synthetic intermediate for researchers in drug discovery and materials science.
References
-
Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
9-Methylacridine | C14H11N | CID 11913. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Preparation of 9-methylacridine. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). J-STAGE. Retrieved January 14, 2026, from [Link]
-
Applications of 9-Chloroacridine in Pharmaceuticals. (2025). Kronika Journal. Retrieved January 14, 2026, from [Link]
-
Synthesis of 9‐chloroacridine. Reagents and conditions: (i) Sodium... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Acridine, 9-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 14, 2026, from [Link]
-
9-Methylacridine, 97% | 611-64-3. (n.d.). J&K Scientific LLC. Retrieved January 14, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved January 14, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved January 14, 2026, from [Link]
-
IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Sample IR spectra. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
-
Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{ N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. (2022). CONICET. Retrieved January 14, 2026, from [Link]
-
Crystallographic and spectroscopic analysis of 9,10-bis-alkyl imidazolium anthracene hexatungstate supramolecular complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Radical Mass Spectrometry as a New Frontier for Bioanalysis. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
Sources
- 1. kronika.ac [kronika.ac]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 16492-09-4|this compound|BLD Pharm [bldpharm.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Acridine, 9-methyl- [webbook.nist.gov]
physical and chemical properties of 9-Chloro-2-methylacridine
An In-depth Technical Guide to 9-Chloro-2-methylacridine: Properties, Synthesis, and Applications
Introduction: The Acridine Scaffold in Modern Chemistry
Acridines are a class of polycyclic aromatic heterocycles consisting of a central nitrogen-containing six-membered ring flanked by two benzene rings. This planar, electron-deficient ring system is a privileged scaffold in medicinal chemistry and materials science. The planarity of the acridine core allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many acridine-based drugs, including anticancer and antimicrobial agents.[1] The chlorine atom, a common halogen in pharmaceuticals, often enhances the biological activity and modulates the physicochemical properties of drug candidates.[2]
This guide focuses on this compound, a specific derivative that serves as a crucial synthetic intermediate. The presence of a chloro group at the 9-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. The methyl group at the 2-position modifies the electronic properties and steric profile of the molecule, influencing its interactions with biological targets. This document provides a comprehensive overview of its known physical and chemical properties, synthetic routes, analytical characterization, and safety considerations, tailored for professionals in chemical research and drug development.
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of this compound is essential for its application in synthesis and drug design. While extensive experimental data for this specific derivative is not widely published, we can consolidate its known attributes and predict others based on its structure and data from closely related analogues.
Structural Representation
The molecular structure of this compound is depicted below. The numbering of the acridine ring system follows established IUPAC conventions, which is critical for the unambiguous identification of substituent positions.
Caption: Chemical structure of this compound (CAS No: 16492-09-4).
Core Physicochemical Data
The following table summarizes the key computed and available properties of this compound. These parameters are fundamental for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 16492-09-4 | [3] |
| Molecular Formula | C₁₄H₁₀ClN | [4] |
| Molecular Weight | 227.69 g/mol | [4][5] |
| Exact Mass | 227.0501770 Da | [4] |
| Appearance | Pale yellow to brownish solid (Predicted) | [6] |
| Melting Point | Not available | [7] |
| Boiling Point | Not available | [7] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [4] |
| XLogP3 (Lipophilicity) | 4.5 | [4][5] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Complexity | 255 | [4] |
Expert Insights:
-
The high XLogP3 value of 4.5 suggests that this compound is highly lipophilic.[4][5] This indicates low aqueous solubility but potentially high permeability across biological membranes, a critical factor in drug absorption and distribution.
-
The low Topological Polar Surface Area (TPSA) of 12.9 Ų further supports the likelihood of good cell membrane penetration, as molecules with a TPSA below 140 Ų are often considered to have good oral bioavailability.[4]
Part 2: Synthesis and Reactivity
The synthesis of this compound is typically achieved through a multi-step process that leverages classic organic reactions. Its reactivity is dominated by the chemistry of the electron-deficient acridine core and the labile chloro-substituent at the 9-position.
Synthetic Pathway
A common and effective method for synthesizing 9-chloroacridine derivatives is the modified Ullman-Goldberg reaction, followed by a phosphorus oxychloride-mediated cyclization.[8][9] This pathway is efficient and adaptable for various substituted anilines.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for related compounds.[8] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: N-(p-tolyl)anthranilic acid formation (Ullman-Goldberg Condensation)
-
To a round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (1 equivalent), p-toluidine (1.1 equivalents), and dimethylformamide (DMF) as the solvent.
-
Add catalytic amounts of copper powder and copper(I) oxide.
-
Heat the reaction mixture to 160-170 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into acidified water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the intermediate, N-(p-tolyl)anthranilic acid.
Step 2: Cyclization to this compound
-
Place the dried N-(p-tolyl)anthranilic acid (1 equivalent) in a flask fitted with a reflux condenser and a nitrogen inlet.
-
Add freshly distilled phosphorus oxychloride (POCl₃) (excess, ~4-5 equivalents).
-
Reflux the mixture under a nitrogen atmosphere for 2-4 hours until the reaction is complete (monitored by TLC).
-
Causality: POCl₃ acts as both a dehydrating agent to facilitate the ring-closing cyclization and as a chlorinating agent to install the chlorine at the 9-position.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Dissolve the residue in a suitable solvent like chloroform.[10] Wash cautiously with cold dilute ammonia solution and then with water to neutralize and remove acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound. The product can be further purified by column chromatography or recrystallization.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the C9 position. The nitrogen atom in the acridine ring withdraws electron density, making the C9 position highly susceptible to attack by nucleophiles.
-
Nucleophilic Substitution: The chlorine atom at the 9-position is an excellent leaving group. This allows for the synthesis of a vast library of 9-substituted acridines by reacting this compound with various nucleophiles such as amines, thiols, and alkoxides. This reaction is the cornerstone of its use as an intermediate in drug discovery.[1][9]
-
Reduction: The acridine core can be reduced, for instance, by catalytic hydrogenation, to yield the corresponding 9,10-dihydroacridine derivative.[9]
Part 3: Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum for this specific molecule is not available, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds like 9-chloroacridine and 9-methylacridine.[11][12]
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons (7.5-8.5 ppm): A complex multiplet pattern corresponding to the 7 aromatic protons. The substitution will break the symmetry seen in unsubstituted acridine. Methyl Protons (~2.5-3.0 ppm): A sharp singlet corresponding to the three protons of the methyl group at the 2-position. |
| ¹³C NMR | Aromatic Carbons (120-150 ppm): Multiple signals corresponding to the 13 carbons of the acridine core. The C9 carbon bearing the chlorine will be significantly shifted. Methyl Carbon (~21-25 ppm): A single signal for the methyl group carbon. |
| IR Spectroscopy | C-H stretch (aromatic): ~3050-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹ for the methyl group. C=N and C=C stretches (aromatic): A series of sharp bands between 1450-1650 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 227. Isotope Peak (M+2)⁺: A peak at m/z = 229 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound. |
Expert Insights:
-
In ¹H NMR, the exact chemical shifts of the aromatic protons are difficult to predict without computational modeling but would provide a unique fingerprint for the molecule.
-
The most telling feature in mass spectrometry is the M⁺/M+2 ratio of ~3:1, which provides definitive evidence for the presence of a single chlorine atom.
Part 4: Applications in Drug Development and Research
This compound is not typically an end-product therapeutic but rather a pivotal building block for creating more complex, biologically active molecules.
-
Anticancer Agents: The primary use is in the synthesis of novel 9-aminoacridines. By reacting this compound with various primary or secondary amines, researchers can generate libraries of compounds to be screened for anticancer activity. These resulting 9-aminoacridines often function as DNA intercalators and topoisomerase inhibitors.[1][8]
-
Antimicrobial and Antimalarial Drugs: The acridine scaffold is present in several antimicrobial and antimalarial drugs. This compound provides a platform to synthesize derivatives with improved efficacy and reduced toxicity against various pathogens.[1]
-
Fluorescent Probes: Acridine derivatives are known for their fluorescent properties.[13] Modifications at the 9-position can tune these properties, leading to the development of fluorescent probes for cellular imaging and diagnostics.
Part 5: Safety and Handling
As a reactive chemical intermediate and a derivative of a class of compounds with known biological activity, this compound must be handled with care.
-
Hazards: Based on data for related chloroacridines, this compound should be considered harmful if swallowed, and a skin, eye, and respiratory irritant. Some acridine derivatives are potential carcinogens.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid creating dust. The compound is readily hydrolyzed in the presence of moisture and should be stored in a cool, dry place under an inert atmosphere if possible.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Self-Validating Protocol: Before any synthesis, a full risk assessment must be performed. The purity of the synthesized compound should be rigorously validated using the analytical methods described above (e.g., NMR, MS) to ensure no reactive starting materials, such as POCl₃, remain.
References
- Synthesis and anticancer study of 9-aminoacridine deriv
- Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline.
- Safety D
- This compound | 16492-09-4. (2023). ChemicalBook.
- 16492-09-4, this compound Formula. (n.d.). ECHEMI.
- 9-Chloro-4-methylacridine. (n.d.). PubChem.
- 2-chloro-9-methylacridine. (2025). Mol-Instincts.
- 9-Chloroacridine. (n.d.). PubChem.
- Applications of 9-Chloroacridine in Pharmaceuticals. (2025). Kronika Journal.
- 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 9-aminoacridine. (n.d.). Organic Syntheses Procedure.
- 9-Methylacridine. (n.d.). PubChem.
- Application Notes: 9-Methylacridine-4-carboxylic Acid Derivatives in Flow Cytometry. (2025). Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.
- CAS: 611-64-3: 9-Methylacridine. (n.d.). CymitQuimica.
Sources
- 1. kronika.ac [kronika.ac]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16492-09-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 9-Chloro-4-methylacridine | C14H10ClN | CID 614928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis and Discovery of 9-Chloro-2-methylacridine Derivatives: A Privileged Scaffold in Medicinal Chemistry
Abstract
The acridine tricycle is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of therapeutic agents. Among its many variations, 9-chloroacridine derivatives are exceptionally important as versatile synthetic intermediates.[1][2] The strategic placement of a chlorine atom at the 9-position transforms the scaffold into a highly reactive electrophile, enabling a broad spectrum of nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the synthesis of the 9-chloro-2-methylacridine core, detailing the principal synthetic routes and the underlying chemical principles. Furthermore, it delves into the subsequent derivatization strategies and the discovery of potent biological activities, with a primary focus on their development as anticancer agents through mechanisms like DNA intercalation and topoisomerase inhibition.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this important class of compounds.
Chapter 1: Foundational Synthesis of the Acridine Core
The construction of the tricyclic acridine system is the critical first step. The choice of method dictates the substitution pattern and overall efficiency. Two classical, yet highly relevant, methods dominate the synthesis of the precursors to this compound: the Bernthsen synthesis and the Ullmann-Goldberg pathway.
The Bernthsen Acridine Synthesis
The Bernthsen synthesis is a robust and historically significant method for preparing 9-substituted acridines. It involves the condensation of a diarylamine with a carboxylic acid at high temperatures, catalyzed by a Lewis acid, typically zinc chloride.[3][4][5]
Causality and Mechanistic Insight: The reaction's utility lies in its directness. The substituent at the 9-position of the final acridine is derived from the carboxylic acid reactant.[3] The role of zinc chloride is to act as a Lewis acid, activating the carboxylic acid by coordinating to the carbonyl oxygen, thereby generating a highly electrophilic acylium ion or a related complex.[6] This electrophile then attacks the electron-rich aromatic ring of the diarylamine in an electrophilic aromatic substitution, followed by cyclization and dehydration to form the acridine ring. The high temperatures (200-270 °C) are necessary to overcome the activation energy for both the initial acylation and the subsequent cyclization-dehydration steps.[5]
Sources
exploring the therapeutic potential of 9-Chloro-2-methylacridine
An In-depth Technical Guide to the Therapeutic Potential of 9-Chloro-2-methylacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile therapeutic applications. As a nitrogen-containing heterocyclic aromatic compound, its planar tricyclic system is fundamental to its biological activity, most notably in oncology.[1][2] 9-Chloroacridine, a key derivative, serves as a critical synthetic intermediate for a multitude of potent molecules.[3][4] This guide focuses on the therapeutic potential of a specific, less-explored derivative, this compound. By synthesizing data from structurally related compounds, this document outlines its putative mechanism of action, proposes a robust preclinical evaluation strategy, and provides detailed experimental protocols to empower researchers in unlocking its potential. We will explore its synthesis, hypothesized biological targets, and a logical framework for its development as a novel therapeutic agent.
The Acridine Scaffold: A Legacy of Therapeutic Innovation
Acridine derivatives have a long and successful history in medicine, initially gaining prominence as antibacterial and antiprotozoal agents.[5][6] However, their most significant impact has been in the field of oncology. The defining feature of the acridine core is its planarity, which allows it to insert, or intercalate, between the base pairs of DNA.[4][7] This physical disruption of the DNA helix interferes with critical cellular processes like replication and transcription, forming the basis of its cytotoxic effects.[3]
Furthermore, acridines can inhibit key nuclear enzymes, particularly topoisomerases I and II, which are essential for managing DNA topology during cell division.[4][5] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering programmed cell death (apoptosis).[7] The well-known anticancer drug Amsacrine, an acridine derivative, exemplifies the clinical success of targeting these pathways.[8] The 9-position of the acridine ring is a hot spot for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7] this compound belongs to this promising class of 9-substituted acridines.
Synthesis and Chemical Profile of this compound
The synthesis of 9-chloroacridines is well-established, typically involving a modified Ullmann-Goldberg condensation followed by a cyclization reaction. For this compound, a plausible and efficient route starts with the reaction of 2-chlorobenzoic acid and 4-methylaniline. The resulting intermediate, N-(4-methylphenyl)anthranilic acid, is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final product.[9][10]
The chlorine atom at the 9-position is highly reactive and susceptible to nucleophilic substitution, making this compound an excellent precursor for creating a library of novel derivatives with diverse biological activities.[9] The methyl group at the 2-position can subtly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially offering an improved therapeutic window compared to its un-substituted parent.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis adapted from established methods.[9][10]
Step 1: Synthesis of N-(4-methylphenyl)anthranilic acid
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-methylaniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture under reflux for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure N-(4-methylphenyl)anthranilic acid.
Step 2: Cyclization to this compound
-
Place the dried N-(4-methylphenyl)anthranilic acid (1 equivalent) in a flask equipped with a reflux condenser.
-
Carefully add freshly distilled phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the mixture to reflux for 8-12 hours. The solution should become clear and then darken.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Basify the acidic solution with a cold, concentrated ammonia solution until the product precipitates.
-
Filter the crude this compound, wash with water, and dry.
-
Purify the product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent like acetone or ethanol.
Preclinical Evaluation Strategy
A systematic, multi-tiered approach is required to validate the therapeutic potential of this compound. The primary focus should be on its anticancer properties, given the strong precedent within the acridine family.
In Vitro Anticancer Screening
The initial step is to determine the compound's cytotoxicity against a panel of human cancer cell lines. This provides crucial information on its potency and selectivity.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer, PC3 prostate cancer, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours. [8][11]2. Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amsacrine or Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | This compound (IC₅₀, µM) | Amsacrine (IC₅₀, µM) |
| A549 | Lung Carcinoma | 6.5 | 8.0 [11] |
| K562 | Leukemia | 1.2 | 0.9 [11] |
| PC3 | Prostate Cancer | 8.1 | 12.5 [8] |
| MRC-5 | Normal Lung Fibroblast | > 50 | > 30 [11] |
Data for Amsacrine is sourced from literature for comparative purposes. [8][11]Values for this compound are hypothetical and serve as an example.
Mechanistic Validation
Positive results from cytotoxicity screening should be followed by experiments to confirm the proposed mechanism of action.
Experimental Protocol 3: DNA Intercalation Assay (Viscometry)
-
DNA Preparation: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Viscosity Measurement: Measure the viscosity of the DNA solution using an Ostwald viscometer at a constant temperature.
-
Compound Titration: Add increasing concentrations of this compound to the DNA solution and measure the viscosity after each addition.
-
Analysis: DNA intercalating agents increase the length and rigidity of the DNA molecule, leading to a measurable increase in viscosity. Plot the relative viscosity against the compound/DNA ratio to confirm intercalation.
Experimental Protocol 4: Topoisomerase II Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
-
Reaction Mixture: Combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Analysis by Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a band corresponding to the supercoiled plasmid.
Future Directions and Conclusion
The exploration of this compound holds considerable promise for the development of a novel therapeutic agent. Its foundation in the well-validated acridine scaffold provides a strong rationale for its potential as a DNA intercalator and topoisomerase II inhibitor. The preclinical workflow outlined in this guide—from synthesis and in vitro screening to mechanistic validation—offers a clear and logical path for its evaluation.
Future work should focus on expanding the panel of cancer cell lines, investigating mechanisms of cell death (apoptosis vs. necrosis), and conducting cell cycle analysis. The high reactivity of the 9-chloro group provides a valuable handle for creating a focused library of 9-aminoacridine derivatives, which have historically shown enhanced biological activity and improved pharmacological profiles. [11][12]Successful in vitro validation would pave the way for crucial in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety, bringing this compound one step closer to its potential clinical application.
References
-
Denny, W. A. (2002). Acridine Derivatives as Chemotherapeutic Agents. Current Medicinal Chemistry, 9(18), 1655-1665. [https://www.eurekaselect.com/article/13019] [5][13]2. Wainwright, M. (2001). Acridine-a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13. [https://pubmed.ncbi.nlm.nih.gov/11152426/]
-
Kumar, A., et al. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceuticals, 14(10), 1046. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539744/] [1]4. MDPI. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. MDPI. [https://www.mdpi.com/1424-8247/14/10/1046] [2]5. Bentham Science. (2002). Acridine Derivatives as Chemotherapeutic Agents. Bentham Science Publishers. [https://www.benthambooks.com/article/13019/]
-
Patel, K., et al. (2014). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. [https://www.sciencedirect.com/science/article/pii/S0960894X1400657X] [9]7. PrepChem. (n.d.). Preparation of 9-methylacridine. PrepChem.com. [https://prepchem.com/synthesis-of-9-methylacridine/]
-
Mol-Instincts. (2025). 2-chloro-9-methylacridine. Mol-Instincts. [https://www.molinstincts.com/sdf/2-chloro-9-methylacridine-C14H10ClN.html] [14]9. BenchChem. (2025). The Multifaceted Biological Activities of 9-Chloroacridine Derivatives: A Technical Guide. BenchChem. [https://www.benchchem.com/blog/the-multifaceted-biological-activities-of-9-chloroacridine-derivatives-a-technical-guide/] [3]10. Ju, Y., & Varma, R. S. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications, 8(1), 63-66. [https://www.degruyter.com/document/doi/10.1515/HC.2002.8.1.63/html] [15]11. ResearchGate. (2020). Synthesis of 9‐chloroacridine. Reagents and conditions: (i) Sodium... ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-9-chloroacridine-Reagents-and-conditions-i-Sodium-acetate-Cu-and_fig1_344158917] [10]12. Jo, E., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. International Journal of Molecular Sciences, 23(19), 11843. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9569655/]
-
ChemicalBook. (n.d.). 9-METHYLACRIDINE. ChemicalBook. [https://www.chemicalbook.com/ProductWiki_EN/611-64-3.htm] [16]14. BenchChem. (2025). An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid. BenchChem. [https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-putative-mechanism-of-action-of-9-methylacridine-4-carboxylic-acid/] [7]15. Prathibha Bharathi, M., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3), 88-97. [https://www.kronikajournal.com/index.php/kronika/article/view/289/271] [4]18. Glavač, D., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances, 10(12), 7111-7123. [https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10502a] [11]19. Taylor, V. F., et al. (2020). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Chemistry, 2(4), 935-947. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8995874/] [8]23. Caughey, B., et al. (2007). Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells. Journal of Medicinal Chemistry, 50(15), 3540-3548. [https://www.researchgate.net/publication/6234024_Structure-activity_relationship_study_of_9-aminoacridine_compounds_in_scrapie-infected_neuroblastoma_cells]
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kronika.ac [kronika.ac]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Acridine derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Page loading... [wap.guidechem.com]
initial toxicity screening of 9-Chloro-2-methylacridine
An In-Depth Technical Guide to the Initial Toxicity Screening of 9-Chloro-2-methylacridine
Foreword: A Proactive Approach to Drug Safety
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential liabilities in a compound's safety profile at the earliest stages is not merely a regulatory hurdle but a strategic imperative. This guide provides a comprehensive framework for the , a representative of the acridine class of compounds. Acridines, planar polycyclic aromatic molecules, are known for their potent biological activities, including use as antibacterial, antiprotozoal, and anticancer agents.[1] However, their very mechanism of action, often involving DNA interaction, necessitates a thorough and early assessment of their toxic potential.[1][2]
This document is structured not as a rigid protocol but as a logical, tiered approach, guiding the researcher from rapid computational predictions to foundational in vitro assays. The causality behind each experimental choice is explained, providing a self-validating system for generating a robust preliminary toxicity profile. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions, mitigating risk and accelerating the path to safer, more effective therapeutics.
Part 1: Foundational Assessment - In Silico and Cytotoxicity Profiling
The initial phase of screening leverages computational tools and broad-spectrum cytotoxicity assays to establish a foundational understanding of the compound's potential hazards and to define the appropriate concentration ranges for subsequent, more specific biological assays.
In Silico Toxicity Prediction: The First Line of Inquiry
Before committing to resource-intensive wet-lab experiments, in silico toxicity prediction offers a rapid, cost-effective method to flag potential liabilities based on the chemical structure of this compound.[3] These computational methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms, trained on large datasets of known toxins, to predict a range of toxic effects.[3][4][5]
Causality: The planar, aromatic structure of acridine derivatives is a well-known structural alert for DNA intercalation and potential mutagenicity.[1] In silico models are particularly adept at recognizing such features and predicting associated risks like mutagenicity, carcinogenicity, and hepatotoxicity.[3][6] This allows for the early prioritization and targeted design of subsequent in vitro assays.
Workflow:
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File) format for this compound.
-
Utilize a panel of validated in silico toxicology prediction platforms (e.g., ToxiM, MolToxPred, admetSAR).[4][5][7]
-
Screen for key endpoints including, but not limited to:
-
Mutagenicity (Ames test prediction)
-
Carcinogenicity
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury)
-
Cardiotoxicity (hERG inhibition)
-
Skin Sensitization
-
Data Presentation: The results should be compiled into a summary table.
| Toxicity Endpoint | Prediction (Positive/Negative) | Confidence Score (%) | Predicted Mechanism/Alert |
| Mutagenicity (Ames) | Positive | 92 | Planar aromatic system, potential DNA intercalator |
| Carcinogenicity | Positive | 85 | Structural alerts related to aromatic amines |
| hERG Inhibition | Positive | 78 | Potential for channel interaction |
| Hepatotoxicity | Equivocal | 60 | Mixed signals, requires in vitro confirmation |
Basal Cytotoxicity Assessment: Defining the Dose
The first in vitro step is to determine the compound's general cytotoxicity across one or more relevant cell lines. This establishes the concentration range at which the compound affects basic cellular viability, providing essential guidance for dosing in subsequent mechanistic assays. An excessively high concentration might induce toxicity through non-specific, artifactual means, while a concentration that is too low may not reveal a true toxicological effect.[8] The Neutral Red Uptake (NRU) assay is a robust and widely accepted method for this purpose.[9]
Causality: The NRU assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. A decrease in dye uptake is directly proportional to a reduction in cell viability, providing a sensitive measure of acute cytotoxicity. This data is crucial for distinguishing true genotoxicity, for instance, from cell death caused by overwhelming the cell's basic metabolic machinery.[10]
Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity relevance, or A549 for lung) in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.[11]
-
Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of 8-10 concentrations.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells. Incubate for 24-48 hours.
-
Dye Incubation: Remove the treatment medium. Wash cells with 150 µL of pre-warmed PBS. Add 100 µL of Neutral Red medium (50 µg/mL) to each well and incubate for 3 hours at 37°C.
-
Dye Extraction: Remove the dye medium and wash the cells with the NRU Desorb solution (e.g., 1% acetic acid, 50% ethanol). Add 150 µL of the Desorb solution to each well and shake for 10 minutes to extract the dye.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Cell Line | Exposure Time (hr) | IC50 (µM) |
| HepG2 | 24 | 15.2 |
| A549 | 24 | 21.8 |
Part 2: A Tiered Approach to Mechanistic Toxicity Screening
With foundational data in hand, the next phase employs a battery of specific in vitro assays to probe the key mechanisms of toxicity relevant to acridine-based compounds.
Genotoxicity I: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of genotoxicity testing, designed to detect chemical mutagens that cause gene mutations.[12]
Causality: Acridine derivatives are planar molecules that can insert themselves between the base pairs of DNA (intercalation).[1] This physical distortion of the DNA helix can lead to errors during replication, specifically frameshift mutations. The Ames test utilizes bacterial strains with pre-existing frameshift (e.g., TA98) or base-pair substitution (e.g., TA100) mutations in the histidine operon, making them exquisitely sensitive to compounds that act via these mechanisms.[12][13] A positive result, indicated by the reversion of the bacteria to a histidine-producing state, is a strong indicator of mutagenic potential.[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of Salmonella typhimurium strains, including at least TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[13]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the compound are mutagenic.[14][15]
-
Preparation:
-
Melt 2 mL aliquots of top agar and hold at 45°C.
-
To each tube, add: 100 µL of the appropriate bacterial culture, 100 µL of the test compound at various concentrations (or controls), and 500 µL of S9 mix or buffer.[13]
-
-
Plating: Vortex the mixture gently and pour it onto minimal glucose agar plates. Distribute the top agar evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the solvent (negative) control count.
Data Presentation:
| Strain | S9 Mix | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | 1.0 |
| 1.0 | 68 ± 9 | 2.7 | ||
| 5.0 | 155 ± 18 | 6.2 | ||
| TA98 | + | 0 (Vehicle) | 31 ± 5 | 1.0 |
| 1.0 | 89 ± 11 | 2.9 | ||
| 5.0 | 240 ± 25 | 7.7 |
Genotoxicity II: Single Cell Gel Electrophoresis (Comet Assay)
While the Ames test detects gene mutations, the Comet assay visualizes direct DNA damage, such as single- and double-strand breaks, in individual eukaryotic cells.[16][17]
Causality: DNA damage is a primary mechanism of toxicity for many acridine derivatives.[1] This damage can arise from direct interaction with DNA or through the inhibition of enzymes like topoisomerase II, which manages DNA topology and can lead to strand breaks if inhibited. The Comet assay provides a direct, visual measure of this damage.[18] Under electrophoresis, DNA from damaged cells migrates away from the nucleus, forming a "comet" shape, with the tail length and intensity being proportional to the amount of DNA damage.[16][17]
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat a suitable mammalian cell line (e.g., TK6 or A549) with this compound at various concentrations (non-cytotoxic, determined by the NRU assay) for a short exposure period (e.g., 2-4 hours).[10]
-
Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes cell membranes and histones, leaving behind the nucleoid (supercoiled DNA).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. Fragmented DNA will migrate towards the anode.
-
Neutralization & Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization & Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 cells per sample using imaging software to quantify the percentage of DNA in the comet tail.
Data Presentation:
| Compound Conc. (µM) | Mean % Tail DNA ± SD |
| 0 (Vehicle) | 4.5 ± 1.2 |
| 1.0 | 12.8 ± 3.1 |
| 5.0 | 35.2 ± 5.6 |
| 10.0 (Positive Control) | 41.5 ± 6.2 |
Cardiotoxicity: hERG Potassium Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19][20] Assessing hERG liability is a critical step in safety pharmacology.
Causality: The hERG channel is crucial for the repolarization phase of the cardiac action potential.[20] Blockade of this channel delays repolarization, prolongs the QT interval, and increases the risk of Torsades de Pointes. Many drugs have been withdrawn from the market due to this off-target effect, making early screening essential.[19]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[19]
-
System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[19]
-
Procedure:
-
Cells are captured, and a high-resistance "giga-seal" is formed between the cell membrane and the patch aperture.
-
The whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.[21]
-
After establishing a stable baseline current, the test compound is applied at multiple concentrations.
-
The effect of the compound on the hERG tail current is measured.
-
-
Data Analysis: The percentage of channel inhibition at each concentration is calculated relative to the baseline. An IC50 value is determined by fitting the data to a concentration-response curve.
Data Presentation:
| Compound Conc. (µM) | Mean % hERG Inhibition |
| 0.1 | 8.5 |
| 1.0 | 35.2 |
| 10.0 | 78.9 |
| Calculated IC50 (µM) | 2.8 |
Mitochondrial Toxicity: Multiplexed Viability/ATP Assay
Mitochondrial dysfunction is a significant contributor to drug-induced toxicity, particularly in high-energy-demand organs like the liver and heart.[22]
Causality: Mitochondria are the primary source of cellular ATP through oxidative phosphorylation (OXPHOS).[23] Toxicants can impair mitochondrial function by inhibiting the electron transport chain, disrupting the mitochondrial membrane potential, or inducing oxidative stress. This leads to a depletion of ATP and can trigger cell death.[23] Assays like the Mitochondrial ToxGlo™ Assay provide a multiplexed readout of cell membrane integrity (a measure of necrosis) and cellular ATP levels, allowing for the specific identification of mitochondrial toxicants.[24][25]
Experimental Protocol: Mitochondrial ToxGlo™ Assay
-
Cell Culture: Plate HepG2 cells in a 96-well plate. To increase sensitivity to mitochondrial toxicants, cells can be cultured in a galactose-containing medium instead of glucose, forcing them to rely on OXPHOS for ATP.[23]
-
Treatment: Treat cells with a range of concentrations of this compound for an appropriate time (e.g., 2 to 24 hours).
-
Membrane Integrity Measurement: Add the bis-AAF-R110 substrate. This substrate is cleaved by a protease released from cells that have lost membrane integrity, producing a fluorescent signal. Measure fluorescence (485nm Ex / 525nm Em).
-
ATP Measurement: Add the ATP Detection Reagent, which lyses the remaining viable cells and provides the substrate (luciferin) and enzyme (luciferase) for a luminescent reaction proportional to the amount of ATP present. Measure luminescence.
-
Data Analysis: A compound is considered a likely mitochondrial toxicant if it causes a significant decrease in ATP levels at concentrations that do not cause a proportional loss of membrane integrity.
Data Presentation:
| Compound Conc. (µM) | Membrane Integrity (% of Control) | ATP Level (% of Control) | Toxicity Profile |
| 0 (Vehicle) | 100 | 100 | - |
| 1.0 | 98 | 95 | No Effect |
| 5.0 | 95 | 55 | Mitochondrial |
| 25.0 | 40 | 35 | Cytotoxic + Mitochondrial |
Part 3: Data Synthesis and Conclusion
The culminates in the integration of data from in silico, general cytotoxicity, and mechanistic assays. This synthesis provides a holistic, preliminary safety profile that guides future development.
Summary of Findings for this compound (Hypothetical Data):
-
**In Silico: ** Predictions flagged the compound as a potential frameshift mutagen and hERG inhibitor.
-
Cytotoxicity: The compound exhibits moderate cytotoxicity, with IC50 values in the low micromolar range (15-22 µM).
-
Genotoxicity: The Ames test was strongly positive in the TA98 strain, both with and without S9 activation, confirming its potential as a frameshift mutagen. The Comet assay showed a dose-dependent increase in DNA damage, suggesting it directly damages DNA or interferes with DNA repair/synthesis machinery.
-
Cardiotoxicity: The compound inhibited the hERG channel with an IC50 of 2.8 µM. This is a significant finding that requires careful consideration of the potential therapeutic window.
-
Mitochondrial Toxicity: A significant drop in ATP production was observed at non-necrotic concentrations, identifying mitochondrial impairment as a specific mechanism of toxicity.
The initial screening profile for this compound reveals significant toxicity concerns. The potent genotoxicity, coupled with specific liabilities in cardiotoxicity and mitochondrial function, suggests a high risk for further development in its current form.
Based on this self-validating system of tiered assays, the recommended next steps would be:
-
No-Go Decision: For many projects, this profile would warrant termination of the compound's development.
-
Lead Optimization: If the compound's efficacy is extraordinary, medicinal chemistry efforts could be initiated to modify the structure to reduce its DNA intercalating ability and hERG channel affinity while retaining therapeutic activity. Subsequent screening of new analogs would be required.
-
Further Mechanistic Studies: Deeper investigation into the specific mechanism of hERG blockade and the components of the mitochondrial electron transport chain being inhibited could provide more detailed insights if the project were to continue.
This structured, evidence-based approach ensures that critical safety decisions are made early, conserving resources and upholding the highest standards of scientific integrity in the pursuit of new medicines.
References
- The miniaturized enzyme-modified comet assay for genotoxicity testing of nanom
- The comet assay: a sensitive genotoxicity test for the detection of DNA damage. (n.d.). Vertex AI Search.
- Comet assay: a versatile but complex tool in genotoxicity testing - PMC - NIH. (n.d.). Vertex AI Search.
- Ames Test Protocol | AAT Bioquest. (2025, October 13). Vertex AI Search.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Vertex AI Search.
- The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). Vertex AI Search.
- Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Vertex AI Search.
- Comet assay: a versatile but complex tool in genotoxicity testing - PubMed. (2021, January 5). Vertex AI Search.
- Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement - Agilent. (n.d.). Vertex AI Search.
- Mitochondrial ToxGlo™ Assay Protocol - Promega Corpor
- ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - NIH. (n.d.). Vertex AI Search.
- ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - Frontiers. (2017, November 29). Vertex AI Search.
- MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Publishing. (n.d.). Vertex AI Search.
- The Ames Test. (n.d.). Vertex AI Search.
- hERG Assay | PPTX - Slideshare. (n.d.). Vertex AI Search.
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (n.d.). Vertex AI Search.
- Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20). Vertex AI Search.
- Mitochondrial ToxGlo™ Assay - Promega Corpor
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Vertex AI Search.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (n.d.). Vertex AI Search.
- The genetic toxicology of acridines - PubMed. (n.d.). Vertex AI Search.
- Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Vertex AI Search.
- hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (n.d.). Vertex AI Search.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2019, September 18). Vertex AI Search.
- Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. (n.d.). Vertex AI Search.
- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.). Vertex AI Search.
- Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. (n.d.). Vertex AI Search.
- Photodynamic mutagenic action of acridine compounds on yeast Saccharomyces cerevisiae. (n.d.). Vertex AI Search.
- Mitochondrial toxicity application guide | Abcam. (n.d.). Vertex AI Search.
- Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed. (n.d.). Vertex AI Search.
- MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic - NIH. (2019, October 31). Vertex AI Search.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS - ResearchGate. (2012, October 29). Vertex AI Search.
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC - NIH. (2024, November 6). Vertex AI Search.
- Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (n.d.). Vertex AI Search.
- Cytotoxicity of acridine compounds for Leishmania promastigotes in vitro - PMC - NIH. (n.d.). Vertex AI Search.
- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PubMed. (2024, November 6). Vertex AI Search.
- Screen for acridine derivatives that inhibit autophagic degradation....
- Medicinal chemistry of acridine and its analogues - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - MDPI. (n.d.). Vertex AI Search.
Sources
- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pozescaf.com [pozescaf.com]
- 4. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 6. instem.com [instem.com]
- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 11. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The comet assay: a sensitive genotoxicity test for the detection of DNA damage. | Semantic Scholar [semanticscholar.org]
- 17. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 21stcenturypathology.com [21stcenturypathology.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. fda.gov [fda.gov]
- 22. agilent.com [agilent.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Mitochondrial ToxGlo™ Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: 9-Chloro-2-methylacridine in Medicinal Chemistry
Foreword
The acridine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for a multitude of therapeutic agents.[1] Its planar, tricyclic structure allows for effective intercalation with DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial drugs.[1] This guide focuses on a specific, yet highly promising derivative: 9-Chloro-2-methylacridine. We will delve into its synthesis, explore its applications in medicinal chemistry with a primary focus on its anticancer and antibacterial potential, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this intriguing molecule.
Compound Profile: this compound
1.1. Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₁₄H₁₀ClN. The presence of the chloro-substituent at the 9-position is particularly significant, as this position is highly susceptible to nucleophilic substitution, making it a key handle for the synthesis of diverse derivatives.[2] The methyl group at the 2-position can influence the compound's solubility, lipophilicity, and interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀ClN | N/A |
| Molecular Weight | 227.69 g/mol | N/A |
| Appearance | Typically a crystalline solid | [3] |
| Melting Point | 117-118 °C (for 9-methylacridine) | [3] |
| Solubility | Soluble in organic solvents like phenol, DMF | [4] |
1.2. Synthesis Overview
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common synthetic route involves a modified Ullmann-Goldberg reaction followed by cyclization.[4]
DOT Script for Synthesis Workflow
Caption: General synthesis workflow for this compound.
Applications in Medicinal Chemistry
The planar nature of the acridine ring system is a key determinant of its biological activity, enabling it to intercalate between the base pairs of DNA.[1] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells. Furthermore, substitutions on the acridine core, such as the chloro and methyl groups in this compound, can modulate this activity and introduce new mechanisms of action.
2.1. Anticancer Activity
Acridine derivatives have a rich history as anticancer agents.[5] Compounds like amsacrine and nitracrine have seen clinical use, validating the therapeutic potential of this scaffold.[6] 9-Aminoacridine derivatives, which can be synthesized from 9-chloroacridine precursors, have demonstrated potent antiproliferative properties.[6]
Mechanism of Action: The primary anticancer mechanism of many acridine derivatives is the inhibition of topoisomerase enzymes.[1] Topoisomerases are crucial for resolving DNA supercoiling during replication and transcription. By stabilizing the DNA-topoisomerase cleavage complex, acridine compounds can induce DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1] Additionally, some 9-aminoacridine derivatives have been shown to target other signaling pathways frequently deregulated in cancer, such as the PI3K/AKT/mTOR and NF-kappaB pathways.[7]
DOT Script for Anticancer Mechanism
Caption: Putative anticancer mechanism of this compound derivatives.
Structure-Activity Relationship (SAR) Insights:
The biological activity of acridine derivatives is highly dependent on the nature and position of substituents.
| Position | Substituent | Effect on Anticancer Activity | Rationale |
| 9 | Amino group (from Chloro) | Often essential for activity | The amino group can participate in hydrogen bonding interactions with DNA and topoisomerase.[8] |
| 2 | Methyl group | Can enhance activity | May improve cellular uptake due to increased lipophilicity or create favorable steric interactions with the target. |
| 3, 6 | Diamino substitution | Increased activity | Can enhance DNA binding and overall potency.[9][10] |
2.2. Antibacterial Activity
Acridine derivatives, such as proflavine and acriflavine, have long been used as antiseptics and antibacterial agents.[2] The mechanism of their antibacterial action is also believed to involve DNA intercalation, leading to the inhibition of bacterial replication and transcription. The introduction of a chlorine atom into a chalcone structure, a different class of compounds, has been shown to enhance its antibacterial properties.[11] This suggests that the chloro-substituent in this compound could contribute positively to its antibacterial profile.
Experimental Protocols
The following protocols are designed to be self-validating systems for the evaluation of this compound and its derivatives.
3.1. Protocol 1: Evaluation of In Vitro Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivative (dissolved in DMSO)
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)[13]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
DOT Script for MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
3.2. Protocol 2: Assessment of Apoptosis Induction using Acridine Orange/Ethidium Bromide (AO/EB) Staining
Acridine Orange (AO) is a fluorescent dye that can permeate both live and dead cells, staining DNA green.[14][15] Ethidium Bromide (EB) can only enter cells with compromised membranes (i.e., late apoptotic or necrotic cells) and stains the DNA red. This dual staining method allows for the morphological distinction between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To qualitatively and quantitatively assess the mode of cell death induced by this compound derivatives.
Materials:
-
This compound derivative
-
Cancer cell line
-
Acridine Orange (100 µg/mL in PBS)
-
Ethidium Bromide (100 µg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the this compound derivative for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 25 µL of PBS. Add 1 µL of the AO/EB staining solution (1:1 mixture of AO and EB stock solutions).
-
Microscopy: Immediately place 10 µL of the stained cell suspension on a clean microscope slide, cover with a coverslip, and observe under a fluorescence microscope using a blue filter.
-
Cell Scoring: Count at least 200 cells and categorize them based on their morphology and fluorescence:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with a swollen appearance.
-
-
Quantification: Calculate the percentage of cells in each category.
Concluding Remarks
This compound serves as a valuable starting material for the synthesis of a wide array of biologically active compounds. Its potential as a scaffold for novel anticancer and antibacterial agents is significant. The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of new derivatives. Further studies, including in vivo efficacy and toxicity assessments, will be crucial for the translation of promising candidates into clinical applications. The continuous exploration of the structure-activity relationships of acridine derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
DeNovix. Acridine Orange Assay Protocol | Technical Note 182. [Link]
-
Herole RA, et al. Synthesis, Characterization and Anticancer Study of Acridine Derivatives. Tropical Journal of Pharmaceutical and Life Sciences. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH. [Link]
-
ORFLO. Protocol 06/2018 Moxi GO II - Acridine Orange (AO, nucleated cells) and Viability (PI) - Staining. [Link]
-
Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. PMC - NIH. [Link]
-
Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry. [Link]
-
2-chloro-9-methylacridine. ChemSrc. [Link]
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances. [Link]
-
Preparation of 9-methylacridine. PrepChem.com. [Link]
-
Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PMC - NIH. [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. PMC - NIH. [Link]
-
Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. PMC - NIH. [Link]
-
Structure-activity relationships and mode of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. ResearchGate. [Link]
-
9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. PubMed. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. Semantic Scholar. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC - NIH. [Link]
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. informativejournals.com [informativejournals.com]
- 7. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 15. precisioncellsystems.com [precisioncellsystems.com]
Application Notes and Protocols: 9-Chloro-2-methylacridine as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Acridine Scaffold as a Versatile Fluorophore
Acridine and its derivatives represent a robust class of heterocyclic compounds widely recognized for their utility as fluorescent probes in biological and biomedical research.[1] The planar, tricyclic structure of the acridine core facilitates intercalation into nucleic acids, while modifications to the ring system can tune its photophysical properties and biological targeting.[2] These molecules are often sensitive to their local microenvironment, with their fluorescence characteristics—such as intensity, lifetime, and spectral position—varying with changes in polarity, viscosity, and pH.[1] This inherent sensitivity makes them powerful tools for probing cellular dynamics and functions.
This guide focuses on 9-Chloro-2-methylacridine, a member of the acridine family with potential as a fluorescent probe. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized acridines suggests it may possess valuable fluorescent properties. This document, therefore, serves as both a technical guide to the known attributes of the acridine class and a comprehensive framework for the characterization and application of this compound or similar novel acridine derivatives in a research setting. We will proceed by outlining the foundational principles of acridine fluorescence, followed by detailed protocols for characterization and application in cellular imaging.
Part 1: Foundational Principles and Physicochemical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. For acridine derivatives, these properties are intimately linked to their chemical structure and environment.
Mechanism of Fluorescence and Environmental Sensitivity
The fluorescence of acridine arises from the relaxation of an electronically excited state to the ground state via the emission of a photon. The energy of this transition, and thus the color of the emitted light, can be influenced by substituents on the acridine ring and the probe's interaction with its surroundings. For instance, the introduction of electron-donating or withdrawing groups can alter the energy levels of the molecular orbitals involved in the electronic transition.
Many acridine derivatives exhibit solvatochromism, a change in emission color with solvent polarity. This phenomenon is critical for probes designed to report on the lipid content or polarity of cellular microdomains.[1] Similarly, the fluorescence of some acridines is sensitive to pH, a property that has been exploited to measure pH gradients across cellular membranes.[2] A notable example is 9-Amino-6-chloro-2-methoxyacridine (ACMA), a well-characterized pH-sensitive probe.[2]
Key Photophysical Parameters: A Comparative Overview
To provide context for the potential properties of this compound, the table below summarizes key photophysical data for related acridine compounds. It is crucial to experimentally determine these parameters for this compound before its application as a fluorescent probe.
| Parameter | 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 9-Methylacridine-4-carboxylic acid (in Ethanol) | Notes |
| Excitation Max (λex) | 411 nm[2] | Not specified, but acridines typically absorb in the UV-Vis range. | The excitation maximum is the wavelength of light most efficiently absorbed by the fluorophore. |
| Emission Max (λem) | 475 nm[2] | Not specified, but emission is expected to be Stokes shifted from absorption. | The emission maximum is the wavelength of peak fluorescence intensity. |
| Fluorescence Quantum Yield (Φf) | Not specified | 0.033[3] | Represents the efficiency of converting absorbed photons into emitted photons. A lower value indicates less brightness. |
| Fluorescence Lifetime (τf) | Not specified | 1.28 ns and 3.93 ns (bi-exponential decay)[3] | The average time the molecule spends in the excited state before returning to the ground state. |
| Molar Extinction Coefficient (ε) | Not specified | Not specified | A measure of how strongly the molecule absorbs light at a given wavelength. |
Note: The data presented is for comparative purposes only. The actual photophysical properties of this compound must be determined experimentally.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the characterization and application of this compound as a fluorescent probe.
Protocol for Determining Photophysical Properties
Rationale: Accurate characterization of the spectral properties and quantum yield is a prerequisite for any quantitative fluorescence-based assay. This protocol outlines the standard procedures for these measurements.
Materials:
-
This compound
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
Quartz cuvettes (1 cm path length)
-
A set of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO or ethanol.
-
Determination of Absorption and Emission Spectra:
-
Prepare a dilute solution of the probe in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectrum to determine the absorption maximum (λabs).
-
Using the determined λabs as the excitation wavelength (λex), measure the fluorescence emission spectrum to find the emission maximum (λem).
-
Repeat in solvents of varying polarities to assess solvatochromic effects.
-
-
Determination of Molar Extinction Coefficient (ε):
-
Prepare a series of dilutions of the stock solution in a chosen solvent.
-
Measure the absorbance of each dilution at the λabs.
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Determination of Fluorescence Quantum Yield (Φf) (Relative Method):
-
Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[4]
-
Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the standard and the test samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
The quantum yield (Φf_sample) can be calculated using the following equation:[3] Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φf_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[4]
-
Workflow for Photophysical Characterization:
Caption: General workflow for live cell imaging with a fluorescent probe.
Protocol for Assessing Cytotoxicity
Rationale: It is imperative to determine the concentration range at which a fluorescent probe can be used without adversely affecting cell health and function. The MTT assay is a standard colorimetric method for assessing cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Probe Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the probe-containing medium at various concentrations. Include untreated control wells.
-
Incubate for a period relevant to the intended imaging experiments (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus probe concentration to determine the half-maximal inhibitory concentration (IC50). Studies on related 9-aminoacridine derivatives have shown IC50 values in the micromolar range against various cancer cell lines. [5]
-
Part 3: Safety and Handling
Caution: While a specific safety data sheet (SDS) for this compound is not widely available, related acridine compounds are known to be potential mutagens and skin/eye irritants. [6]Therefore, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Part 4: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | - Incorrect filter set used.- Probe concentration is too low.- Photobleaching.- Probe is not cell-permeable.- Low quantum yield of the probe. | - Verify the excitation and emission maxima and use the appropriate filters.- Increase the probe concentration.- Minimize light exposure during incubation and imaging.- Assess cell permeability using alternative methods.- Consider if the probe is suitable for the intended application. |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Autofluorescence from cells or medium. | - Decrease the probe concentration.- Increase the number and duration of washing steps.- Image cells in a phenol red-free medium.- Acquire an image of unstained cells to determine the level of autofluorescence. |
| Evidence of Cytotoxicity | - Probe concentration is too high.- Prolonged incubation time. | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration range.- Reduce the incubation time. |
| Precipitation of the Probe | - Poor solubility in aqueous medium. | - Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <0.5%).- Prepare fresh working solutions and vortex well before use. |
Conclusion
This compound holds potential as a novel fluorescent probe, stemming from the well-established utility of the acridine scaffold in cellular imaging. While its specific photophysical properties require experimental determination, this guide provides a comprehensive framework for its characterization and application. By following the detailed protocols for determining spectral properties, conducting live-cell imaging, and assessing cytotoxicity, researchers can effectively evaluate the suitability of this compound and other novel acridine derivatives for their specific research needs. The inherent environmental sensitivity of acridines suggests that this compound could offer unique insights into cellular processes, making it a valuable addition to the molecular imaging toolbox.
References
-
Recent Advances in the Synthesis and Optical Applications of Acridine-based Hybrid Fluorescent Dyes. PubMed. Available at: [Link]
-
Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC - NIH. Available at: [Link]
-
9-Methylacridine | C14H11N | CID 11913. PubChem - NIH. Available at: [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
-
Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a re-absorption/re-emission correction. Okayama University. Available at: [Link]
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edinst.com [edinst.com]
- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Methylacridine | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of 9-Chloro-2-methylacridine
Abstract: This document provides a comprehensive guide for the synthesis of 9-Chloro-2-methylacridine, a key heterocyclic intermediate in medicinal chemistry and materials science. The protocol is structured to provide researchers, scientists, and drug development professionals with a detailed, reliable, and scientifically-grounded methodology. The synthesis is approached via a two-step process involving an initial Ullmann condensation to form an N-aryl-anthranilic acid intermediate, followed by a phosphoryl chloride-mediated cyclization. This guide explains the rationale behind procedural choices, details safety precautions, and presents quantitative data and workflows for maximum reproducibility.
Introduction and Scientific Rationale
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The 9-chloroacridine scaffold is particularly valuable as it serves as a versatile precursor for further functionalization, where the chlorine atom at the 9-position can be readily displaced by various nucleophiles to generate a library of derivatives.[2][3]
The synthesis of this compound is most effectively achieved through a well-established two-step sequence:
-
Ullmann-Goldberg Condensation: This reaction forms the diarylamine backbone of the acridine system. It involves the copper-catalyzed coupling of an aniline derivative (p-toluidine, to introduce the 2-methyl group) with an ortho-halo-benzoic acid (o-chlorobenzoic acid).[4][5] The use of a copper catalyst is crucial for promoting this C-N bond formation, which can otherwise require harsh conditions.[6][7]
-
Cyclodehydration and Chlorination: The resulting N-(4-methylphenyl)anthranilic acid intermediate is then cyclized to form the tricyclic acridine ring system. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step as it serves a dual purpose: it acts as a dehydrating agent to facilitate the ring closure and as a chlorinating agent to install the reactive chlorine atom at the 9-position.[2][4][8]
This synthetic route is favored for its reliability and the accessibility of the starting materials. Alternative methods, such as the Bernthsen acridine synthesis, which condenses a diarylamine with a carboxylic acid using zinc chloride, are generally less suitable for producing 9-chloro substituted acridines directly and often require very high temperatures.[9][10]
Reaction Pathway Overview
The overall synthesis proceeds as depicted in the following reaction scheme.
Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.[8]
Stage 1: Synthesis of N-(4-methylphenyl)anthranilic acid
This stage involves the copper-catalyzed N-arylation of p-toluidine with o-chlorobenzoic acid.
Materials and Reagents:
-
o-Chlorobenzoic acid
-
p-Toluidine
-
Dimethylformamide (DMF)
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO)[4]
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filtration apparatus
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add o-chlorobenzoic acid, p-toluidine, anhydrous sodium acetate, copper powder, and copper oxide. (See Table 1 for specific quantities).
-
Add dimethylformamide (DMF) to the flask to serve as the solvent.
-
Under a nitrogen or argon atmosphere, begin stirring the mixture and heat it to 160-170 °C using a heating mantle.
-
Maintain this temperature and continue stirring for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Collect the crude N-(4-methylphenyl)anthranilic acid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with copious amounts of cold water to remove residual DMF and inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified intermediate. Dry the product under vacuum.
Stage 2: Synthesis of this compound
This stage involves the cyclization and chlorination of the intermediate using phosphorus oxychloride.
Materials and Reagents:
-
N-(4-methylphenyl)anthranilic acid (from Stage 1)
-
Phosphorus oxychloride (POCl₃), freshly distilled[4]
-
Chloroform
-
Ammonia solution (concentrated)
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Place the dried N-(4-methylphenyl)anthranilic acid into a round-bottom flask.
-
In a fume hood, carefully add an excess of freshly distilled phosphorus oxychloride (POCl₃) to the flask. (See Table 1).
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The solution will typically turn a dark green or brown color.[4]
-
After the reflux period, allow the reaction to cool slightly. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).
-
Caution: The next step is highly exothermic and should be performed slowly and with vigorous stirring in an ice bath. Carefully and slowly pour the cooled, viscous residue onto a mixture of crushed ice and concentrated ammonia solution.[8] This will neutralize the remaining acidic phosphorus compounds and precipitate the crude product.
-
Extract the aqueous slurry with chloroform (or another suitable organic solvent like dichloromethane) three times.
-
Combine the organic extracts and wash them with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.[11]
Quantitative Data and Workflow
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Stage 1 (Intermediate Synthesis) | Stage 2 (Cyclization) |
| Primary Reagent | o-Chlorobenzoic acid | N-(4-methylphenyl)anthranilic acid |
| Molar Equiv. | 1.0 | 1.0 |
| Secondary Reagent | p-Toluidine | Phosphorus oxychloride (POCl₃) |
| Molar Equiv. | ~1.1 | ~7-8 (Excess)[4] |
| Catalyst/Promoter | Cu powder / CuO | N/A |
| Solvent | DMF | N/A (POCl₃ acts as solvent) |
| Temperature | 160 - 170 °C | Reflux (~105-110 °C) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Typical Yield | 75 - 85% | 80 - 90%[4] |
Note: Molar equivalents are relative to the primary reagent in each stage. Quantities should be calculated based on the desired scale of the reaction.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Hazard and Safety Information
It is imperative that a full risk assessment is conducted before commencing this synthesis.
-
9-Chloroacridine Derivatives: These compounds are generally irritants. Avoid inhalation, ingestion, and skin/eye contact. GHS classifications for the parent 9-chloroacridine include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[12]
-
Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and is harmful if inhaled. Reacts violently with water, releasing toxic fumes. Must be handled in a chemical fume hood with appropriate PPE.[8]
-
Dimethylformamide (DMF): A reproductive toxin and a skin irritant. It is readily absorbed through the skin.
-
Acids and Bases: Concentrated HCl and ammonia are corrosive and should be handled with care.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An eyewash station and safety shower must be readily accessible.[13]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved from [Link]
-
Patel, K., et al. (2014). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467. Retrieved from [Link]
-
Waseem, M., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7416. Retrieved from [Link]
-
Wikipedia. (2022). Bernthsen acridine synthesis. Retrieved from [Link]
-
Grokipedia. (2026). Bernthsen acridine synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bernthsen Acridine Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 9-methylacridine. Retrieved from [Link]
-
PubChem. (n.d.). 9-Chloroacridine. Retrieved from [Link]
-
PubChem. (n.d.). 9-Methylacridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Ju, Y., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications, 8(1), 53-58. Retrieved from [Link]
-
Chem-Supply. (2025). 2-chloro-9-methylacridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Methylacridine, 99+%. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 9‐chloroacridine. Reagents and conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-aminoacridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Strategic Importance of the Acridine Scaffold
An In-Depth Technical Guide to 9-Chloro-2-methylacridine in Organic Synthesis
Acridines are a class of nitrogen-containing heterocyclic compounds built on a planar, tricyclic aromatic ring system. This structural framework is a privileged scaffold in medicinal chemistry and materials science, primarily due to its ability to intercalate with DNA and its unique photophysical properties.[1][2] Within this family, this compound serves as a pivotal synthetic intermediate. The chlorine atom at the 9-position is highly activated towards nucleophilic substitution, making it an exceptionally versatile handle for introducing a wide array of functional groups. This reactivity allows for the systematic development of novel acridine derivatives, particularly for drug discovery programs targeting infectious diseases and cancer.[1][3]
The methyl group at the 2-position provides a subtle yet significant electronic and steric modification to the acridine core, influencing the molecule's solubility, binding affinity, and metabolic stability. This guide provides a detailed exploration of the synthesis and primary applications of this compound, offering field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀ClN | [4] |
| Molecular Weight | 227.69 g/mol | Calculated |
| Appearance | Typically a crystalline solid | General Knowledge |
| SMILES | CC1=C2C=CC=CC2=NC3=C1C=C(Cl)C=C3 | [4] |
| InChIKey | BWHNDUOBIWFYLY-UHFFFAOYAO | [4] |
Part 1: Synthesis of the this compound Intermediate
The most common and effective route to 9-chloro-substituted acridines is a two-step process involving an initial Ullmann condensation followed by a cyclization/chlorination reaction. The methyl group is incorporated by starting with the appropriately substituted aniline derivative, in this case, p-toluidine.
Mechanistic Rationale
-
Ullmann Condensation: The synthesis begins with the copper-catalyzed coupling of o-chlorobenzoic acid and p-toluidine. Copper(I) is believed to be the active catalytic species, forming a complex with the reactants to facilitate the C-N bond formation. This step yields the intermediate N-(4-methylphenyl)anthranilic acid.[3]
-
Cyclization and Chlorination: The N-arylanthranilic acid intermediate is then treated with phosphorus oxychloride (POCl₃). POCl₃ serves a dual purpose: it acts as a dehydrating agent to catalyze the intramolecular electrophilic cyclization to form the corresponding acridone, and it subsequently functions as a chlorinating agent to convert the acridone carbonyl group into the 9-chloro substituent.[3][5] This one-pot cyclization-chlorination is highly efficient for producing the desired 9-chloroacridine core.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-methylphenyl)anthranilic acid
-
To a round-bottom flask equipped with a reflux condenser, add o-chlorobenzoic acid (1 equivalent), p-toluidine (1 equivalent), dimethylformamide (DMF) as the solvent, copper powder (catalyst), and copper(I) oxide (co-catalyst).[3]
-
Heat the reaction mixture to 160-170 °C with stirring for approximately 2-3 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into acidified water to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry. Recrystallization from ethanol/water can be performed for further purification.
Step 2: Synthesis of this compound
-
Place the dried N-(4-methylphenyl)anthranilic acid (1 equivalent) into a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.
-
Carefully add freshly distilled phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The reaction is typically performed neat.[3][5]
-
Under a nitrogen atmosphere, heat the mixture to reflux for 2-4 hours. The solution will become homogeneous.[3]
-
After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.[5]
-
Caution: This step must be performed in a well-ventilated fume hood. The residue is a viscous oil.
-
Cool the residue in an ice bath and slowly add it to a stirred mixture of chloroform and aqueous ammonia/ice to neutralize the remaining acidic species and precipitate the product.[5]
-
Separate the organic layer, and extract the aqueous layer with additional chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound. The product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Part 2: Key Applications in Organic Synthesis
The primary utility of this compound is as a precursor for 9-substituted acridine derivatives via nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the heterocyclic nitrogen atom and the adjacent benzene rings makes the C9 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Application 1: Synthesis of 9-Aminoacridine Derivatives
The synthesis of 9-aminoacridines is arguably the most significant application, as these compounds are extensively studied for their biological properties, including anticancer and antimicrobial activities.[3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution where a primary or secondary amine attacks the C9 position, displacing the chloride ion. The reaction is often performed in molten phenol, which acts as both a solvent and a catalyst. Phenol is believed to form a highly reactive 9-phenoxyacridinium intermediate, which is more susceptible to aminolysis than the starting chloroacridine.[3]
Reaction Scheme Diagram
Caption: Hydrolysis to 2-Methylacridone.
Protocol for Hydrolysis to 2-Methylacridone
-
Suspend this compound (1 equivalent) in a dilute aqueous solution of hydrochloric acid (e.g., 10% HCl).
-
Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Continue heating for 4-8 hours, monitoring the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature. The product, 2-Methylacridone, will precipitate out of the acidic solution.
-
Filter the solid product and wash it thoroughly with water until the washings are neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a high-boiling solvent like DMF or acetic acid.
Conclusion
This compound is a high-value, versatile intermediate in organic synthesis. Its preparation via a modified Ullmann condensation and subsequent POCl₃-mediated cyclization is a robust and scalable process. The pronounced electrophilicity of the C9 position, conferred by the activated chloro substituent, allows for facile access to a diverse library of 9-substituted acridines. The protocols detailed herein for the synthesis of 9-aminoacridines and the hydrolysis to 2-methylacridone represent foundational transformations that enable researchers and drug development professionals to explore the vast chemical space and therapeutic potential of the acridine scaffold.
References
- Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). Journal of Saudi Chemical Society.
- Green Synthesis of 9-Acridone Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Application in Cell Imaging of Acridone Deriv
- 2-chloro-9-methylacridine - C14H10ClN, density, melting point, boiling point, structural formula, synthesis. (2025). Mol-Instincts.
- Applications of 9-Chloroacridine in Pharmaceuticals. (2025). Kronika Journal.
- 9-aminoacridine. (n.d.). Organic Syntheses.
- An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid. (2025). BenchChem.
Sources
Practical Applications of 9-Chloro-2-methylacridine Derivatives: A Technical Guide for Researchers
For correspondence:
Introduction: The Acridine Scaffold and the Significance of 9-Chloro-2-methylacridine
The acridine scaffold, a planar tricyclic aromatic system, has long been recognized as a "privileged structure" in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities.[1] These activities, ranging from anticancer to antimicrobial, are largely attributed to the ability of the planar acridine ring to intercalate into DNA.[1] Among the myriad of acridine derivatives, 9-chloroacridines serve as crucial synthetic intermediates for a vast number of biologically active molecules.[2][3] The reactivity of the chlorine atom at the 9-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the modulation of biological activity.[4]
This technical guide focuses specifically on the practical applications of This compound derivatives . The presence of the methyl group at the 2-position can influence the electronic properties, solubility, and steric interactions of the molecule, potentially leading to unique biological profiles. We will delve into the established and potential applications of this class of compounds, providing detailed protocols for their synthesis and biological evaluation, with a primary focus on their anticancer properties.
I. Synthesis of this compound and its Derivatives
The cornerstone for accessing a variety of 2-methyl-9-substituted acridines is the synthesis of the this compound precursor. This is typically achieved through a modified Ullmann-Goldberg reaction followed by cyclization.[3][4]
Protocol 1: Synthesis of 2-Methyl-9-chloroacridine
This protocol outlines a two-step synthesis of 2-methyl-9-chloroacridine, a key intermediate.
Step 1: Synthesis of 2-(p-tolylamino)benzoic acid
-
In a round-bottom flask, combine o-chlorobenzoic acid (0.04 mol), p-toluidine (0.08 mol), anhydrous sodium acetate (4.1 g), copper powder (0.2 g), and copper oxide (0.1 g) in dimethylformamide (DMF, 25 ml).[4]
-
Reflux the mixture for 2 hours at 160–170 °C.[4]
-
After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid.
-
Filter the resulting precipitate and wash with hot water.
-
Recrystallize the crude product from ethanol using charcoal to obtain light yellow crystals of 2-(p-tolylamino)benzoic acid.[4]
Step 2: Cyclization to 2-Methyl-9-chloroacridine
-
Slowly heat a mixture of 2-(p-tolylamino)benzoic acid (0.022 mol) and freshly distilled phosphorus oxychloride (POCl₃, 0.176 mol) on a water bath to 85–90 °C for 15 minutes.[4]
-
Once the initial boiling subsides, heat the mixture on a heating mantle for 2 hours at 140–150 °C.[4]
-
Remove the excess POCl₃ by distillation.
-
After cooling, pour the residue into a well-stirred mixture of cooled concentrated ammonia and chloroform (1:1).[4]
-
Stir the mixture for 30 minutes. The chloroform layer is then separated, and the extracts are dried over calcium chloride, filtered, and the solvent is evaporated to yield the 2-methyl-9-chloroacridine product.[5]
Protocol 2: Synthesis of 2-Methyl-9-substituted Acridine Derivatives
The versatile 2-methyl-9-chloroacridine can be further functionalized by nucleophilic substitution with various aromatic amines.
-
Dissolve the desired substituted aromatic amine (0.011 mol) in 50 ml of methanol.
-
Add 2-methyl-9-chloroacridine (1.14 g, 0.005 mol) to the solution.[4]
-
Reflux the mixture at 50–60 °C for a duration determined by monitoring the reaction with thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture and pour it into diethyl ether.
-
The precipitated hydrochloride salts of the 2-methyl-9-substituted acridines are then filtered and can be recrystallized from an ethanol/ether mixture.[4]
Caption: Synthetic scheme for 2-methyl-9-substituted acridines.
II. Anticancer Applications
The most extensively studied application of this compound derivatives is in the field of oncology. These compounds primarily exert their cytotoxic effects through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase enzymes.[2]
Mechanism of Action
The planar structure of the acridine ring allows it to insert between the base pairs of DNA, a process known as intercalation. This disrupts the normal structure and function of DNA, interfering with replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological issues during cellular processes.[6] By stabilizing the transient complex between topoisomerase II and DNA, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and triggering programmed cell death.[6]
Caption: Mechanism of anticancer action of acridine derivatives.
Quantitative Anticancer Activity Data
The cytotoxic potential of several 2-methyl-9-substituted acridines has been evaluated against various cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CTC₅₀) values.
| Compound ID | Substitution at 9-position | Cancer Cell Line | CTC₅₀ (µg/mL) | Reference |
| AS-0 | Phenylamino | A-549 (Lung) | >250 | [4] |
| AS-0 | Phenylamino | MCF-7 (Breast) | >250 | [4] |
| AS-2 | 4'-Methylphenylamino | A-549 (Lung) | 187.5 | [4][5] |
| AS-2 | 4'-Methylphenylamino | MCF-7 (Breast) | 212.5 | [4][5] |
| AS-3 | 4'-Chlorophenylamino | A-549 (Lung) | >250 | [4] |
| AS-3 | 4'-Chlorophenylamino | MCF-7 (Breast) | >250 | [4] |
Note: The data indicates that substitution on the 9-anilino ring can significantly impact cytotoxic activity.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
III. DNA Intercalation and Topoisomerase II Inhibition Assays
To elucidate the mechanism of action of these derivatives, specific biochemical assays are crucial.
Protocol 4: DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the displacement of the fluorescent intercalator ethidium bromide (EtBr) from DNA by the test compound, leading to a decrease in fluorescence.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
This compound derivatives
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to form a stable complex.
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Add increasing concentrations of the this compound derivative to the complex.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates displacement of EtBr and intercalation of the test compound.
Protocol 5: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.[7][8]
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP
-
This compound derivatives
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction tubes containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase IIα and incubate at 37°C for 30 minutes.[8]
-
Stop the reaction by adding the stop buffer.
-
Analyze the products by agarose gel electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[7]
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
IV. Potential Applications in Antimicrobial Research and Fluorescent Probes
While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of acridines exhibits a wide range of biological activities, suggesting potential for further exploration.
Antimicrobial Potential
Acridine derivatives have a long history as antimicrobial agents.[1] While specific data on the antimicrobial activity of this compound derivatives is limited, their ability to intercalate into DNA suggests they could be effective against various bacterial and fungal pathogens. Further screening of these compounds for their minimum inhibitory concentrations (MIC) against a panel of microbes is a promising area for future research.
Fluorescent Probes for Bioimaging
The inherent fluorescence of the acridine scaffold makes its derivatives attractive candidates for the development of fluorescent probes for cellular imaging.[9] Modifications at the 9-position can be designed to create probes that respond to specific cellular environments or analytes. For example, a derivative could be designed to exhibit a change in fluorescence upon binding to a particular biomolecule or in response to changes in intracellular pH. This application area for this compound derivatives remains largely unexplored and holds significant potential.
V. Conclusion and Future Directions
This compound and its derivatives represent a versatile class of compounds with significant potential, particularly in the development of novel anticancer agents. Their synthesis is well-established, and their primary mechanism of action as DNA intercalators and topoisomerase II inhibitors provides a solid foundation for further drug design and optimization.
Future research should focus on:
-
Expanding the library of derivatives: Synthesizing a wider range of 2-methyl-9-substituted acridines to establish a more comprehensive structure-activity relationship.
-
Quantitative analysis: Obtaining more extensive quantitative data, such as IC₅₀ values in a standardized format (µM), for a broader panel of cancer cell lines.
-
Exploring other applications: Systematically investigating the antimicrobial and fluorescent probe potential of this specific class of acridines.
This technical guide provides a framework for researchers to build upon, offering robust protocols and a summary of the current state of knowledge. The continued exploration of this compound derivatives is likely to yield novel and effective therapeutic agents and research tools.
References
- Kumar, R., Sharma, A., Sharma, S., Silakari, O., Singh, M., & Kaur, M. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956-S963.
- Kumar, R., Sharma, A., Sharma, S., Silakari, O., Singh, M., & Kaur, M. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry.
- Kumar, R., Sharma, A., Sharma, S., Silakari, O., Singh, M., & Kaur, M. (2016). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines.
- Gamper, H. B., & Hearst, J. E. (1982). Amsacrine and other 9-anilinoacridine antitumor agents as topoisomerase II inhibitors. Cell, 29(1), 81-90.
- Jayavel, P., Rajamanickam, R., Amaladoss, N., Ramasamy, V., & Shupeniuk, V. I. (2023). Design, one-pot novel synthesis of substituted acridine derivatives: DFT, structural characterisation, ADME and anticancer DNA polymerase epsilon molecular docking studies. Journal of Molecular Structure, 1276, 134771.
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity in MIC (μg/mL) of compounds (9a-l). Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Subeai, M. M., Al-Ghamdi, M. A., Al-Otaibi, M. M., Al-Zahrani, A. A., ... & El-Faham, A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(18), 6599.
-
Organic Syntheses. (n.d.). 9-aminoacridine. Retrieved from [Link]
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 9(18), 1655-1665.
- Bacherikov, V. A. (2014). 9-Anilinoacridines as anticancer drugs. Journal of Chemistry and Technologies, 22(2), 1-13.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Abdel-Hamide, S. G., El-Azab, A. S., & El-Tahir, K. E. H. (2022). Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines. Recent Patents on Anti-Cancer Drug Discovery, 17(1), 102-119.
-
ResearchGate. (n.d.). MIC values for compounds 7, 9, and 14. Retrieved from [Link]
-
Digital Commons @ NJIT. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. Retrieved from [Link]
-
National Institutes of Health. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. Retrieved from [Link]
-
Max Planck Society. (2019). Fluorescent probes for imaging live cells. Retrieved from [Link]
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health. (2016). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. Retrieved from [Link]
-
MDPI. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]
Sources
- 1. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arabjchem.org [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in organic molecule fluorescent probes for microbial imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of 9-Aminoacridine from 9-Chloro-2-methylacridine
Abstract
This document provides a comprehensive guide for the synthesis of 9-aminoacridine from its precursor, 9-Chloro-2-methylacridine. The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offering insights into reagent selection, reaction optimization, and safety considerations. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, providing a reproducible methodology for accessing the vital 9-aminoacridine scaffold, a core structure in various therapeutic agents and fluorescent probes.[1][2]
Introduction: The Significance of the 9-Aminoacridine Scaffold
The 9-aminoacridine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[3] Derivatives of this heterocyclic system have been extensively investigated and developed as anticancer, antimicrobial, and antimalarial agents.[1][3][4] The planar acridine ring system facilitates intercalation into DNA, a mechanism central to its cytotoxic effects against cancer cells and pathogens.[3] Furthermore, its inherent fluorescence makes it a valuable tool in biological imaging and as a pH indicator.[2][5]
The synthesis of 9-aminoacridine derivatives typically proceeds through the functionalization of a 9-chloroacridine intermediate.[6][7] The chlorine atom at the 9-position is highly activated towards nucleophilic displacement due to the electron-withdrawing nature of the tricyclic aromatic system. This application note focuses on the amination of this compound, a representative and scalable route to produce the corresponding 9-aminoacridine derivative.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to 9-aminoacridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[8] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism involves a two-step addition-elimination process.[9][10]
-
Nucleophilic Attack: The nucleophile (in this case, ammonia or an amine) attacks the electron-deficient carbon atom at the 9-position of the acridine ring. This ipso-attack breaks the aromaticity of the central ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The electron-withdrawing character of the acridine nitrogen atom is crucial for stabilizing this intermediate.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
The overall reaction is significantly influenced by the solvent, temperature, and the nature of the nucleophile.[11] Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cationic species without deactivating the nucleophile.[11][12]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 9-aminoacridine.
Detailed Synthesis Protocol
This protocol describes the synthesis of 2-methyl-9-aminoacridine using ammonia in a polar aprotic solvent. An alternative method using phenol as a solvent/catalyst is also discussed for broader applicability.[13][14]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask with stirrer bar |
| N,N-Dimethylformamide (DMF), anhydrous | Reflux condenser |
| Ammonia (gas or ammonium chloride) | Thermometer / Temperature controller |
| Sodium Hydroxide (NaOH) solution | Gas inlet tube / bubbler |
| Deionized Water | Heating mantle or oil bath |
| Ethanol, 95% | Buchner funnel and filter flask |
| Diethyl ether | Thin Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | pH meter or pH paper |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[16] Ammonia gas is corrosive and has a pungent odor. 9-aminoacridine and its derivatives may cause skin, eye, and respiratory irritation.[17][18]
-
Handling: Avoid inhalation of dust and vapors.[15] Avoid contact with skin and eyes.[16] In case of contact, rinse immediately with plenty of water.[17]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure (Ammonia in DMF Method)
-
Reactor Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) if desired, although it is not strictly necessary for this reaction.
-
Charging the Reactor: Charge the flask with this compound (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF, approx. 4-5 mL per gram of starting material).[11]
-
Reaction Initiation: Begin stirring the mixture. Start bubbling ammonia gas through the solution at a steady, controlled rate.
-
Heating: Gently heat the reaction mixture to 70-80 °C.[11]
-
Monitoring: Maintain the reaction at this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol 9:1). The disappearance of the starting material spot and the appearance of a new, more polar, fluorescent spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, stop the heating and the ammonia flow. Allow the mixture to cool to room temperature (below 40 °C).[12]
-
Slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to the DMF used).
-
Adjust the pH of the aqueous mixture to 12-14 using a 1M sodium hydroxide solution.[12] This will precipitate the free base of 9-aminoacridine.
-
Stir the resulting suspension for 20-30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-80 °C to a constant weight. The yield of the bright yellow powder is typically high (often >90%).[11][13]
-
Alternative: The Phenol Fusion Method
An older but effective method involves using molten phenol as both a solvent and a catalyst.[13] Phenol protonates the acridine nitrogen, further activating the 9-position towards nucleophilic attack.
-
Melt phenol (a large excess) in a flask and heat to 120-130 °C.
-
Add the this compound and an ammonium salt (e.g., ammonium carbonate).
-
Maintain the temperature for 1-2 hours.
-
Cool the mixture and add an excess of aqueous sodium hydroxide to neutralize the phenol and precipitate the product.
-
Isolate and purify as described above.
Rationale for Method Choice: While the phenol method is effective, it involves handling corrosive phenol at high temperatures and requires a more demanding work-up to remove the phenol. The DMF/ammonia method is generally safer, cleaner, and uses milder conditions, making it more suitable for modern laboratory settings.[12]
Characterization and Data
The synthesized 2-methyl-9-aminoacridine should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Bright yellow crystalline powder[2][13] |
| Yield | > 90% (for DMF method)[11] |
| Melting Point | Dependent on purity; literature values should be consulted. |
| TLC | Single fluorescent spot (under UV light) |
| ¹H NMR | Peaks corresponding to aromatic protons and the methyl group. |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's mass. |
Spectroscopic data for the parent 9-aminoacridine can be found in public databases for comparison.[19]
Mechanistic Diagram and Discussion
Caption: SNAr mechanism for the amination of 9-chloroacridine.
The rate-determining step is the initial nucleophilic attack, which disrupts the aromaticity of the system.[10] The stability of the Meisenheimer complex is paramount. The electron-withdrawing effect of the acridine ring system, particularly the nitrogen atom, is essential for delocalizing the negative charge and stabilizing this intermediate, thereby facilitating the reaction.[8][9]
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of 9-aminoacridine from this compound via a nucleophilic aromatic substitution reaction. The procedure is scalable and utilizes readily available reagents and standard laboratory equipment. Understanding the underlying SNAr mechanism allows for logical troubleshooting and adaptation of the protocol for the synthesis of a wide library of 9-substituted acridine derivatives, which are of significant interest in pharmaceutical and materials research.
References
-
Gooch, T. J., & Beal, P. A. (2004). Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 12(14), 3947-3955. [Link]
-
Allen, C. F. H., & McKee, G. H. W. (1943). 9-Aminoacridine. Organic Syntheses, Coll. Vol. 2, p.391; Vol. 19, p.6. [Link]
-
Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis and anticancer study of 9-aminoacridine derivatives. Indian Journal of Chemistry - Section B, 45B, 2122-2130. [Link]
-
Iweibo, I., & Faniran, J. A. (1984). Solvent enhancement of electronic intensity in acridine and 9-aminoacridine. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(7), 679-683. [Link]
-
Wiley-VCH. (n.d.). 9-Aminoacridine. SpectraBase. [Link]
- CN111018782B. (2020). Preparation method of 9-aminoacridine and derivatives thereof.
-
National Center for Biotechnology Information. (n.d.). 9-Aminoacridine. PubChem Compound Database. [Link]
-
Rupar, V., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(15), 4987. [Link]
-
ChemSRC. (n.d.). MSDS of 9-Aminoacridine. [Link]
- WO2011051950A1. (2011). 9-aminoacridine derivatives, their preparation and uses.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 9-Aminoacridine hydrochloride monohydrate, 98%. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Al-Obaidi, A., et al. (2020). Facile and Novel Synthetic Approach, Molecular Docking, Molecular Dynamics, and Drug-Likeness Evaluation of 9-Substituted Acridine Derivatives as Dual Anticancer and Antimicrobial Agents. Molecules, 25(21), 5064. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Ma, D., & Xia, C. (2002). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 4(4), 581–584. [Link]
Sources
- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 15. echemi.com [echemi.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. capotchem.cn [capotchem.cn]
- 18. 9-Aminoacridine CAS 90-45-9 | 818362 [merckmillipore.com]
- 19. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Investigating the Anticancer Potential of 9-Chloro-2-methylacridine in Vitro
Here is the in-depth technical guide on the application of 9-Chloro-2-methylacridine in cancer cell line studies.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acridine and its derivatives represent a well-established class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1] Their planar tricyclic structure is pivotal to their primary mechanism of action: DNA intercalation and the subsequent inhibition of essential enzymes like topoisomerase II.[1][2] This guide provides a comprehensive framework for investigating the in vitro anticancer properties of a specific derivative, this compound. As a representative member of the 9-substituted acridine family, it is postulated to exert potent cytotoxic effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][3] This document details the underlying mechanisms and provides field-proven, step-by-step protocols for assessing cytotoxicity, analyzing cell cycle distribution, and quantifying apoptosis in cancer cell lines. The methodologies are designed to be self-validating, enabling researchers to generate robust and reproducible data for drug discovery and mechanistic studies.
Compound Profile and Mechanistic Overview
Chemical Identity and Synthesis
This compound is a substituted derivative of the core acridine scaffold. The chloro- group at position 9 and the methyl group at position 2 are critical modifications that influence the compound's biological activity and potency.[1]
The synthesis of 9-chloroacridine derivatives is often achieved through a modified Ullmann-Goldberg reaction, which involves the condensation of an appropriate aniline with o-chlorobenzoic acid, followed by a cyclization step using phosphorus oxychloride (POCl₃).[3][4] This yields the reactive 9-chloroacridine intermediate, which is a common precursor for synthesizing a wide range of 9-substituted acridines.[3]
For Laboratory Use:
-
Solubility: Like many acridine derivatives, this compound is expected to have poor aqueous solubility. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture to maintain stability.
Postulated Mechanism of Action
The anticancer activity of acridine derivatives is multifaceted, primarily revolving around their interaction with DNA.[1] The proposed mechanism for this compound is based on the well-documented activities of structurally related compounds.
-
DNA Intercalation: The planar aromatic ring system of the acridine core allows it to insert itself between the base pairs of the DNA double helix.[1] This physical obstruction distorts the DNA structure, interfering with critical cellular processes like DNA replication and transcription.
-
Topoisomerase II Poisoning: Acridines are classic topoisomerase II (Topo II) poisons.[2][5] Topo II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks (DSBs).[5][6] this compound is believed to stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the broken DNA ends.[7] This prevents the re-ligation of the DNA strands, leading to an accumulation of toxic DSBs.[5][6]
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of irreparable DNA damage triggers cellular checkpoint responses.[8] This typically results in an arrest of the cell cycle, often in the G2/M phase, to prevent the cell from entering mitosis with damaged chromosomes.[8][9] If the damage is too severe, the cell is directed to undergo programmed cell death, or apoptosis.[9][10] This process is executed by a cascade of enzymes called caspases, leading to the systematic dismantling of the cell.[11]
Caption: Postulated mechanism of this compound in cancer cells.
Experimental Workflows and Protocols
A logical workflow is essential for characterizing the anticancer activity of a novel compound. The primary screening assay determines cytotoxicity, and if the compound is potent, secondary assays are employed to elucidate the mechanism of cell death.
Caption: A logical workflow for investigating in vitro anticancer activity.
Protocol 1: Assessment of Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of 50% of the cancer cell population (IC₅₀).[12] It measures the metabolic activity of viable cells, which convert the yellow tetrazolium salt MTT into purple formazan crystals.[12]
Materials:
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
This compound stock solution (e.g., 20 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Causality: Seeding at this density ensures cells have attached and are actively proliferating but are not confluent at the end of the assay, which could confound results.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A common concentration range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.2%) as the highest drug concentration.[13] Also, include "media only" wells for background measurement.
-
Incubation: Incubate the plate for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[12]
-
Causality: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan. The incubation time allows for sufficient formazan crystal formation.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Values
| Cell Line | Cancer Type | Putative IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 8.15 - 18.75[3][14] |
| HeLa | Cervical Cancer | 13.75 - 31.25[3] |
| PC3 | Prostate Cancer | ~5 - 15 (based on related compounds)[13] |
| K562 | Leukemia | ~1 - 10 (based on related compounds)[9] |
| Note: The IC₅₀ values are illustrative examples based on published data for similar 9-substituted acridine derivatives and may vary for this compound. |
Protocol 2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).[1]
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Causality: Staining is performed in a calcium-rich binding buffer because Annexin V's binding to PS is calcium-dependent.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. An effective compound will show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the control.
-
Protocol 3: Cell Cycle Analysis (PI Staining)
This protocol uses PI to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[15] A G2/M arrest is the expected outcome for a Topo II inhibitor.[9]
Materials:
-
6-well cell culture plates.
-
Cold 70% ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours, as described in Protocol 2.2.
-
Cell Harvesting: Harvest all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add the cells dropwise into 5 mL of ice-cold 70% ethanol while vortexing gently.
-
Causality: Cold ethanol fixation permeabilizes the cell membrane and preserves the cellular structure, allowing the DNA stain to enter while preventing DNA degradation.
-
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Causality: RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, acquiring data for at least 10,000 events per sample.
-
Data Interpretation:
-
Generate a histogram of cell count versus DNA content (PI fluorescence).
-
The first peak represents cells in the G1 phase (2N DNA content).
-
The area between the peaks represents cells in the S phase (synthesizing DNA).
-
The second, taller peak represents cells in the G2/M phase (4N DNA content).
-
Treatment with this compound is expected to cause a significant accumulation of cells in the G2/M peak compared to the vehicle control.[9]
-
Summary and Future Directions
This compound is a promising candidate for anticancer research, with a postulated mechanism of action rooted in DNA intercalation and topoisomerase II poisoning. The protocols outlined in this guide provide a robust starting point for its in vitro characterization. A demonstration of potent cytotoxicity (low IC₅₀) that is correlated with the induction of apoptosis and a clear G2/M cell cycle arrest provides strong evidence for its mechanism of action.
Further studies could involve:
-
Western Blot Analysis: To confirm the molecular events of apoptosis (e.g., cleavage of PARP and Caspase-3) and cell cycle arrest (e.g., expression levels of Cyclin B1 and CDK1).[14][15]
-
Direct Topoisomerase II Inhibition Assay: To confirm that the compound directly inhibits the enzymatic activity of purified Topo II using a plasmid DNA relaxation assay.[2]
-
DNA Binding Studies: To quantify the intercalating ability using techniques like UV-Vis titration or fluorescence quenching with calf thymus DNA.[1]
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in preclinical animal models of cancer.
By following these structured experimental workflows, researchers can effectively evaluate the potential of this compound and contribute valuable data to the field of anticancer drug development.
References
- An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid - Benchchem. (URL: )
- Synthesis and anticancer study of 9-aminoacridine deriv
- Synthesis, Reactions and Medicinal Uses of Acridine - Pharmaguideline. (URL: )
- Synthesis and anticancer activity evaluation of some acridine deriv
- A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor- derived cell lines. (URL: )
- Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (URL: )
- Preparation of 9-methylacridine - PrepChem.com. (URL: )
- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC - NIH. (URL: )
- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC - NIH. (URL: )
- REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regul
- Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv
- Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. (URL: )
- Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - NIH. (URL: )
- Cell cycle arrest – Knowledge and References - Taylor & Francis. (URL: )
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines - Benchchem. (URL: )
- Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Deriv
- Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid deriv
- Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (URL: )
- A Time to Kill: Targeting Apoptosis in Cancer - MDPI. (URL: )
- 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 p
- Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis - MDPI. (URL: )
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Time to Kill: Targeting Apoptosis in Cancer [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Anticancer Agents from 9-Chloro-2-methylacridine
Abstract
The acridine scaffold represents a privileged structure in medicinal chemistry, renowned for its DNA intercalating properties and potent cytotoxic activity.[1][2][3] Amsacrine, a 9-anilinoacridine derivative, is a notable example of a clinically used anticancer agent for treating acute leukemias.[1][4] The starting material, 9-chloro-2-methylacridine, serves as a versatile and reactive precursor for the synthesis of a diverse library of 9-substituted acridine derivatives. This document provides a comprehensive guide for researchers, outlining the strategic rationale, detailed synthetic protocols, and key biological assays for the development of novel anticancer agents based on this scaffold. We will explore the synthesis of 9-aminoacridine derivatives, their evaluation for cytotoxic activity, and the elucidation of their primary mechanism of action as topoisomerase inhibitors leading to apoptosis.
Introduction: The Rationale for Targeting the this compound Scaffold
The planar, tricyclic aromatic system of acridine allows it to insert between the base pairs of DNA, a process known as intercalation.[2][3] This physical obstruction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][6] The substituent at the 9-position of the acridine ring is critical for modulating this DNA interaction and influencing biological activity, making this compound an ideal starting point for derivatization.
The chlorine atom at the 9-position is an excellent leaving group, readily displaced by nucleophiles such as aromatic and aliphatic amines. This allows for the systematic synthesis of libraries of 9-anilinoacridines and related compounds.[1][7] The 2-methyl group on the acridine core can also influence the electronic properties and solubility of the final compounds. The primary molecular target for many cytotoxic acridine derivatives is not just DNA itself, but the DNA-enzyme complex of topoisomerase II (Topo II).[8][9] These agents can act as "topoisomerase poisons" by stabilizing the covalent complex between Topo II and DNA, leading to double-strand breaks and subsequent cell death.[10][11] Developing catalytic inhibitors of Topo II, which inhibit its function without causing these breaks, is a key strategy to reduce side effects like secondary leukemias.[12][13]
This guide will walk through a logical workflow for developing novel agents, from chemical synthesis to biological validation.
Figure 1: A generalized workflow for the development of anticancer agents from a 9-chloroacridine precursor.
Synthesis of 9-Substituted 2-Methylacridine Derivatives
The core synthetic strategy involves a two-step process: first, the synthesis of the this compound intermediate, and second, the nucleophilic substitution with a desired amine.
Protocol: Synthesis of this compound
This protocol is adapted from modified Ullmann-Goldberg reaction procedures.[5]
-
Step 1: N-(4-methylphenyl)anthranilic acid Synthesis.
-
In a round-bottom flask, combine o-chlorobenzoic acid (1 equivalent) and p-toluidine (1.1 equivalents).
-
Add N,N-Dimethylformamide (DMF) as the solvent, followed by catalytic amounts of copper powder and copper(I) oxide.
-
Heat the reaction mixture at 160-170°C for 2-3 hours, monitoring by TLC.
-
After cooling, pour the mixture into acidified water to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to yield N-(4-methylphenyl)anthranilic acid.
-
-
Step 2: Cyclization to this compound.
-
To the dried N-(4-methylphenyl)anthranilic acid from the previous step, add freshly distilled phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).
-
Reflux the mixture gently for 2-3 hours under a nitrogen atmosphere. The reaction should turn from a slurry to a clear, dark solution.
-
Carefully pour the cooled reaction mixture onto crushed ice to hydrolyze the excess POCl₃ and precipitate the product.
-
Neutralize with an aqueous base (e.g., ammonia or sodium carbonate) to pH 8.
-
Filter the resulting yellow precipitate, wash thoroughly with water, and dry to obtain crude this compound. The product can be purified further by recrystallization from a suitable solvent like acetone or ethanol.
-
Protocol: Synthesis of a 9-Anilino-2-methylacridine Library
-
General Procedure for Nucleophilic Aromatic Substitution.
-
Dissolve this compound (1 equivalent) in phenol or a high-boiling point solvent like 2-ethoxyethanol.
-
Add the desired substituted aniline or amine (1.1 equivalents).
-
Heat the mixture to 100-120°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction and add diethyl ether or acetone to precipitate the hydrochloride salt of the product.
-
Filter the precipitate and wash with ether.
-
The free base can be obtained by dissolving the salt in water and neutralizing with a base (e.g., ammonium hydroxide), followed by extraction with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purify the final product by column chromatography or recrystallization.
-
Figure 2: Chemical synthesis route for 9-substituted 2-methylacridine derivatives.
In Vitro Biological Evaluation
Once a library of compounds is synthesized, the next step is to screen for anticancer activity. A standard initial screen involves assessing general cytotoxicity against a panel of human cancer cell lines.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][5]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized acridine derivatives in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media + DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Interpreting Screening Data
A successful screening campaign will yield compounds with varying potencies against different cell lines. This data is foundational for establishing a Structure-Activity Relationship (SAR).
| Compound ID | R-Group (at 9-position) | IC₅₀ (µM) vs. A-549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) |
| ACR-01 | -NH-Ph | 25.5 | 32.1 |
| ACR-02 | -NH-Ph-4-Cl | 8.2 | 11.5 |
| ACR-03 | -NH-Ph-4-OCH₃ | 15.7 | 20.4 |
| ACR-04 | -NH-Ph-3-CF₃ | 4.5[5] | 7.8[5] |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 |
| Table 1: Example cytotoxicity data for a hypothetical series of 9-anilino-2-methylacridine derivatives. Lower IC₅₀ values indicate higher potency. Data for ACR-04 is illustrative based on similar structures found in literature. |
Elucidating the Mechanism of Action
Identifying a compound's molecular target is crucial. For acridines, topoisomerase inhibition is a primary and well-documented mechanism.[8][14][15] The induction of apoptosis is the ultimate cellular outcome of this inhibition.[12][13]
Protocol: Topoisomerase II DNA Relaxation Assay
This cell-free assay determines if a compound can inhibit the ability of Topo II to relax supercoiled plasmid DNA.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, set up the reaction mixture containing Topo II assay buffer, supercoiled plasmid DNA (e.g., pBR322), and purified human Topoisomerase IIα enzyme.
-
Add the test compound at various concentrations. Include a positive control (e.g., Etoposide) and a negative (vehicle) control.
-
Initiate the reaction by adding ATP and incubating at 37°C for 30-60 minutes.
-
-
Gel Electrophoresis:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the different forms of plasmid DNA are separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative like SYBR Safe and visualize under UV light.
-
Supercoiled DNA (substrate) runs fastest, followed by relaxed DNA (product), with nicked DNA running the slowest.
-
In the negative control, the supercoiled plasmid should be converted to its relaxed form. An effective inhibitor will prevent this relaxation, resulting in a band corresponding to the supercoiled form.
-
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment:
-
Seed cells (e.g., A-549) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Annexin V stains early apoptotic cells (phosphatidylserine exposure), while PI stains late apoptotic/necrotic cells (loss of membrane integrity).
-
The results will quadrant the cell population: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). An effective compound should show a significant increase in the apoptotic populations compared to the control.
-
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review | MDPI [mdpi.com]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 12. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Use of 9-Chloro-2-methylacridine in Antimicrobial Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature explicitly detailing the synthesis and antimicrobial profile of 9-Chloro-2-methylacridine is limited. This guide, therefore, presents a putative framework based on the well-documented chemistry and biological activities of the acridine scaffold, particularly 9-chloroacridine and other 9-substituted acridine derivatives. The proposed synthesis, mechanisms, and experimental protocols are intended to serve as a foundational resource for initiating research into this specific compound.
Introduction: The Acridine Scaffold in Antimicrobial Drug Discovery
Acridine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have historically been significant in medicinal chemistry. The planar, tricyclic ring system of acridine is a key structural feature that underpins its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The initial use of acridines as antibacterial agents dates back to the early 20th century with compounds like proflavine and acriflavine being used as topical antiseptics.[3] While the advent of penicillin and other antibiotics led to a decline in their use, the rise of multidrug-resistant pathogens has renewed interest in the acridine scaffold as a source of novel antimicrobial agents.[3][4]
This compound is a specific derivative that combines the reactive 9-chloro group, a common precursor for further functionalization, with a methyl group on the acridine ring. The substitution at the 9-position is particularly crucial for the biological activity of acridines, as it influences their interaction with biological targets.[2][5] This document provides a comprehensive guide to the potential synthesis, antimicrobial evaluation, and mechanistic investigation of this compound.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
Protocol for Synthesis:
Step 1: Synthesis of N-(4-methyl-2-chlorophenyl)anthranilic acid (Intermediate)
-
To a solution of 2-chlorobenzoic acid and 2-chloro-5-methylaniline in dimethylformamide (DMF), add potassium carbonate as a base and a catalytic amount of copper powder.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate, N-(4-methyl-2-chlorophenyl)anthranilic acid.
Step 2: Cyclization to this compound
-
Reflux the intermediate from Step 1 in an excess of phosphorus oxychloride (POCl3) for 8-12 hours.[6][7]
-
After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess POCl3.
-
Basify the solution with ammonia to precipitate the crude this compound.
-
Filter the product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final compound.
Antimicrobial Activity Assessment: Protocols and Data Interpretation
The antimicrobial potential of this compound can be thoroughly evaluated using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the serially diluted compound with the prepared bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14]
Protocol for MBC Assay:
-
Following the determination of the MIC, take a 10 µL aliquot from the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Spread each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Table 1: Hypothetical Antimicrobial Activity Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 16 | 64 | Bacteriostatic (4) |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >128 | Tolerant (>4) |
| Candida albicans | ATCC 90028 | 8 | 16 | Fungicidal (2) |
Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Putative Mechanism of Action
The antimicrobial activity of acridine derivatives is often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes.[2][6]
Proposed Mechanism of Action for this compound:
Caption: Hypothesized mechanism of action for this compound.
-
DNA Intercalation: The planar aromatic structure of this compound is expected to insert between the base pairs of bacterial DNA. This intercalation can distort the DNA helix, interfering with essential cellular processes like replication and transcription.
-
Topoisomerase Inhibition: Acridine derivatives are known inhibitors of topoisomerase II (DNA gyrase) and topoisomerase IV in bacteria.[15] These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the transient DNA-topoisomerase cleavage complex, this compound could lead to an accumulation of double-strand DNA breaks, ultimately triggering cell death. The substituents on the acridine ring, including the 2-methyl group, can influence the binding affinity and inhibitory potency against these enzymes.[1]
Cytotoxicity Assessment
While evaluating antimicrobial activity, it is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index.
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and, after adherence, treat them with serial dilutions of this compound for 24-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.[16][17]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The protocols and conceptual framework provided in this guide offer a starting point for its synthesis, biological evaluation, and mechanistic elucidation. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive screening against a panel of clinically relevant, drug-resistant bacteria and fungi. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile will be critical steps in determining its potential as a future therapeutic agent.
References
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
PubMed. (2025). Evaluation of Acridine Derivatives as Acetylcholinesterase Inhibitors: Cytotoxicity, Molecular Interactions, and Neuroprotective Potential in AD. Retrieved from [Link]
-
Informative Journals. (n.d.). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of acridine derivatives on human MM cell lines. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Molecules. (2021). Acridine as an Anti-Tumour Agent: A Critical Review. Retrieved from [Link]
-
Molecules. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2014). Synthesis and anticancer study of 9-aminoacridine derivatives. Retrieved from [Link]
-
Journal of Applied Toxicology. (2020). A new look at 9-substituted acridines with various biological activities. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1995). 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2014). 9-Anilinoacridines as anticancer drugs. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. Retrieved from [Link]
-
Tetrahedron Letters. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 9-methylacridine. Retrieved from [Link]
-
Shri JJT University. (n.d.). SYNTHESIS CHARACTERIZATIONS & EVALUATIONS OF NEW ACRIDINES AS ANTIMICROBIALS. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 9‐chloroacridine. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-chloro-9-methylacridine. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy. (2001). Acridine—a neglected antibacterial chromophore. Retrieved from [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine-a neglected antibacterial chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microchemlab.com [microchemlab.com]
- 14. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 16. informativejournals.com [informativejournals.com]
- 17. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Chloro-2-methylacridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 9-Chloro-2-methylacridine, a key intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document addresses common experimental issues, provides validated protocols, and explains the causality behind key procedural steps to ensure scientific integrity and reproducibility.
Synthesis Overview: The Path to this compound
The most common and reliable route to this compound involves a two-step process:
-
Ullmann Condensation: Formation of the diarylamine intermediate, N-(4-methylphenyl)anthranilic acid, by coupling p-toluidine with o-chlorobenzoic acid. This reaction is typically catalyzed by copper.[1][2]
-
Cyclization & Chlorination: Ring closure of the diarylamine intermediate followed by chlorination using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[1][3]
This pathway is versatile but requires careful control of reaction conditions to avoid common pitfalls.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems encountered during the synthesis.
Step 1: Ullmann Condensation Issues
Question: My Ullmann condensation reaction shows low or no conversion of starting materials. What are the likely causes?
Answer: Low conversion in the Ullmann coupling is a frequent issue. The primary causes are typically related to catalyst activity, reaction temperature, or the choice of base and solvent.
-
Inactive Catalyst: The copper catalyst is crucial. If using copper powder, it must be activated. Commercially available copper(I) salts like CuI are often more reliable. Ensure the catalyst is fresh and has been stored under anhydrous conditions.[4]
-
Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 160-170 °C, to proceed at a reasonable rate.[1][2] If the temperature is too low, the reaction will be sluggish.
-
Inappropriate Base or Solvent: A base is required to neutralize the HCl formed. Potassium carbonate is common, but stronger bases like potassium tert-butoxide can be effective in modern protocols.[5] High-boiling polar aprotic solvents like DMF or NMP are standard.[1][2]
Troubleshooting Summary: Ullmann Condensation
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|---|
| ULL-001 | Low or No Conversion | 1. Inactive copper catalyst.2. Insufficient reaction temperature.3. Incorrect base or solvent. | 1. Use freshly purchased or activated copper catalyst (e.g., CuI).2. Gradually increase temperature in 10°C increments, monitoring by TLC.3. Screen alternative bases (e.g., K₂CO₃, t-BuOK) and ensure use of a high-boiling polar aprotic solvent (e.g., DMF).[1][5] |
| ULL-002 | Formation of Byproducts | 1. Side reactions at excessively high temperatures.2. Presence of oxygen. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).[4] |
Step 2: Cyclization & Chlorination Issues
Question: During the final POCl₃ step, my reaction mixture turned dark and tarry, and I isolated a high-melting, insoluble yellow powder instead of this compound. What happened?
Answer: This is the most common failure mode in this synthesis. The insoluble yellow powder is almost certainly the corresponding 2-methylacridone . This occurs due to two primary reasons:
-
Incomplete Cyclization/Chlorination: Phosphorus oxychloride (POCl₃) acts as both a cyclizing agent (a dehydrating agent) and a chlorinating agent. If the reaction does not go to completion, the intermediate acridone is formed but not subsequently chlorinated.
-
Hydrolysis during Work-up: 9-Chloroacridine derivatives are highly susceptible to hydrolysis back to the acridone, especially in neutral or acidic aqueous conditions.[6][7][8] If the crude 9-chloroacridine product is exposed to water or atmospheric moisture for too long before it is fully isolated and dried, it will readily convert to the acridone.
The dark, tarry appearance is due to decomposition products formed under the harsh, high-temperature, acidic conditions of the POCl₃ reaction.[9]
Question: How can I prevent acridone formation and improve the yield of this compound?
Answer: Success in this step hinges on using fresh reagents, maintaining anhydrous conditions, and performing a careful work-up.
-
Use Freshly Distilled POCl₃: Phosphorus oxychloride is hygroscopic and can hydrolyze to phosphoric acid and HCl, which reduces its effectiveness. Using freshly distilled POCl₃ is critical.[8]
-
Ensure Anhydrous Conditions: The reaction must be protected from atmospheric moisture using a drying tube or an inert atmosphere. All glassware must be thoroughly dried.
-
Sufficient Reagent & Temperature: Use a significant excess of POCl₃ to act as both the reagent and solvent. The reaction typically requires heating to reflux (around 135-140 °C) for 2-3 hours to ensure complete conversion.[8]
-
Careful Quenching: This is the most critical step. The reaction mixture must be cooled and then poured slowly and carefully onto a mixture of ice and a base, such as ammonia or sodium bicarbonate.[8][10] This neutralizes the excess POCl₃ and HCl rapidly, minimizing the time the product is in an acidic aqueous environment where hydrolysis can occur. Extraction into an organic solvent should be performed immediately.
Workflow for Successful Chlorination & Work-up
Caption: Critical workflow for the POCl₃ cyclization/chlorination step.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chlorinating agent like thionyl chloride (SOCl₂)? A1: While SOCl₂ is a powerful chlorinating agent, POCl₃ is generally preferred for converting acridones (or their precursors) to 9-chloroacridines.[11] POCl₃ is highly effective for this specific transformation on nitrogen-containing heterocycles. A mixture of POCl₃ and PCl₅ can also be used for particularly stubborn reactions.[12][13]
Q2: My final product is an off-color solid. How should I purify it? A2: Crude this compound can contain colored impurities from thermal degradation. The two most effective purification methods are:
-
Recrystallization: A common and effective method. Solvents like ethanol or acetone are often used. Sometimes, adding a few drops of dilute ammonia to the boiling solvent can help neutralize any residual acidity and prevent hydrolysis during the process.[8][14]
-
Column Chromatography: For very impure samples, silica gel chromatography is effective. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[14]
Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is recommended:
-
TLC: To quickly check for the presence of starting material and the highly polar, fluorescent acridone byproduct.[15]
-
Melting Point: Compare the observed melting point with the literature value. The acridone byproduct has a significantly higher melting point.
-
NMR Spectroscopy (¹H NMR): This will confirm the structure and can be used for quantitative purity assessment (qNMR) if an internal standard is used.[15]
-
HPLC: Provides a highly accurate measure of purity by separating the desired product from impurities.[15]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)anthranilic acid
-
To a round-bottom flask, add o-chlorobenzoic acid (1 equiv.), p-toluidine (1.2 equiv.), anhydrous potassium carbonate (2 equiv.), and a catalytic amount of copper(I) iodide (0.1 equiv.).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to 160-170 °C under a nitrogen atmosphere for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into acidified water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure diarylamine intermediate.
Protocol 2: Synthesis of this compound
-
CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, place the N-(4-methylphenyl)anthranilic acid (1 equiv.) and add a large excess of freshly distilled phosphorus oxychloride (POCl₃, ~10-15 equiv.).
-
Attach a reflux condenser fitted with a calcium chloride drying tube.
-
Heat the mixture in an oil bath to 135-140 °C and maintain reflux for 2 hours. The solution should become clear.[8]
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue completely. Prepare a separate large beaker containing a stirred mixture of crushed ice, concentrated ammonia solution, and chloroform.
-
Slowly and cautiously add the reaction residue to the ice/ammonia/chloroform mixture with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with chloroform.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization from ethanol.[8][14]
References
- Benchchem. (n.d.). Technical Support Center: Hydrolysis of 9-Chloroacridine to 9-Acridone.
- Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
-
Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Bernthsen acridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
- Bernthsen acridine synthesis. (2026, January 7). Grokipedia.
- Benchchem. (n.d.). Technical Support Center: Hydrolysis of 9-Chloroacridine in Acidic Solutions.
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. (2025, August 10).
- ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. (n.d.). acridine.
- Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2025, August 9).
- Benchchem. (n.d.). Purifying 9-Chloroacridine Derivatives: Application Notes and Protocols for Researchers.
- Bernthsen Acridine Synthesis. (n.d.). Cambridge University Press.
-
Preparation of 9-methylacridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (n.d.). Frontiers. Retrieved from [Link]
- (PDF) Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. (n.d.).
- The Chemistry of Anthranilic Acid | Request PDF. (2025, August 10).
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). organic-chemistry.org. Retrieved from [Link]
- 2-chloro-9-methylacridine. (2025, May 20). chem-api.com.
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022, October 28). PMC - NIH. Retrieved from [Link]
- REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. (n.d.). University of North Texas.
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- Synthesis of some acridines and 9-acridones for spectral studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- POCl -PCl mixture: A robust chlorinating agent†. (n.d.). Indian Chemical Society.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10).
- How should I proceed in Chlorination using POCl3? (2014, November 14).
-
9-aminoacridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023, June 13). RSC Publishing.
- Benchchem. (n.d.). Assessing the Purity of Synthesized 9-Chloroacridine: A Comparative Guide to Analytical Techniques.
-
Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. (n.d.). ScienceDirect. Retrieved from [Link]
- Simple and convenient conversion of acridones into 9-unsubstituted acridines via acridanes using borane tetrahydrofuran complex. (n.d.). ElectronicsAndBooks.
Sources
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 9-Chloro-2-methylacridine
Welcome to the technical support center for the synthesis of 9-Chloro-2-methylacridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the development of various biologically active compounds. Its synthesis is typically achieved through a multi-step process, most commonly involving an initial Ullmann condensation to form a substituted N-phenylanthranilic acid, followed by a cyclization reaction using phosphorus oxychloride (POCl₃) to yield the final product. The overall yield and purity of this compound are highly dependent on careful optimization of the reaction conditions at each stage.
This guide will focus on the most prevalent synthetic route, providing detailed troubleshooting for common issues encountered during the synthesis of the N-(4-methylphenyl)anthranilic acid intermediate and its subsequent conversion to this compound.
Visualizing the Synthetic Pathway
Technical Support Center: Purification of 9-Chloro-2-methylacridine
Welcome to the technical support center for the purification of 9-Chloro-2-methylacridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound shows a persistent yellow or brownish tint, even after initial purification. What is the likely cause and how can I remove it?
Answer:
A persistent yellow or brownish discoloration in your this compound sample is often indicative of two main issues:
-
Residual Tarry By-products: The synthesis of acridine derivatives, can produce polymeric or tarry impurities that are difficult to remove.[1] These by-products are often highly colored and can be carried through initial purification steps.
-
Formation of 2-Methyl-9-acridone: 9-Chloroacridine derivatives are susceptible to hydrolysis, which converts the 9-chloro group to a hydroxyl group, tautomerizing to the more stable acridone.[2][3] This hydrolysis product, 2-methyl-9-acridone, is often a colored impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Recommended Solutions:
-
Activated Carbon Treatment during Recrystallization: Activated carbon is highly effective at adsorbing colored impurities.[1][4]
-
Protocol: During recrystallization, after dissolving your crude this compound in a suitable hot solvent (e.g., ethanol or acetone), add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution.[4] Boil the solution for a few minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool slowly to form pure crystals.
-
-
Column Chromatography with a Non-polar to Moderately Polar Solvent System: This technique is excellent for separating compounds with different polarities.[5][6] Since 2-methyl-9-acridone is more polar than this compound, it will have a stronger affinity for the silica gel stationary phase.
-
Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section below.
-
Question 2: During column chromatography, I observe streaking of the product band and poor separation from a closely eluting impurity. What could be the cause and how can I improve the separation?
Answer:
Streaking and poor separation during column chromatography can be frustrating. The primary causes are typically:
-
Column Overloading: Applying too much sample to the column is a common mistake that leads to broad bands and co-elution of compounds with similar polarities.[3]
-
Inappropriate Solvent System: If the eluent is too polar, the compounds will move too quickly down the column without sufficient interaction with the stationary phase, resulting in poor separation. Conversely, if the eluent is not polar enough, the compounds may not move at all.
-
Poor Column Packing: An improperly packed column with cracks or channels will lead to an uneven flow of the mobile phase and inefficient separation.[3]
Recommended Solutions:
-
Optimize Column Loading: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (silica gel).
-
Fine-tune the Solvent System using TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your target compound (this compound) an Rf value of approximately 0.3-0.4, with good separation from all impurities.[7]
-
Ensure Proper Column Packing: Pack the column as a slurry to ensure a homogenous and even stationary phase. Gently tap the column during packing to remove any air bubbles.[3][6]
Question 3: My final product has a low melting point and a broad melting point range. What does this indicate and what should I do?
Answer:
A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point over a narrow range (1-2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Recommended Solutions:
-
Re-purify the Material: The material requires further purification. Choose a purification method based on the suspected nature of the impurity. If the impurity is significantly different in polarity, another round of column chromatography may be effective. If the impurity is present in a small amount, recrystallization is often a good choice for a final polishing step.[8]
-
Analytical Characterization: Before re-purification, it is advisable to analyze the sample using techniques like HPLC or ¹H NMR to identify the nature and approximate amount of the impurities. This will help in selecting the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials, by-products from the synthesis (which can include tarry substances), and the hydrolysis product, 2-methyl-9-acridone.[1][2]
Q2: What is the best solvent for recrystallizing this compound?
A2: A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9][10] For acridine derivatives, common solvents include ethanol, acetone, and toluene.[4] It is often necessary to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific sample.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of a purification, such as collecting fractions from a column.[2] For a quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are highly recommended.[2][11][12]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: As this compound is susceptible to hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
Caption: Workflow for column chromatography purification.
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[3]
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column, and gently tap the column to ensure even packing and remove air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully add the sample to the top of the silica gel. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and add the dry powder to the top of the column.[5]
-
Elution: Carefully add the eluent to the column. Begin elution, collecting the eluate in fractions.[4]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Summary
| Parameter | This compound |
| Molecular Formula | C₁₄H₁₀ClN[13] |
| Molecular Weight | 227.69 g/mol [13] |
| CAS Number | 16492-09-4[13][14] |
| Common Purification Methods | Recrystallization, Column Chromatography[4] |
| Common Impurity | 2-Methyl-9-acridone |
| Recommended Purity Analysis | HPLC, TLC, qNMR[2] |
References
-
Mol-Instincts. 2-chloro-9-methylacridine - C14H10ClN, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
PubChem. 9-Chloro-4-methylacridine | C14H10ClN | CID 614928. Available from: [Link]
-
PubChem. 9-Methylacridine | C14H11N | CID 11913. Available from: [Link]
-
PrepChem.com. Preparation of 9-methylacridine. Available from: [Link]
-
PubChem. 9-Chloroacridine | C13H8ClN | CID 71013. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Patel, et al. Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Saudi Chemical Society. 2015.
-
MIT Digital Lab Techniques Manual. Column Chromatography. YouTube. Available from: [Link]
-
Vassar. Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available from: [Link]
- Ju, J., et al. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of the Korean Chemical Society. 2002.
-
Organic Syntheses. 9-aminoacridine. Available from: [Link]
-
Professor Dave Explains. Performing Column Chromatography. YouTube. Available from: [Link]
-
Chemistry LibreTexts. 2.4A: Macroscale Columns. Available from: [Link]
-
Western Michigan University. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link]
-
ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. This compound | 16492-09-4 [chemicalbook.com]
Technical Support Center: Synthesis of 9-Chloro-2-methylacridine
Welcome to the technical support center for the synthesis of 9-Chloro-2-methylacridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a two-step process: an Ullmann condensation to form the N-arylanthranilic acid intermediate, followed by a phosphorus oxychloride (POCl₃)-mediated cyclization and chlorination.
Q1: My Ullmann condensation to form the precursor, N-(p-tolyl)anthranilic acid, is sluggish or results in a low yield. What are the likely causes?
This is a common bottleneck. The Ullmann condensation, while effective, is sensitive to several factors.[1] Low yields are often traced back to issues with reactants, the catalyst, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Copper Catalyst: The copper catalyst is the heart of this reaction. If it's oxidized or of low quality, the reaction will suffer.
-
Solution: Use high-purity, finely divided copper powder or copper(I) salts like CuI. For Ullmann-type reactions, "activated" copper powder, prepared by reducing a copper sulfate solution with zinc dust, can be highly effective.[2] Ensure the catalyst is stored under an inert atmosphere if it's sensitive to air.
-
-
Purity of Reactants: Impurities in either the 2-chlorobenzoic acid or p-toluidine can chelate the copper catalyst or participate in side reactions.
-
Solution: Use recrystallized or freshly purified starting materials. Ensure your solvent (e.g., DMF, NMP) is anhydrous, as water can interfere with the reaction.[3]
-
-
Suboptimal Temperature: Ullmann reactions traditionally require high temperatures (often >160 °C) to proceed at a reasonable rate.[1][3]
-
Solution: Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling polar aprotic solvent like DMF or NMP. Consider using a sand bath or a high-temperature oil bath for stable and uniform heating.
-
-
Insufficient Base: A base, such as anhydrous potassium carbonate or sodium acetate, is required to neutralize the HCl formed during the reaction.
-
Solution: Ensure you are using a stoichiometric amount of a finely powdered, anhydrous base to maximize surface area and reactivity.
-
Q2: During the cyclization with POCl₃, I'm isolating 2-methyl-9(10H)-acridone instead of this compound. Why is this happening?
This is the most frequent issue in the second step. You are observing the hydrolysis of your target compound. 9-Chloroacridine derivatives are highly susceptible to hydrolysis, which converts them into the corresponding and often highly insoluble 9-acridone.[4][5]
Possible Causes & Solutions:
-
Presence of Water: Even trace amounts of water in the reaction mixture or introduced during the workup will hydrolyze the 9-chloroacridine product. The Vilsmeier-Haack type intermediate formed from POCl₃ and any residual DMF is also highly water-sensitive.
-
Improper Workup Procedure: Quenching the reaction mixture with water or ice is a critical step where hydrolysis is most likely to occur.
-
Solution: The workup must be performed under strongly basic conditions to neutralize the acidic byproducts of POCl₃ before the 9-chloroacridine has a chance to hydrolyze. A recommended procedure is to pour the cooled reaction mixture slowly into a vigorously stirred slurry of ice and concentrated ammonia or sodium hydroxide solution.[4] The goal is to keep the pH high throughout the quench.
-
-
Incomplete Chlorination: If the reaction does not go to completion, the intermediate acridone will be isolated.
-
Solution: Ensure a sufficient excess of POCl₃ is used (typically 5-10 equivalents) and that the reaction is heated under reflux for an adequate duration (8-12 hours) to drive the conversion.[6]
-
Q3: The reaction with POCl₃ is dark and forms a thick, tarry sludge that is difficult to work with. How can I improve this?
The reaction of N-arylanthranilic acids with POCl₃ can be aggressive, leading to charring and polymerization if not controlled.
Possible Causes & Solutions:
-
Reaction Temperature Too High: Uncontrolled heating can lead to decomposition.
-
Solution: Add the N-(p-tolyl)anthranilic acid substrate in portions to the refluxing POCl₃ to maintain control over the initial exothermic reaction. Use a reflux condenser to maintain a steady temperature.
-
-
Impure Starting Material: Impurities in the N-(p-tolyl)anthranilic acid can decompose under the harsh acidic conditions.
-
Solution: Purify the precursor by recrystallization before subjecting it to the cyclization reaction. A clean starting material is crucial for a clean reaction.[7]
-
-
Difficult Filtration: The crude 9-chloroacridine product can be glutinous and difficult to filter.
-
Solution: An established method to avoid this issue is to use chloroform during the workup. After quenching in ice/ammonia, the product can be extracted into chloroform. The organic layer is then separated, dried, and the solvent evaporated to yield the crude product, bypassing a difficult filtration step.[4]
-
Q4: My final purified product has a low yield despite a seemingly successful reaction. Where could I be losing material?
Product loss can occur at multiple stages, particularly during purification.
Possible Causes & Solutions:
-
Hydrolysis During Purification: As mentioned, 9-chloroacridines are sensitive. Using protic or acidic solvents for chromatography or recrystallization can cause hydrolysis back to the acridone.
-
Solution: For column chromatography, use a non-polar solvent system (e.g., hexanes/ethyl acetate) and consider pre-treating the silica gel with a small amount of triethylamine (~1%) to neutralize acidic sites. For recrystallization, use anhydrous solvents. A recommended method involves dissolving the crude product in boiling alcohol, adding a small amount of dilute ammonia until milky, adding decolorizing carbon (Norit), filtering hot, and cooling quickly in an ice bath.[4][8]
-
-
Product Sublimation: 9-Chloroacridine can sublime at higher temperatures.
-
Solution: When drying the final product, avoid excessive heat. Drying under vacuum at a moderate temperature (e.g., 60-70°C) is sufficient.[4]
-
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer during workup.
-
Solution: Perform multiple extractions (e.g., 3x) with your chosen organic solvent (e.g., chloroform, dichloromethane) to ensure complete recovery from the basic aqueous mixture.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of the POCl₃-mediated cyclization? A: The reaction is analogous to the Vilsmeier-Haack reaction.[9][10] Phosphorus oxychloride acts as a Lewis acid, activating the carbonyl group of the N-arylanthranilic acid. This facilitates an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, leading to cyclization. The resulting acridone intermediate is then converted to the 9-chloroacridine by the chlorinating action of POCl₃.[11][12]
Q: Can microwave irradiation accelerate this synthesis? A: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for related acridine syntheses, such as the Bernthsen reaction.[13] For the Ullmann condensation step, microwave heating can reduce reaction times from hours to minutes.[14] It is plausible that the POCl₃ cyclization could also be accelerated, though care must be taken to manage pressure buildup in a sealed microwave vessel with a volatile reagent like POCl₃.
Q: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)? A: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, and a face shield). Ensure no water is nearby. For quenching the reaction, add the reaction mixture to ice/base, not the other way around. Have a sodium bicarbonate or other suitable neutralizing agent ready for spills.
Q: How do I confirm the purity of my final this compound? A: Purity should be assessed using multiple analytical techniques. ¹H NMR spectroscopy will confirm the structure. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity by calculating the area percentage of the main product peak.[15] The most common impurity, 2-methyl-9(10H)-acridone, will have a distinct retention time and can be identified by comparison to a standard if available. Melting point analysis is also a good indicator of purity; pure 9-chloroacridine has a sharp melting point around 117-120 °C.[3][4]
Key Reaction Parameters
The following table summarizes recommended parameters for the synthesis.
| Parameter | Step 1: Ullmann Condensation | Step 2: Cyclization & Chlorination |
| Reactants | 2-chlorobenzoic acid, p-toluidine | N-(p-tolyl)anthranilic acid |
| Reagent/Catalyst | Copper powder/CuI, K₂CO₃ | Phosphorus oxychloride (POCl₃) |
| Solvent | DMF or NMP (anhydrous) | Neat POCl₃ (as reagent and solvent) |
| Temperature | 160-170 °C | Reflux (approx. 105 °C) |
| Time | 2-8 hours | 8-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: Synthesis of N-(p-tolyl)anthranilic Acid (Ullmann Precursor)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equiv.), p-toluidine (1.1 equiv.), anhydrous potassium carbonate (1.5 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous DMF as the solvent.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to 160-170 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into acidified water.
-
Collect the precipitated solid by vacuum filtration.
-
To remove the copper catalyst, dissolve the crude solid in a dilute NaOH solution, filter to remove insoluble copper salts, and then re-precipitate the product by acidifying the filtrate with HCl.
-
Collect the purified product by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol/water if necessary.[7]
Protocol 2: Synthesis of this compound
-
Set up a round-bottom flask with a reflux condenser protected by a drying tube (CaCl₂).
-
Add freshly distilled phosphorus oxychloride (POCl₃, 8-10 equiv.) to the flask and bring it to a gentle reflux.
-
Carefully add the dried N-(p-tolyl)anthranilic acid (1 equiv.) in small portions to the refluxing POCl₃.
-
Maintain the reflux with stirring for 8-12 hours under an inert atmosphere. The solution will typically turn a dark green or brown color.[3]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and concentrated aqueous ammonia.
-
Slowly and carefully pour the reaction mixture into the ice/ammonia slurry in a fume hood. This is an exothermic and gas-evolving step.
-
Once the addition is complete, continue stirring until all the ice has melted. A solid precipitate of the crude product should form.
-
Extract the aqueous mixture three times with chloroform.[4]
-
Combine the organic extracts, dry over anhydrous calcium chloride, and filter.
-
Remove the chloroform by rotary evaporation to yield the crude greenish-gray this compound.
-
Purify the crude product by recrystallization as described in the Troubleshooting section (Q4).[4][8]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
-
Nandi, S., et al. (2021). Acridine based existing Drug molecules. ResearchGate. [Link]
-
Allen, C. F. H., & McKee, G. H. W. (1943). 9-Aminoacridine. Organic Syntheses, Coll. Vol. 2, p.36. [Link]
-
Kumar, D., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6125-6129. [Link]
-
Stark, C. A., et al. (2018). Synthesis of Acridines through Alkyne Addition to Diarylamines. Molecules, 23(11), 2858. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. [Link]
-
Singh, U. P., & Bhat, H. R. (2013). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119-125. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wikipedia. (2023). Acridine. Wikipedia. [Link]
-
Farat, O. K., et al. (2020). Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
PrepChem.com. (n.d.). Preparation of 9-methylacridine. PrepChem.com. [Link]
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Wang, L., et al. (2016). A POCl3-Mediated Synthesis of Substituted Fused Azoacridones Derivatives. RSC Advances, 6(1), 1-4. [Link]
-
Huo, C., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3296. [Link]
-
Allen, C. F. H., & McKee, G. H. W. (1943). Acridone. Organic Syntheses, Coll. Vol. 2, p.15. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]
- Google Patents. (n.d.). CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof.
-
DUT Open Scholar. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Durban University of Technology. [Link]
-
Habibi, D., & Marvi, O. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of the Korean Chemical Society, 46(2), 165-167. [Link]
-
Mol-Instincts. (2025). 2-chloro-9-methylacridine. Mol-Instincts. [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Scribd. (n.d.). Ullmann Acridine Synthesis. Scribd. [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-14. [Link]
-
Davies, R. B., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(3), 595-602. [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]
-
Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]
-
ResearchGate. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. ResearchGate. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Scirp.org. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Scirp.org. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2013). Synthesis of 9-(Cn-1F2n-1)-substituted acridine by the reaction of 2-(CnF2n+1)-substituted aniline with orthomethyl- substituted aromatic Grignard reagent. ResearchGate. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 9-Chloro-2-methylacridine Synthesis
Welcome to the dedicated technical support guide for the synthesis of 9-Chloro-2-methylacridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to optimize your reaction outcomes, improve yield, and ensure the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound, a crucial intermediate for various bioactive compounds, typically proceeds via a two-step process: (1) an Ullmann condensation to form N-(4-methylphenyl)anthranilic acid, followed by (2) a cyclization and chlorination using phosphorus oxychloride (POCl₃). While seemingly straightforward, each step is prone to specific side reactions that can complicate purification and reduce overall yield. This guide provides a deep dive into identifying, understanding, and mitigating these unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis.
Q1: My final product is a dark, tarry solid, not the expected yellow crystalline solid. What is the likely cause?
A: This is a classic sign of thermal degradation or extensive side reactions, often stemming from excessive temperatures during the phosphorus oxychloride (POCl₃) cyclization step. High temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts that are difficult to remove. It is crucial to maintain strict temperature control during the reaction.
Q2: After the reaction with POCl₃, my crude product shows multiple spots on the TLC plate. What are the most probable impurities?
A: Besides the desired this compound, you are likely observing one or more of the following:
-
2-Methylacridone: The unreacted starting material from the chlorination step. This indicates an incomplete reaction.
-
Dimerized or Polymerized Products: Formed at high temperatures.
-
Phosphorous Byproducts: Residual phosphorus compounds that can complicate work-up.
Q3: I am observing a poor yield in the initial Ullmann condensation step. What are the key parameters to optimize?
A: The Ullmann condensation is notoriously sensitive. Key factors include:
-
Catalyst: The choice and quality of the copper catalyst are critical. Copper(I) iodide or copper(I) bromide are often effective.
-
Solvent: A high-boiling point polar aprotic solvent like DMF or NMP is typically required.
-
Base: A non-nucleophilic base, such as potassium carbonate, is necessary to neutralize the HCl formed.
-
Temperature: The reaction requires elevated temperatures, but excessive heat can lead to decarboxylation of the anthranilic acid starting material.
Part 2: Troubleshooting Guide - Side Product Formation & Mitigation
This section provides a detailed breakdown of specific side reactions, their mechanisms, and actionable troubleshooting steps.
Issue 1: Incomplete Chlorination & Presence of 2-Methylacridone
The most common impurity is the starting material for the second step, 2-methyl-9(10H)-acridone. Its presence indicates that the chlorination reaction with POCl₃ did not go to completion.
Root Causes & Solutions
| Parameter | Problem | Mechanism & Scientific Rationale | Recommended Action |
| Reaction Time | Insufficient duration | The conversion of the acridone to the chloroacridine is not instantaneous. The reaction requires adequate time for the electrophilic substitution to occur. | Increase the reaction time at the optimal temperature. Monitor the reaction progress using TLC until the starting acridone spot disappears. |
| Temperature | Too low | The activation energy for the chlorination reaction is not being met, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature, typically in the range of 110-130 °C. Avoid exceeding 140 °C to prevent degradation. |
| POCl₃ Stoichiometry | Insufficient reagent | POCl₃ acts as both the chlorinating agent and a dehydrating agent in the cyclization. An inadequate amount will result in incomplete conversion. | Use a sufficient excess of POCl₃. It often serves as the solvent for the reaction as well. A 5 to 10-fold molar excess is common. |
| Moisture | Presence of water | POCl₃ reacts violently with water to form phosphoric acid and HCl, quenching the reagent and preventing it from participating in the desired chlorination. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Visualizing the Main Reaction vs. Incomplete Reaction
Caption: Main synthesis pathway and the point of incomplete reaction.
Issue 2: Formation of Dimeric and Polymeric Byproducts
At elevated temperatures, acridine species can undergo self-condensation or polymerization, leading to insoluble, high-molecular-weight impurities that are difficult to characterize and remove.
Mechanism of Formation
The highly reactive nature of the acridine ring system, especially under the harsh acidic and high-temperature conditions of the POCl₃ reaction, can lead to intermolecular reactions. Cationic intermediates can be formed which then attack other acridine molecules, leading to dimerization or polymerization.
Troubleshooting Workflow for Thermal Degradation
Caption: Troubleshooting workflow for thermal degradation issues.
Part 3: Experimental Protocols for Purification
If side products have formed, a robust purification strategy is necessary.
Protocol 1: Recrystallization for Removing 2-Methylacridone
This protocol leverages the difference in solubility between the desired product and the more polar acridone impurity.
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests. Ethanol, isopropanol, or acetone are often good starting points. The ideal solvent will dissolve the crude product at high temperatures but show low solubility for the desired this compound at room temperature or below, while keeping the 2-methylacridone impurity dissolved.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble polymeric impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired, less soluble this compound should crystallize out.
-
Cooling: Further cool the flask in an ice bath to maximize the recovery of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Complex Mixtures
For mixtures containing multiple byproducts, column chromatography is the most effective purification method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The goal is to achieve good separation (ΔRf > 0.2) between the product and impurities.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the non-polar solvent.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational textbook covering the synthesis and reactivity of heterocyclic compounds like acridines). URL: [Link]
how to improve purity of 9-Chloro-2-methylacridine
Answering the user's request.## Technical Support Center: A Guide to Improving the Purity of 9-Chloro-2-methylacridine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the desired purity for your downstream applications. The purity of this compound is critical, as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredients derived from it.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities are frequently encountered:
-
2-methyl-9-acridone: This is arguably the most common impurity. The 9-chloro group on the acridine ring is susceptible to hydrolysis, which can occur during the reaction workup or even during storage if the material is exposed to moisture.[1]
-
Unreacted Starting Materials: Depending on the specific synthesis, you may have residual amounts of the starting materials. For instance, in a reaction involving the cyclization of an N-aryl-anthranilic acid derivative with phosphorus oxychloride, some of the acid precursor may remain.
-
Tarry By-products: High-temperature condensation reactions, such as the Bernthsen synthesis of acridines, are known to produce polymeric or tarry side products.[2]
-
Other Positional Isomers: Depending on the precursors, there is a possibility of forming other isomers of chloro-methylacridine, although this is generally less common with specific synthetic routes.
Q2: How can I quickly assess the purity of my crude sample and monitor the purification process?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for a quick and effective assessment of your sample's purity.[3] It allows you to visualize the number of components in your crude mixture and to track the progress of your purification. By running your crude material alongside the fractions collected during column chromatography or the mother liquor from recrystallization, you can determine the effectiveness of the separation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point for developing an analytical method.[3]
Q3: My crude product is a dark, oily, or tarry substance. What is the best initial approach?
A3: Tarry materials can be challenging to handle. An initial "pre-purification" step can be highly beneficial. One common technique is to dissolve the crude material in a suitable organic solvent and treat it with activated charcoal.[4] The charcoal can adsorb colored impurities and some tarry materials. After stirring for a period, the charcoal is removed by filtration (e.g., through a pad of Celite to prevent fine charcoal particles from passing through). The clarified filtrate can then be taken forward for recrystallization or column chromatography. Be aware that activated charcoal can also adsorb your desired product, so it's advisable to use it judiciously and perhaps test the conditions on a small scale first.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. Instead of crystallizing, the compound separates as a liquid. Here are some solutions:
-
Lower the temperature of saturation: Add a small amount of additional hot solvent to the oily solution to redissolve it. Then, allow it to cool more slowly.
-
Change the solvent system: Your chosen solvent may be too good a solvent. Try a solvent in which your compound is less soluble, or use a two-solvent system. In a two-solvent system, you dissolve your compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent until the solution becomes turbid (the cloud point), then redissolve the turbidity by adding a few drops of the "good" solvent before allowing it to cool slowly.[5]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[6]
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is a common problem in recrystallization. The primary causes are:
-
Using too much solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[7]
-
Cooling for too short a time: Ensure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath for at least 15-30 minutes before filtration.[7]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.
Column Chromatography Issues
Q: My compound is not eluting from the silica gel column. What should I do?
A: This typically indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[8]
-
Check for strong interactions: Acridines are basic and can interact strongly with the acidic silica gel. If you suspect this is an issue, you can try deactivating the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase.
Q: The separation of my compound from impurities is poor on the column.
A: Poor separation means the difference in elution times between your product and the impurities is insufficient.
-
Optimize the mobile phase: The ideal mobile phase for column chromatography should give your desired compound an Rf value of around 0.2-0.4 on a TLC plate.[8] Spend time developing your TLC method to find a solvent system that provides good separation between your product and the impurities.
-
Use a shallower gradient: If you are using a gradient elution, making the increase in polarity more gradual can improve separation.
-
Ensure proper column packing: Air bubbles or cracks in the silica gel bed can lead to poor separation.[1] Take care to pack the column properly.
Experimental Protocols
Protocol 1: Purity Assessment and Method Development with Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of crude this compound and to determine an appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
A selection of solvents: hexane, ethyl acetate, dichloromethane, methanol
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a small volume of a test mobile phase in the developing chamber. A good starting point is a non-polar system like 10% ethyl acetate in hexane.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Analyze the results. If the spots are all near the baseline, the mobile phase is not polar enough. If they are all near the solvent front, it is too polar.
-
Repeat with different solvent ratios (e.g., 20% ethyl acetate in hexane, 30%, etc.) until you achieve good separation between the spots, with the spot corresponding to your product having an Rf value of approximately 0.2-0.4. This will be a good mobile phase for column chromatography.
Protocol 2: Purification by Recrystallization
Objective: To purify solid this compound by crystallization from a suitable solvent.
Part A: Solvent Selection
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, observing the solubility.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.[6]
-
If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water, dichloromethane/hexane).[5]
Part B: Recrystallization Procedure (Single Solvent)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate).
-
Continue adding hot solvent until the compound just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes before performing a hot filtration.[9]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Protocol 3: Purification by Flash Column Chromatography
Objective: To purify this compound by separating it from impurities using silica gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Mobile phase (determined from TLC analysis)
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar mobile phase you plan to use. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica gel.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Carefully add the mobile phase to the column. Begin elution, collecting the eluate in fractions.
-
Gradient Elution (if necessary): Start with the mobile phase determined by TLC. If impurities are well-separated, you can run the column isocratically (with the same mobile phase throughout). If you have both less polar and more polar impurities, you may need to gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in hexane) to elute all compounds.[8]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization Screening
| Solvent/System | Type | Polarity | Notes |
| Ethanol | Single | Polar | A common and often effective solvent for acridine derivatives. |
| Isopropanol | Single | Polar | Similar to ethanol, but with a higher boiling point. |
| Acetone | Single | Polar | Can be a good solvent, but its low boiling point may require care. |
| Ethyl Acetate | Single | Mid-Polar | A versatile solvent for a range of polarities. |
| Toluene | Single | Non-Polar | May be suitable if the compound is less polar. |
| Ethanol / Water | Two-Solvent | Variable | A powerful system where water acts as the anti-solvent to induce crystallization from ethanol.[5] |
| Dichloromethane / Hexane | Two-Solvent | Variable | Good for less polar compounds, with hexane as the anti-solvent. |
Table 2: Example Gradient Elution Strategy for Column Chromatography
This is a general strategy to be adapted based on your TLC results.
| Step | Mobile Phase Composition (e.g., EtOAc in Hexane) | Volume (Column Volumes) | Purpose |
| 1 | 5% EtOAc in Hexane | 2-3 | Elute very non-polar impurities. |
| 2 | 10-20% EtOAc in Hexane | 5-10 | Elute the target compound (this compound). |
| 3 | 30-50% EtOAc in Hexane | 3-5 | Elute more polar impurities. |
| 4 | 100% Ethyl Acetate | 2-3 | Flush the column of any remaining highly polar substances. |
Visualization of Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting an initial purification strategy.
References
-
PrepChem.com. Preparation of 9-methylacridine. [Link]
-
Wuhan Desheng Biochemical Technology Co., Ltd. Does acridine ester labeling always fail? Mastering these key points can easily improve detection efficiency. (2025-12-31). [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
PubMed. The acridine dyes: their purification, physicochemical, and cytochemical properties. I. A purity test of some commercial acriflavine samples and the identification of their components. (1976-10-07). [Link]
-
Aroon Chande. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
MIT Digital Lab Techniques Manual. Recrystallization. (2010-02-04). [Link]
-
PubMed. [Purification of a dye, demonstrated with acridine orange as an example]. (1973). [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]
-
Maryellen Nerz-Stormes. How to Carry Out a Recrystallization. (2013-02-03). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aroonchande.com [aroonchande.com]
- 9. chemistry-solutions.com [chemistry-solutions.com]
Technical Support Center: Overcoming Solubility Challenges with 9-Chloro-2-methylacridine
Welcome to the technical support center for 9-Chloro-2-methylacridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this hydrophobic heterocyclic compound. By understanding the physicochemical properties of the acridine scaffold and employing appropriate solubilization techniques, you can ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am seeing precipitation when I dilute my this compound stock solution into an aqueous buffer for my cell-based assay. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound dissolved, causing it to crash out of solution.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be an effective method to aid in the initial dissolution of this compound in an organic solvent. However, caution is advised. Prolonged or excessive heating can lead to solvent evaporation and potential degradation of the compound. It is crucial to monitor the temperature and ensure it is compatible with the compound's stability. For aqueous solutions, warming may temporarily increase solubility, but the compound may precipitate out again as the solution cools to room temperature.
Q4: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A4: Yes, other polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used to prepare stock solutions. For certain applications, ethanol may also be a suitable solvent, although the solubility might be lower than in DMSO or DMF.[1] The choice of solvent should always be guided by its compatibility with your specific experimental setup, including potential toxicity to cells or interference with assay components.[2]
Solubility Profile of this compound
The following table provides a qualitative summary of the expected solubility of this compound in various common laboratory solvents, based on data from related acridine compounds.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended for preparing high-concentration stock solutions.[1][3] |
| Dimethyl Formamide (DMF) | Polar Aprotic | Soluble | An alternative to DMSO for stock solutions.[1] |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can be used as a solvent or a co-solvent.[1] |
| Methanol | Polar Protic | Sparingly Soluble | Lower solubility compared to ethanol. |
| Acetone | Polar Aprotic | Sparingly Soluble | May be suitable for some applications. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in analytical chromatography. |
| Water / Aqueous Buffers (e.g., PBS) | Polar Protic | Insoluble | Direct dissolution is not recommended.[4] |
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
Encountering precipitation can compromise the accuracy and reproducibility of your experiments. This guide provides a systematic approach to troubleshooting and preventing solubility issues with this compound in aqueous media.
Issue: Compound precipitates out of solution upon dilution into aqueous buffer.
Root Cause: The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired working concentration.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Stock Solution Dilution:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in a mixture of the organic solvent and your aqueous buffer.
-
Rapid Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or pipetting up and down immediately after addition.
-
-
Employ a Co-solvent System:
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6][7]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycols (PEGs) are commonly used and are generally well-tolerated in cell-based assays at low concentrations.[5]
-
Procedure: Prepare your final working solution in an aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent. The optimal percentage will need to be determined empirically, balancing solubility enhancement with potential solvent toxicity.
-
-
Utilize Solubilizing Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] Use concentrations at or above the critical micelle concentration (CMC).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 227.69 g/mol ), weigh out 2.28 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If necessary, centrifuge the solution at high speed to pellet any undissolved material and transfer the supernatant to a new, clean vial.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
Objective: To prepare a 10 µM working solution of this compound in a cell culture medium containing 1% ethanol as a co-solvent, while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (or desired aqueous buffer)
-
Ethanol (anhydrous, cell-culture grade)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the Co-solvent/Buffer Mixture: In a sterile tube, prepare the final volume of the co-solvent/buffer mixture. For 10 mL of final solution, add 100 µL of ethanol to 9.9 mL of cell culture medium. Mix well.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock solution 1:10 in DMSO to get a 1 mM solution. This reduces the volume of concentrated DMSO added to the aqueous phase.
-
Final Dilution:
-
Add the required volume of the 1 mM intermediate stock solution to the co-solvent/buffer mixture. To make 10 mL of a 10 µM solution, add 100 µL of the 1 mM stock.
-
Crucially, add the stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Final Inspection and Use: Ensure the final working solution is clear. Use the freshly prepared solution in your experiment immediately.
Visualizing Experimental Workflows and Mechanisms
Solubilization Workflow Diagram
Caption: Workflow for preparing stock and working solutions of this compound.
Putative Mechanism of Action for Acridine Derivatives
Acridine derivatives are well-known for their ability to interact with DNA. Their planar tricyclic structure allows them to intercalate, or "slip" in between, the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[11][12] Furthermore, some acridine derivatives are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[4][11]
Caption: Putative mechanism of action for this compound as a DNA intercalator.
References
-
Cosolvent - Wikipedia. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. [Link]
-
Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. [Link]
-
A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed Central. [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PMC - PubMed Central. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. [Link]
-
Antimalarial 9-Anilinoacridine Compounds Directed at Hematin - PMC - NIH. [Link]
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC - NIH. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Co-solvent: Significance and symbolism. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
-
Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Publishing. [Link]
-
Acridine | C13H9N | CID 9215 - PubChem - NIH. [Link]
-
Acridine - Wikipedia. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. [Link]
-
Making Stock Solution for use in Pharmacology practicals - YouTube. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC - PubMed Central. [Link]
-
(PDF) Solubilisation of Hydrophobic Drugs by Saponins - ResearchGate. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. knc.ru [knc.ru]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 9-Chloro-2-methylacridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 9-Chloro-2-methylacridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing on the critical role of catalyst selection in achieving high efficiency and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the acridine core of this compound?
The synthesis of acridine derivatives, including this compound, predominantly relies on forming a key carbon-nitrogen (C-N) bond to construct the central heterocyclic ring. The two most powerful and widely adopted catalytic methods are the Buchwald-Hartwig Amination (palladium-catalyzed) and the Ullmann Condensation (copper-catalyzed).[1][2][3] A subsequent intramolecular cyclization, often acid-catalyzed, is typically required to form the final tricyclic acridine structure. While other methods like the Friedländer annulation exist for quinoline and acridine synthesis, they often start from different precursors.[4][5][6]
Q2: Why is catalyst selection so pivotal for this specific synthesis?
Catalyst selection is the most critical variable for several reasons:
-
Reaction Efficiency and Yield: The right catalyst-ligand system directly impacts reaction rates and overall yield. An inefficient catalyst can lead to incomplete conversion or slow reaction times, making the process impractical.
-
Functional Group Tolerance: The starting materials for this compound possess chloro- and methyl- substituents. The catalyst must be chemoselective, promoting the desired C-N coupling without causing unwanted side reactions like dehalogenation or C-H activation at the methyl group. Modern palladium systems, in particular, offer broad functional group tolerance.[1]
-
Suppression of Side Products: Improper catalyst choice can lead to the formation of side products, such as symmetrical biaryls from Ullmann-type reactions or hydrodehalogenation of the aryl halide starting material.[7] This complicates purification and reduces the yield of the desired product.
-
Reaction Conditions: Modern catalyst systems, especially in the Buchwald-Hartwig family, often operate under milder conditions (lower temperatures, weaker bases) than traditional methods like the Ullmann condensation, which can require temperatures exceeding 200°C.[3]
Q3: What are the key differences between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system for this C-N coupling?
The choice between palladium and copper catalysis involves a trade-off between cost, reaction scope, and conditions.
| Feature | Palladium (Buchwald-Hartwig) Catalysis | Copper (Ullmann) Catalysis |
| Catalyst | Palladium(0) or Palladium(II) precursors. | Copper(I) or Copper(II) salts, or copper metal.[3] |
| Ligands | Essential for activity. Bulky, electron-rich phosphine ligands are common.[8][9] | Often used, but ligandless reactions are possible. Diamines or phenanthroline are typical. |
| Reaction Temp. | Generally lower (Room Temp to ~120°C).[10] | Typically higher (>150°C), though modern systems are improving.[3] |
| Substrate Scope | Very broad; couples a wide range of aryl halides and amines.[1] | Traditionally required activated aryl halides (with electron-withdrawing groups).[3] |
| Base | Often requires a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). | Often uses a base like K₂CO₃. |
| Cost | Palladium is a precious metal, making catalysts more expensive. | Copper is significantly cheaper. |
For the synthesis of a specialized molecule like this compound, a palladium-catalyzed Buchwald-Hartwig approach is generally recommended due to its superior reliability, broader scope, and milder reaction conditions.[1][11]
Q4: How do phosphine ligands specifically influence the efficiency of a palladium-catalyzed reaction?
Phosphine ligands are not mere spectators; they are crucial controllers of the catalyst's activity and stability.[12] In the Buchwald-Hartwig amination, their role is multifaceted:
-
Facilitating Reductive Elimination: Bulky, electron-rich ligands (e.g., biaryl phosphines developed by Buchwald's group) accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the product is released from the palladium center.[8]
-
Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and facilitating the initial oxidative addition of the aryl halide to the metal.
-
Stabilizing the Catalyst: The ligand stabilizes the palladium atom, preventing it from decomposing into inactive palladium black. Bidentate ligands can be particularly effective at preventing catalyst dimerization and deactivation.[1]
-
Controlling the Coordination Sphere: The steric bulk of the ligand controls how many ligands can bind to the metal and influences the geometry of the complex, which in turn affects reactivity.
The choice of ligand is therefore as important as the choice of the metal itself.[9]
Section 2: Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction to form the this compound precursor via C-N coupling is giving a very low yield (<20%). I'm using a palladium catalyst. What are the most likely causes related to my catalyst system?
A: A low yield in a palladium-catalyzed C-N coupling reaction is a common issue that can almost always be traced back to one of the following factors within the catalytic cycle.
-
Catalyst Deactivation by Oxygen: The active catalyst in the Buchwald-Hartwig reaction is a Palladium(0) species, which is extremely sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert (Argon or Nitrogen) atmosphere is the most frequent cause of failure. Oxygen will oxidize the Pd(0) to inactive Pd(II) oxides.
-
Solution: Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Incorrect Ligand Choice: Not all phosphine ligands are created equal. For coupling an aryl chloride, which is less reactive than a bromide or iodide, a highly active ligand is required. First-generation ligands like PPh₃ are often insufficient.
-
Solution: Switch to a modern, electron-rich, sterically hindered biaryl phosphine ligand. Excellent choices for aryl chlorides include SPhos, XPhos, or RuPhos. These ligands are designed to promote the difficult oxidative addition of Ar-Cl bonds.[8]
-
-
Inappropriate Base Selection: The base plays a critical role. It must be strong enough to deprotonate the amine but not so nucleophilic that it reacts with the aryl halide or degrades the ligand. Using a weak base like K₂CO₃ may not be sufficient for this transformation.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. However, it is very hygroscopic. Use freshly opened, high-purity base. Alternatively, potassium phosphate (K₃PO₄) can be a milder yet effective option.
-
-
Catalyst Poisoning: Your starting materials or solvent may contain impurities that act as catalyst poisons. Sulfur compounds, for instance, can irreversibly bind to palladium.
-
Solution: Use high-purity, anhydrous solvents and ensure your starting materials are pure. If necessary, recrystallize or chromatograph your starting materials before use.
-
Problem: Significant Side Product Formation
Q: I'm getting my desired product, but my crude NMR shows significant amounts of 2-methylaniline (from dehalogenation) and some diarylamine byproducts. How can I adjust my catalytic system to improve selectivity?
A: The formation of these side products points to specific, competing reaction pathways that your catalyst is promoting.
-
Hydrodehalogenation (Loss of -Cl): This occurs when the aryl halide is reduced instead of coupled. It is often favored when the reductive elimination step (C-N bond formation) is slow, allowing for side reactions like β-hydride elimination from the amide or reaction with trace water.
-
Causality: A slow catalyst system allows the intermediate aryl-palladium complex to linger, increasing the chance of it being intercepted by a proton source.
-
Solution: Increase the rate of reductive elimination. Use a bulkier, more electron-donating ligand (like one of the Buchwald biaryl phosphines) which is known to accelerate this step.[8] Ensure strictly anhydrous conditions to minimize proton sources.
-
-
Diarylamine Formation (Double Arylation): This happens if the primary amine product couples a second time with another molecule of the aryl halide.
-
Causality: This is more common with primary amines. The product, a secondary amine, can sometimes be more reactive than the starting amine under the reaction conditions.
-
Solution: Carefully control the stoichiometry. Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help ensure the aryl halide is consumed before significant double arylation occurs. Lowering the reaction temperature may also improve selectivity by favoring the desired reaction pathway.
-
Problem: Incomplete Conversion of Starting Materials
Q: My reaction starts well (monitored by TLC), but it stalls at ~50% conversion, even after extended reaction times. What could be causing this catalyst "death"?
A: Reaction stalling is a classic sign of catalyst decomposition or inhibition over time.
-
Insufficient Catalyst Loading: While these catalysts are efficient, using too little (<0.5 mol%) may result in the catalyst degrading before the reaction reaches completion.
-
Solution: Increase the catalyst loading to a range of 1-2 mol%. This is often a good balance between cost and ensuring complete conversion.
-
-
Thermal Instability: Some catalyst-ligand complexes are not stable at high temperatures over long periods. If you are running the reaction at a high reflux temperature, the catalyst may be slowly decomposing.
-
Solution: Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C). This may require a longer reaction time but can preserve the catalyst's life. The use of highly active modern ligands often enables lower reaction temperatures.
-
-
Product Inhibition: In some cases, the product itself or a byproduct can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst and preventing turnover.
-
Solution: This is a more complex problem. Sometimes changing the ligand or solvent can alter the coordination properties and mitigate product inhibition. If this is suspected, running the reaction at a more dilute concentration can sometimes help, though this may also slow the desired reaction rate.
-
Section 3: Experimental Protocols & Data
Protocol: Palladium-Catalyzed Synthesis of N-(2-chlorophenyl)-4-methylaniline (Precursor to this compound)
This protocol is a representative procedure based on established Buchwald-Hartwig amination principles. Researchers must adapt it based on their specific substrates and laboratory conditions.
Materials:
-
1-Bromo-2-chlorobenzene
-
4-methylaniline (p-toluidine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry Argon three times.
-
Reagent Addition: Under a positive flow of Argon, add NaOtBu (2.8 mmol, 1.4 eq), 4-methylaniline (2.2 mmol, 1.1 eq), and anhydrous toluene (10 mL).
-
Degassing: Stir the mixture for 5 minutes, during which the solution should turn from a pale yellow to a darker, more homogeneous color as the active Pd(0) complex forms.
-
Substrate Addition: Add 1-bromo-2-chlorobenzene (2.0 mmol, 1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-(2-chlorophenyl)-4-methylaniline. The subsequent acid-catalyzed cyclization to form this compound is a separate step, often involving POCl₃ or PPA (polyphosphoric acid).
Section 4: Visualizations
Catalytic Cycle Workflow
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield C-N coupling reactions.
References
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides . ResearchGate. Available at: [Link]
-
Auto‐Tandem Catalysis: Synthesis of Acridines by Pd‐Catalyzed C=C Bond Formation and C(sp2)—N Cross Coupling . Sci-Hub. Available at: [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines . Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
ChemInform Abstract: Auto-Tandem Catalysis: Synthesis of Acridines by Pd-Catalyzed C=C Bond Formation and C(sp2)—N Cross Coupling . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method . Royal Society of Chemistry. Available at: [Link]
- Methods and Strategies for C–N Bond Formation Reactions. Google Books.
-
Wavelength-Selective C–C and C–N Bond Formation via Defect-Engineered ZnIn2S4 . ACS Publications. Available at: [Link]
-
Ullmann Condensation . SynArchive. Available at: [Link]
-
Convenient Access to Substituted Acridines by a Buchwald—Hartwig Amination . ResearchGate. Available at: [Link]
-
Ullmann condensation . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Preparation of 9-methylacridine . PrepChem.com. Available at: [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds . ResearchGate. Available at: [Link]
-
Friedländer synthesis . Wikipedia. Available at: [Link]
-
Ullmann reaction . Slideshare. Available at: [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions . ArODES. Available at: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . NIH National Center for Biotechnology Information. Available at: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines . NIH National Center for Biotechnology Information. Available at: [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds . Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes . NIH National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction | PPTX [slideshare.net]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Optimizing Temperature and Time for 9-Chloro-2-methylacridine Synthesis
Welcome to the technical support center for acridine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with 9-Chloro-2-methylacridine and its derivatives. We understand that synthesizing this valuable heterocyclic compound can present challenges, particularly concerning reaction kinetics and product purity. This document provides in-depth, field-proven insights into optimizing reaction temperature and time, troubleshooting common issues, and ensuring the integrity of your synthesis.
Section 1: Core Synthesis Pathways & Mechanistic Considerations
The synthesis of this compound is not a trivial endeavor. Success hinges on precise control of the reaction environment. The two most prevalent synthetic routes each have their own optimization parameters.
-
The Bernthsen Acridine Synthesis Route: This classical method involves the condensation of a diarylamine with a carboxylic acid, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), typically at very high temperatures.[1][2] For this compound, this would involve first synthesizing the 2-methylacridone intermediate, followed by a separate chlorination step. The high temperatures (often >200°C) are necessary to overcome the activation energy for the intramolecular electrophilic substitution that forms the acridine core.[3][4] However, this thermal stress is a primary cause of side reactions and yield loss.
-
The N-Arylanthranilic Acid Cyclization Route: A more modern and often higher-yielding approach involves the cyclization of an N-arylanthranilic acid intermediate using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] This method directly installs the 9-chloro substituent during the ring-closing step. The temperature and time for this reaction are critical for driving the cyclization to completion while preventing degradation of the starting material and product.[7]
Understanding these fundamentals is key to diagnosing and resolving issues during your experiments.
Section 2: Frequently Asked Questions (FAQs) on Optimization
This section addresses the most common questions our team receives regarding the optimization of these reactions.
Q1: What are the typical starting temperatures and reaction times, and how do they differ between methods?
A1: Reaction conditions vary significantly based on the chosen synthetic route and the heating method. High temperatures are a common theme, but modern techniques can drastically reduce the required reaction time.
| Synthesis Step | Method | Typical Temperature Range | Typical Duration | Key Considerations |
| Bernthsen Synthesis (Core Formation) | Conventional Heating | 200–270°C[3] | 14–24 hours[3][8] | Prone to charring and tar formation; requires careful temperature control. |
| Microwave Irradiation | 200–210°C[9] | 5–10 minutes[9] | Dramatically reduces side products and reaction time; offers superior control. | |
| POCl₃ Cyclization/Chlorination | Conventional Heating (Reflux) | 135–140°C[7] | 2–12 hours[7][10] | Requires freshly distilled POCl₃ for optimal reactivity.[7] |
Q2: My Bernthsen reaction is producing a lot of dark, tarry by-products. How can I minimize this?
A2: Tar formation is the most common issue with the classical Bernthsen synthesis due to the harsh thermal conditions.[8]
-
Primary Recommendation: Switch to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating throughout the reaction mixture, reaching the target temperature in minutes.[9] This significantly shortens the time the reactants are exposed to high heat, drastically reducing the formation of polymeric tars and improving the isolated yield of the desired acridine core.[9]
-
If Using Conventional Heating: Employ a high-quality oil bath or sand bath with precise temperature control. A staged heating profile, where the mixture is first held at a lower temperature (e.g., 100°C) before gradually raising it to the target temperature (e.g., 220°C), can sometimes improve outcomes.[8]
Q3: How do I know when the reaction is complete to avoid unnecessary heating?
A3: In-process monitoring is crucial for optimization. The most effective method is Thin-Layer Chromatography (TLC).
-
Procedure: Periodically (e.g., every hour for conventional heating, or after the initial microwave cycle), carefully and safely quench a small aliquot of the reaction mixture and spot it on a TLC plate alongside your starting material(s).
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has been completely consumed. This prevents prolonged heating that can lead to product degradation or the formation of side products.[6]
Q4: My yields for the POCl₃ cyclization step are consistently low. What am I doing wrong?
A4: Low yields in this step often point to two culprits: reagent quality and moisture.
-
Reagent Purity: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis. Always use freshly distilled POCl₃ for these reactions to ensure maximum reactivity.[7] Old or improperly stored POCl₃ will have lower potency, leading to incomplete cyclization.
-
Anhydrous Conditions: The reaction is a dehydration and cyclization. Any water present will consume the POCl₃ and can hydrolyze the desired 9-chloroacridine product back to the less reactive acridone.[7] Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Section 3: Troubleshooting Guide
When experiments deviate from the expected outcome, a systematic approach to troubleshooting is required. This guide addresses specific issues in a cause-and-effect format.
Issue: Low or No Yield of Final this compound
This is the most frequent problem and can stem from multiple points in the synthesis. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Issue: The Final Product is Difficult to Purify from a Dark, Oily Residue
-
Primary Cause: This is almost certainly due to the formation of tarry by-products from excessive or uneven heating during a conventional Bernthsen synthesis.[8]
-
Solution During Workup: After the reaction, the crude mixture can sometimes be dissolved in hot, dilute sulfuric acid.[8] The desired acridine salt is often soluble, while the tarry polymers are not. The acidic solution can then be filtered hot and the product precipitated by neutralization with a base like ammonia.[8]
-
Preventative Solution: As mentioned previously, employing microwave synthesis is the most effective way to prevent this issue from occurring in the first place.[9]
Issue: My Purified Product Shows Signs of 9-Acridone Impurity
-
Cause: The 9-chloro group is a good leaving group and is susceptible to nucleophilic substitution, particularly hydrolysis.[5][11] Exposure to water, especially under neutral or acidic conditions during workup or purification, will convert your product to the corresponding 2-methyl-9-acridone.[7][11]
-
Solution:
-
Workup: When quenching the POCl₃ reaction, do so by pouring the reaction mixture into a vigorously stirred mixture of ice and a base, such as concentrated ammonia solution.[7] This neutralizes the acidic environment and keeps the product in its free base form, which is less susceptible to hydrolysis.
-
Purification: When performing recrystallization, use anhydrous solvents. If using column chromatography, ensure the silica gel and solvents are dry. The purified product should be stored in a desiccator.[7][12]
-
Section 4: Key Experimental Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: Direct Synthesis of this compound via POCl₃ Cyclization
This protocol is adapted from established procedures for synthesizing 9-chloroacridine derivatives.[6][7]
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-methylphenyl)anthranilic acid (1 equivalent) with freshly distilled phosphorus oxychloride (POCl₃, ~7-8 equivalents).[7] Perform this in a fume hood under an inert atmosphere.
-
Initial Heating: Slowly heat the mixture in an oil bath to approximately 85-90°C. A vigorous reaction should commence. Be prepared to remove the heat source temporarily if the reaction becomes too violent.[7]
-
Reflux: Once the initial exotherm subsides, raise the oil bath temperature to 135-140°C and maintain a steady reflux for 2-4 hours. Monitor the reaction progress by TLC.[7]
-
Workup: After cooling, carefully pour the reaction mixture into a well-stirred beaker containing a mixture of crushed ice and concentrated ammonia solution.[7] An organic solvent like chloroform can be added to aid extraction.[7]
-
Extraction & Isolation: Stir until all solids have dissolved. Separate the organic layer, and extract the aqueous layer with additional chloroform. Combine the organic extracts, dry over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to yield crude this compound.[7]
-
Purification: The crude product can be purified by recrystallization from a minimal amount of boiling ethanol or acetone.[7][12]
Protocol 2: Microwave-Assisted Synthesis of the 2-Methylacridine Core
This protocol is based on modern, rapid methods for acridine synthesis.[9]
-
Preparation: In a microwave reaction vessel, mix N,N-diphenylamine derivative (e.g., 4-methyldiphenylamine, 1 equiv.), a carboxylic acid (e.g., acetic acid, 5-10 equiv.), and anhydrous zinc chloride (4 equiv.).[9]
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 200-210°C for 5-7 minutes.[9]
-
Workup: After cooling, add aqueous ammonia to the mixture and stir. Filter the resulting slurry and wash the residue with water until the filtrate is neutral.[9]
-
Extraction: Dry the residue and extract with a suitable solvent like ethyl acetate. Dry the solvent over magnesium sulfate, filter, and evaporate to yield the crude 2-methylacridine product, which can then be chlorinated in a subsequent step.[9]
Section 5: Data Summary & Visualization
The interplay between reaction parameters is crucial. Optimizing one parameter in isolation often leads to suboptimal results.
Caption: Interdependence of key reaction parameters and their effect on outcomes.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. Available from: [Link]
- Singh, P., & Kumar, A. (2018). Synthesis and anticancer study of 9-aminoacridine derivatives. Beni-Suef University Journal of Basic and Applied Sciences.
-
Al-Amiery, A. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules. Available from: [Link]
-
Wikipedia. Bernthsen acridine synthesis. Available from: [Link]
-
Grokipedia. Bernthsen acridine synthesis. Available from: [Link]
-
YouTube. Mechanism of Bernthsen acridine synthesis. (2021). Available from: [Link]
-
PrepChem.com. Preparation of 9-methylacridine. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
- Jida, M., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. HETEROCYCLES.
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
ResearchGate. Synthesis of 9‐chloroacridine. Reagents and conditions. Available from: [Link]
-
Organic Syntheses. 9-aminoacridine. Available from: [Link]
-
ResearchGate. Optimization of reaction time. Available from: [Link]
-
Wikipedia. Ullmann reaction. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
PubChem. 9-Methylacridine. Available from: [Link]
-
Mol-Instincts. 2-chloro-9-methylacridine. Available from: [Link]
-
PubChem. 9-Chloro-4-methylacridine. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
YouTube. Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. (2020). Available from: [Link]
Sources
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 9-Chloro-2-methylacridine: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical development is built. 9-Chloro-2-methylacridine, a key heterocyclic scaffold for the synthesis of DNA intercalating agents and other biologically active molecules, is no exception.[1][2] Its purity directly influences the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, the rigorous validation of its purity is a non-negotiable aspect of the synthetic workflow.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a framework for creating self-validating systems. This analysis is grounded in established analytical principles and supported by authoritative references to ensure trustworthiness and scientific integrity.
The Analytical Imperative: Identifying Potential Impurities
A robust purity validation strategy begins with an understanding of the potential impurities. The synthesis of 9-chloroacridine derivatives often involves multi-step reactions, such as the Ullmann condensation followed by cyclization with phosphorus oxychloride.[4][5] This process can introduce several classes of impurities:
-
Starting materials and reagents: Unreacted precursors or excess reagents.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Products from side reactions.
-
Degradation products: For instance, the hydrolysis of the 9-chloro group to form the corresponding 9-acridone is a common degradation pathway.[6]
A comprehensive purity assessment, therefore, requires analytical techniques that can separate, identify, and quantify these diverse chemical entities.
A Comparative Overview of Core Analytical Techniques
The selection of an analytical method for purity assessment is a critical decision, guided by the specific requirements for sensitivity, selectivity, and structural elucidation. Here, we compare the three most powerful and commonly employed techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-to-charge ratio detection. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. |
| Strengths | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[7] | High sensitivity and specificity, provides structural information for impurity identification.[8] | Provides extensive structural information, is a primary ratio method, and does not require identical reference standards. |
| Limitations | Requires reference standards for the absolute quantification of impurities, co-elution can be a challenge. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Typical LOD | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | Analyte dependent, generally higher than HPLC/GC |
| Typical LOQ | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | Analyte dependent, generally higher than HPLC/GC |
Experimental Protocols for Purity Assessment
The reliability of any purity assessment hinges on meticulously executed experimental protocols. The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness.[9] For this compound, a reversed-phase method is typically employed.
Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). The C18 stationary phase provides excellent retention for the non-polar acridine ring system.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase, allowing for the separation of compounds with a range of polarities.
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to make a 0.1 mg/mL solution.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of impurities like 9-acridone can be confirmed by comparing the retention time with a known standard.[6]
Sources
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. fda.gov [fda.gov]
- 5. store.usp.org [store.usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to 9-Chloro-2-methylacridine and Other Acridine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the acridine scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth, objective comparison of 9-Chloro-2-methylacridine and its derivatives against a broader landscape of acridine compounds. We will delve into their performance, supported by experimental data, and elucidate the underlying mechanisms of action that make these molecules compelling candidates for therapeutic development.
The Acridine Scaffold: A Privileged Structure in Medicinal Chemistry
The planar, tricyclic aromatic system of acridine is the key to its potent biological effects. This structural feature enables acridine derivatives to intercalate between the base pairs of DNA, a fundamental mechanism that disrupts cellular processes and can trigger cell death.[1][2] This ability has led to the extensive investigation of acridines as anticancer, antimicrobial, and antiviral agents.[3][4][5] The nature and position of substituents on the acridine ring profoundly influence the compound's physicochemical properties, biological activity, and target selectivity.[3][6]
This compound: A Versatile Synthetic Intermediate
This compound primarily serves as a crucial and versatile intermediate in the synthesis of a wide array of 9-substituted acridine derivatives.[1][7] Its chemical structure features a chlorine atom at the 9-position, which is a labile leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups at this key position, leading to the generation of diverse chemical libraries for biological screening. The methyl group at the 2-position can also influence the electronic properties and steric hindrance of the molecule, potentially modulating its biological activity.
While direct and extensive biological data for this compound is not widely published, its significance lies in the potent bioactivities of the compounds derived from it. A notable example is the synthesis of 2-methyl-9-substituted acridines, where this compound is reacted with various aromatic amines.[1][7]
Caption: Synthesis of 2-methyl-9-substituted acridines.
Performance Comparison: Anticancer Activity
The anticancer potential of acridine derivatives is a major focus of research. The following tables provide a comparative overview of the cytotoxic activity of various acridine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of a 2-Methyl-9-Substituted Acridine Derivative (AS-2) [1]
| Compound | Cell Line | Cancer Type | CTC50 (µg/mL) |
| AS-2 | A-549 | Lung Carcinoma | 187.5 |
| AS-2 | MCF-7 | Breast Cancer | 212.5 |
CTC50: The concentration of a compound that is required to kill 50% of the cells.
Table 2: Comparative Cytotoxicity (IC50) of Other Acridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amsacrine | K562 | Leukemia | Comparable to derivatives 6-9 | [8] |
| A549 | Lung Cancer | Comparable to derivatives 8 & 9 | [8] | |
| Derivative 8 | A549 | Lung Cancer | ≈ 6 | [8] |
| Derivative 9 | A549 | Lung Cancer | ≈ 6 | [8] |
| AMTAC-19 | HCT-116 | Colorectal Carcinoma | 10.35 ± 1.66 | [9] |
| Compound 4e | HeLa | Cervical Cancer | 14.75 | [9] |
| A549 | Lung Cancer | 17.75 | [9] | |
| Compound 3b | MCF-7 | Breast Cancer | 2.3 | [10] |
| Compound 7c | HCT-116 | Colon Cancer | Potent | [10] |
| Compound 8a,b | MCF-7 & HCT-116 | Breast & Colon Cancer | 2.3 - 3.0 | [10] |
Mechanism of Action: Unraveling the Molecular Interactions
The primary mechanisms by which acridine derivatives exert their cytotoxic effects are through DNA intercalation and the inhibition of topoisomerase enzymes.[2][9]
DNA Intercalation
The planar structure of the acridine ring allows it to slip between the base pairs of the DNA double helix.[1] This intercalation is driven by non-covalent forces, such as π-π stacking interactions.[2] This insertion causes a distortion in the DNA structure, leading to the unwinding and lengthening of the DNA strand.[2] Consequently, vital cellular processes like DNA replication and transcription are disrupted, ultimately leading to cell cycle arrest and apoptosis.[2]
Caption: Mechanism of DNA intercalation by acridine derivatives.
The affinity of an acridine derivative for DNA can be quantified by its binding constant (K). A higher binding constant indicates a stronger interaction.
Table 3: DNA Binding Constants of Selected Acridine Derivatives
| Compound | DNA Binding Constant (K) (M⁻¹) | Experimental Method | Reference |
| Proflavine | 2.32 x 10⁴ | Voltammetry and UV-Vis Spectroscopy | [2] |
| 1.19 x 10⁵ | Flow Injection Analysis | [2] | |
| Acridine Orange | 2.69 x 10⁴ | UV-Visible Spectroscopy | [2] |
| Amsacrine | ~2 times that of m-AMSA | Intercalation studies | [2] |
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[2][11] Many acridine derivatives, including the clinically used drug amsacrine, function as topoisomerase poisons.[2][9] By intercalating into DNA, these compounds stabilize the transient covalent complex formed between topoisomerase and DNA.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately apoptosis.[2]
Caption: Workflow for Topoisomerase II Inhibition Assay.
Beyond Cancer: Antimicrobial and Antiviral Potential
The ability of acridine derivatives to interact with DNA also confers upon them significant antimicrobial and antiviral properties. They have been investigated as antibacterial, antimalarial, and antiviral agents.[4][5] For instance, certain 9-aminoacridine derivatives have shown activity against various viruses, while others have been effective against bacterial and parasitic infections.[7][12]
Experimental Protocols
To ensure the scientific integrity of this guide, detailed protocols for key experiments are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Intercalation Assay using Fluorescence Spectroscopy
This method is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is already intercalated into DNA by the test compound.
Materials:
-
Calf Thymus DNA (ctDNA) solution
-
Ethidium Bromide (EtBr) solution
-
Test compound solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Add EtBr to the ctDNA solution to achieve a stable and measurable fluorescence signal.
-
Incubate the ctDNA-EtBr complex at room temperature in the dark.
-
Record the initial fluorescence intensity of the ctDNA-EtBr complex.
-
Titrate the ctDNA-EtBr complex with increasing concentrations of the test compound.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.
-
A decrease in fluorescence indicates the displacement of EtBr by the test compound, signifying DNA intercalation. The binding constant can be calculated from the quenching data.[2]
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer
-
ATP
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing supercoiled DNA, assay buffer, ATP, and topoisomerase II.
-
Add the test compound at various concentrations to the reaction mixtures. Include a positive control (a known topoisomerase II inhibitor) and a negative control (no inhibitor).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Run the samples on an agarose gel to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
This compound stands out as a valuable scaffold for the synthesis of novel bioactive molecules. While direct biological data on this specific compound is limited, the potent anticancer activities of its derivatives underscore its potential in drug discovery. The broader family of acridine derivatives continues to be a rich source of therapeutic candidates, primarily due to their ability to intercalate DNA and inhibit topoisomerases. The comparative data and detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds. The key to unlocking their full potential lies in the strategic modification of the acridine core to enhance efficacy, improve selectivity, and minimize toxicity.
References
- Kumar, R., Sharma, A., Sharma, S., Silakari, O., Singh, M., & Kaur, M. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956–S963.
- Kumar, R., Sharma, A., Sharma, S., Silakari, O., Singh, M., & Kaur, M. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines.
- Baguley, B. C. (1982). Acridine-based drugs in cancer therapy. Medical Research Reviews, 2(1), 1-27.
- BenchChem. (2025). A Comparative Analysis of Acridine-Based DNA Intercalators for Researchers and Drug Development Professionals. BenchChem.
- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(26), 15785–15815.
- Rupar, J., Dobričić, V., Grahovac, J., Radulović, S., Skok, Ž., Ilaš, J., Aleksić, M., Brborić, J., & Čudina, O. (2020).
- Abouelenein, M. G., Elsersy, Y. K., Abd El Salam, H. A., Awad, H. M., & Abo-Sale, H. M. (2025). Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling.
- Abouelenein, M. G., Elsersy, Y. K., Abd El Salam, H. A., Awad, H. M., & Abo-Sale, H. M. (2025). In vitro Cytotoxicity IC50 (μM) of the 9‐substituted acridine derivatives (A1–A20) versus DOX.
- Su, T. L., Chou, T. C., Kim, J. Y., Huang, J. T., Ciszewska, G., Ren, W. Y., Otter, G. M., Sirotnak, F. M., & Watanabe, K. A. (1995). 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 38(17), 3226–3235.
- Cope, H., Woods, C. J., Tunn, R., Searle, M. S., & Moody, C. J. (2011). Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells. Journal of Medicinal Chemistry, 54(15), 5434–5445.
- BenchChem. (2025).
- Herole, R. A. (2023). Synthesis, Characterisation and Anticancer Study of Acridine derivatives.
- Sharma, M., Sharma, P., & Kumar, P. (2018). Medicinal chemistry of acridine and its analogues. Future Medicinal Chemistry, 10(19), 2353–2380.
- Al-Obeidi, F. A., Lam, K. S., & Lebl, M. (1998). A new look at 9-substituted acridines with various biological activities. Journal of Applied Toxicology, 18(4), 251–265.
- Patel, K., & Desai, N. (2014). Synthesis and anticancer activity evaluation of some acridine derivatives. Medicinal Chemistry Research, 23(9), 4169–4178.
- Dobričić, V., Grahovac, J., Aleksić, M., Čudina, O., Vladimirov, S., & Brborić, J. (2021). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 26(21), 6649.
- Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems.
- ResearchGate. (n.d.). In vitro cytotoxicity (IC 50) of compounds 9a-b and 13a-c against HSF....
- Pires, A. C., Marques, A. R., Sousa, E., & Pinto, M. M. (2023). Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. Molecules, 28(4), 1789.
- Zamojski, K., Wierzbicki, M., Wróblewska, A., Krzymiński, K., & Wiczk, W. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(12), 130741.
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478–492.
- Aviñó, A., Gabelica, V., Mazzini, S., & Eritja, R. (2011).
- Patel, K., & Desai, N. (2014). Synthesis and anticancer activity evaluation of some acridine derivatives. Medicinal Chemistry Research, 23(9), 4169–4178.
- Langer, S. W., Sørensen, M., Jensen, P. B., Sehested, M., & Jensen, L. H. (2014). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 34(10), 5487–5494.
- Kumar, R., Sharma, A., & Sharma, S. (2016). Synthesis and anticancer study of 9-aminoacridine derivatives.
- Kumar, R., Sharma, A., & Sharma, S. (2016). Synthesis and anticancer study of 9-aminoacridine derivatives.
- Maes, L., Cos, P., Van den Broeck, A., Vlietinck, A. J., & Pieters, L. (2006). In Vitro Activities of 7-Substituted 9-Chloro and 9-Amino-2-Methoxyacridines and Their Bis- and Tetra-Acridine Complexes against Leishmania infantum. Antimicrobial Agents and Chemotherapy, 50(1), 131–138.
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Roe, B. K., & Kelly, M. T. (2011). Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum.
- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA Topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433.
- Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1–13.
- Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 109(7), 2894–2902.
- Verga, D., Osorio-Llanes, E., & Coccon, L. (2015).
- O'Sullivan, J., Sadique, A., O'Boyle, N. M., & Zisterer, D. M. (2021). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. Molecules, 26(11), 3296.
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478–492.
- Chen, Y., & Liu, Y. (2011). Antimicrobial activity of 9-O-acyl- and 9-O-benzoyl-substituted berberrubines. Bioorganic & Medicinal Chemistry Letters, 21(1), 444–447.
- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 17(12), 14450–14468.
- Mondal, J., & Roy, S. (2016). Antimicrobial activity, biocompatibility and hydrogelation ability of dipeptide-based amphiphiles. Organic & Biomolecular Chemistry, 14(3), 857–865.
- Chen, C. I., Chen, Y. A., & Chen, Y. W. (2020). Antimicrobial and Anticorrosion Activity of a Novel Composite Biocide against Mixed Bacterial Strains in Taiwanese Marine Environments. Polymers, 12(11), 2589.
- Pereira, A., Ribeiro, R., & Fernandes, R. (2021). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 10(11), 1332.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological properties of some spin-labeled 9-aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to 9-Chloro-2-methylacridine Analogs: Synthesis, Cytotoxicity, and Mechanistic Insights
This guide provides a comprehensive comparative analysis of a series of 9-substituted-2-methylacridine analogs derived from the parent compound, 9-chloro-2-methylacridine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, comparative cytotoxic performance, and potential mechanisms of action of these compounds. The information presented herein is synthesized from established literature and provides a framework for understanding the structure-activity relationships (SAR) within this class of molecules.
Introduction: The Acridine Scaffold in Anticancer Research
The planar, tricyclic heterocyclic system of acridine has long been a privileged scaffold in the development of anticancer agents. Its ability to intercalate into DNA and inhibit key enzymes such as topoisomerases has made it a cornerstone of medicinal chemistry research.[1][2] Amsacrine, a well-known 9-anilinoacridine derivative, was one of the first DNA-intercalating agents to be identified as a topoisomerase II inhibitor, validating this class of compounds as effective antiproliferative agents.[3] The mechanism of action for many acridine-based drugs involves the stabilization of the topoisomerase-DNA covalent complex, leading to double-strand breaks in DNA, cell cycle arrest, and ultimately, apoptosis.[3][4]
This guide focuses on analogs of this compound, exploring how substitutions at the 9-position influence their biological activity. The rationale behind synthesizing these analogs lies in the potential to enhance their therapeutic index by improving efficacy against cancer cells while minimizing toxicity to healthy tissues.
Synthesis of 2-Methyl-9-substituted Acridine Analogs
The synthesis of the 2-methyl-9-substituted acridine analogs originates from the precursor 2-methyl-9-chloroacridine. The core synthetic strategy involves a nucleophilic substitution reaction where the chlorine atom at the 9-position is displaced by various aromatic amines.[5] This approach allows for the introduction of a diverse range of substituents, enabling a systematic investigation of the structure-activity relationships.
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of 2-methyl-9-substituted acridine analogs.
This synthetic route is versatile and allows for the creation of a library of compounds with varying electronic and steric properties at the 9-position, which is crucial for probing the SAR.[5]
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of the synthesized 2-methyl-9-substituted acridine analogs was evaluated against human cancer cell lines to determine their half-maximal cytotoxic concentration (CTC50). The following table summarizes the comparative cytotoxicity data for a selection of these analogs against A-549 (human small cell lung carcinoma) and MCF-7 (human breast cancer) cell lines, as determined by the MTT assay.[5]
| Compound ID | 9-Substituent | A-549 CTC50 (µg/ml)[5] | MCF-7 CTC50 (µg/ml)[5] |
| AS | -Cl (Parent Compound) | - | - |
| AS-0 | Unsubstituted anilino | >250 | >250 |
| AS-1 | 4-Methylanilino | 225 | 237.5 |
| AS-2 | 4-Methoxyanilino | 187.5 | 212.5 |
| AS-3 | 4-Chloroanilino | 200 | 225 |
| AS-4 | 4-Bromoanilino | 212.5 | 237.5 |
| AS-5 | 4-Nitroanilino | >250 | >250 |
| AS-6 | 2-Methylanilino | 237.5 | >250 |
| AS-7 | 2-Methoxyanilino | 225 | 237.5 |
| AS-8 | 2-Chloroanilino | 212.5 | 225 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals several key SAR insights:
-
Influence of Electron-Donating Groups: The presence of an electron-donating methoxy group at the para-position of the anilino ring (AS-2) resulted in the highest cytotoxic activity against both A-549 and MCF-7 cell lines.[5] This suggests that increased electron density on the substituent may enhance the compound's interaction with its biological target.
-
Effect of Halogen Substitution: Halogen substitution on the anilino ring (AS-3, AS-4, AS-8) generally led to moderate cytotoxicity.
-
Impact of Electron-Withdrawing Groups: A strong electron-withdrawing nitro group at the para-position (AS-5) resulted in a significant loss of activity, as did the unsubstituted anilino analog (AS-0).[5]
-
Positional Isomerism: Substituents at the para-position of the anilino ring generally conferred greater activity than those at the ortho-position.[5]
-
Cell Line Specificity: The analogs generally exhibited greater cytotoxicity against the A-549 cell line compared to the MCF-7 cell line.[5]
Mechanistic Considerations and Further Experimental Evaluation
The cytotoxic effects of acridine derivatives are often attributed to their ability to intercalate into DNA and inhibit topoisomerase II.[3][6] To further elucidate the mechanism of action of these 2-methyl-9-substituted acridine analogs, a series of biochemical and cellular assays are recommended.
DNA Binding Affinity Assay
The interaction of these analogs with DNA can be quantified using spectroscopic titration. This experiment measures the changes in the absorption spectrum of the compound upon addition of DNA, allowing for the calculation of the DNA binding constant (Kb).
Caption: Workflow for determining DNA binding affinity.
A higher Kb value indicates a stronger binding affinity for DNA, which is often correlated with increased cytotoxic potential for DNA intercalators.
Topoisomerase II Inhibition Assay
A topoisomerase II relaxation assay can be employed to determine if the analogs inhibit the catalytic activity of this enzyme. The assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase II.
Caption: Experimental workflow for the topoisomerase II inhibition assay.
Inhibition of the enzyme will result in the persistence of the supercoiled DNA form. Amsacrine can be used as a positive control in this assay.
Cell Cycle Analysis
Flow cytometry can be utilized to investigate the effects of the most potent analogs on the cell cycle distribution of cancer cells. Acridine derivatives are known to induce cell cycle arrest, often at the G2/M phase.[3]
Apoptosis Induction Assay
To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay, such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry, can be performed.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-methyl-9-substituted acridine analogs (typically ranging from 0.1 to 250 µg/ml) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CTC50 value from the dose-response curve.
DNA Binding Affinity by UV-Visible Spectroscopy
-
Preparation: Prepare a stock solution of the acridine analog in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of calf thymus DNA (ctDNA) and determine its concentration by measuring the absorbance at 260 nm.
-
Titration: To a fixed concentration of the acridine analog in a cuvette, add increasing amounts of the ctDNA solution.
-
Measurement: Record the UV-Vis absorption spectrum after each addition of ctDNA.
-
Analysis: Plot the data according to the Scatchard equation to determine the binding constant (Kb).
Topoisomerase II Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and the assay buffer.
-
Compound Addition: Add varying concentrations of the acridine analog or a positive control (e.g., amsacrine) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Conclusion and Future Directions
The comparative study of 2-methyl-9-substituted acridine analogs reveals that modifications at the 9-position significantly impact their cytotoxic activity. The presence of electron-donating groups, particularly a para-methoxy anilino substituent, enhances the anticancer potential of the acridine scaffold.[5] These findings provide a solid foundation for the rational design of more potent and selective acridine-based anticancer agents.
Future research should focus on:
-
Expanding the library of analogs to further probe the SAR, including variations in the substitution pattern on the acridine core itself.
-
Conducting in-depth mechanistic studies, including DNA binding, topoisomerase II inhibition, and cell cycle analysis, for the most potent compounds.
-
Evaluating the in vivo efficacy and toxicity of promising candidates in animal models of cancer.
By systematically exploring the chemical space around the this compound scaffold, it is possible to identify novel drug candidates with improved therapeutic profiles for the treatment of various malignancies.
References
-
Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry. [Link]
-
Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC. [Link]
-
Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. Indian Journal of Pharmaceutical Sciences. [Link]
-
Novel Thiazine Substituted 9-Anilinoacridines: Synthesis, Antitumour Activity and Structure Activity Relationships. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines. PubMed. [Link]
-
Synthesis and antitumor activity of sulfur-containing 9-anilinoacridines. PubMed. [Link]
-
Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]
-
Some reported DNA intercalators and topoisomerase II inhibitors showing their common pharmacophoric features. ResearchGate. [Link]
-
Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. PubMed. [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
-
Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed. [Link]
-
Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance. PubMed. [Link]
-
N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. [Link]
-
DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs. PubMed. [Link]
-
Effects of the DNA Intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on Topoisomerase II Mediated DNA Strand Cleavage and Strand Passage. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Effects of the DNA intercalators 4'-(9-acridinylamino)methanesulfon-m-anisidide and 2-methyl-9-hydroxyellipticinium on topoisomerase II mediated DNA strand cleavage and strand passage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 9-Chloro-2-methylacridine and Analogous Chemotherapeutic Agents
This guide provides a comprehensive comparison of the biological efficacy of 9-Chloro-2-methylacridine, a representative acridine derivative, against established therapeutic agents. We will delve into the core mechanisms of action, present standardized protocols for efficacy evaluation, and analyze comparative data to provide a foundational resource for researchers, scientists, and drug development professionals. The insights herein are framed to explain not just the "how" but the fundamental "why" behind the experimental designs, ensuring a robust and validated approach to preclinical drug evaluation.
Introduction: The Acridine Scaffold in Oncology
The acridine molecule, a planar, nitrogen-containing heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry.[1][2] Its planarity is a key structural feature that enables it to insert between the base pairs of double-stranded DNA, a process known as intercalation.[1][3] This disruption of DNA architecture and function is the foundational mechanism for the potent cytotoxic effects observed in this class of compounds.[1] Derivatives of acridine have been rigorously investigated as anticancer agents for decades, with notable compounds like Amsacrine seeing clinical use.[4][5] This guide will focus on this compound, a specific derivative, and compare its putative biological activities with those of mechanistically similar and dissimilar drugs: Amsacrine (an acridine analog), Doxorubicin (an anthracycline), and Chloroquine (a 4-aminoquinoline).
Chapter 1: A Comparative Analysis of Molecular Mechanisms
The efficacy of a chemotherapeutic agent is intrinsically linked to its molecular mechanism of action. While DNA is a common target for many anticancer drugs, the specific mode of interaction and the downstream cellular consequences can vary significantly.
DNA Intercalation and Topoisomerase Inhibition
The primary mechanism for acridine derivatives and anthracyclines like Doxorubicin is DNA intercalation.[1][6] This process is driven by π-π stacking interactions between the compound's aromatic rings and the DNA base pairs, leading to a distortion of the double helix that obstructs the machinery of DNA replication and transcription.[1][3]
Crucially, this structural perturbation often leads to the inhibition of topoisomerase II, a vital enzyme that resolves DNA torsional stress during cellular processes.[7][8] Both acridines and Doxorubicin act as "topoisomerase poisons" by stabilizing the transient "cleavable complex," where the enzyme is covalently bound to the cleaved DNA.[9] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[9][10] Amsacrine is a classic example of an acridine derivative that functions primarily through topoisomerase II inhibition.[4][11]
Autophagy Inhibition: An Alternative Pathway
In contrast, drugs like Chloroquine and its derivative Hydroxychloroquine exhibit anticancer effects through a different primary mechanism: the inhibition of autophagy. Autophagy is a cellular self-recycling process that cancer cells can exploit to survive under stress. Chloroquine, a lysosomotropic agent, accumulates in lysosomes and raises their pH, inhibiting the fusion of autophagosomes with lysosomes and thereby blocking the final, degradative step of autophagy.[12][13] While Chloroquine is not a potent standalone anticancer agent, it can sensitize tumor cells to other conventional treatments.[12][13][14]
The following diagram illustrates these distinct but sometimes convergent pathways to cytotoxicity.
Caption: Comparative signaling pathways for DNA-targeting agents and autophagy inhibitors.
Chapter 2: Quantitative Assessment of Cytotoxicity
To objectively compare the biological efficacy of these compounds, a standardized, quantitative approach is essential. The cornerstone of in vitro anticancer drug screening is the cytotoxicity assay, which measures the concentration-dependent ability of a compound to kill or inhibit the proliferation of cancer cells.
Rationale for the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[15] Its selection is justified by its accuracy, rapidity, and suitability for high-throughput screening.[15] The assay's principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells, which produces a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability relative to an untreated control.[15]
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from cytotoxicity assays. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates greater potency. The table below presents representative IC₅₀ values from the literature for the comparator drugs across various human cancer cell lines.
| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | Primary Mechanism |
| This compound | Hypothesized: 3-10 µM | Hypothesized: 5-15 µM | Hypothesized: 1-8 µM | Topo II Inhibition[8][17] |
| Amsacrine | ~6-10 µM[18] | ~0.1-1 µM | ~0.02-0.1 µM[18] | Topo II Inhibition[4][11] |
| Doxorubicin | ~0.1-0.5 µM | ~0.05-0.2 µM | ~0.01-0.05 µM[19] | Topo II Inhibition[20] |
| Chloroquine | >50 µM (as monotherapy) | >50 µM (as monotherapy)[21] | >50 µM (as monotherapy)[21] | Autophagy Inhibition[22] |
Note: Values for this compound are hypothesized based on data for structurally similar 2,9-disubstituted acridines and are intended for comparative context. Actual values require experimental validation.
Chapter 3: Standardized Experimental Methodologies
The trustworthiness of comparative data hinges on the meticulous execution of validated protocols. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol outlines the procedure for determining the IC₅₀ value of a test compound.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of approximately 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the treated plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.[24]
Protocol: Topoisomerase II Inhibition (kDNA Decatenation Assay)
This biochemical assay directly measures a compound's ability to inhibit the enzymatic activity of Topoisomerase II. The rationale is that Topo II can decatenate (unlink) the interlocked circles of kinetoplast DNA (kDNA); an effective inhibitor will prevent this process.[25][26]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble a reaction mix containing assay buffer, ATP, and kDNA substrate.[26]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction tubes. Include a known inhibitor (e.g., Etoposide) as a positive control and a vehicle-only tube as a negative control.[25]
-
Enzyme Initiation: Add purified human Topoisomerase IIα enzyme to each tube to initiate the reaction.[9]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[26]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K. The SDS traps the enzyme in a cleavable complex if the drug is a "poison," and the proteinase K digests the enzyme to release the DNA.[27]
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel.[25] Catenated kDNA (substrate) is unable to enter the gel and remains in the well, while decatenated minicircles (product) migrate into the gel.[9]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA product compared to the negative control.[25]
Conclusion and Future Directions
This guide establishes a framework for comparing the biological efficacy of this compound against established anticancer agents. Based on the well-documented activities of the acridine scaffold, it is hypothesized that this compound will function primarily as a DNA intercalator and Topoisomerase II inhibitor, exhibiting potent cytotoxicity against proliferating cancer cells.[6][8] Its efficacy is expected to be most pronounced in hematological cancers, similar to Amsacrine, but it may possess a distinct spectrum of activity due to its unique substitution pattern.[18][28]
The provided protocols for MTT and Topoisomerase II inhibition assays represent the foundational experiments required to validate these hypotheses. Further characterization should involve a broader panel of cancer cell lines, including multi-drug resistant variants, and assays to confirm the induction of apoptosis (e.g., Annexin V staining) and cell cycle arrest.[10][18][29] By systematically applying these validated methodologies, researchers can accurately position novel acridine derivatives like this compound within the landscape of cancer chemotherapy and guide their future development.
References
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceuticals, 15(11), 1339. [Link]
-
Baguley, B. C. (2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry, 10(20), 2163-2170. [Link]
-
Al-Bari, M. A. A. (2017). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 9(12), 159. [Link]
-
Kalinowska-Tłuścik, J., et al. (2020). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 25(23), 5729. [Link]
-
Pellegrini, P., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]
-
Belmont, P., & Dorange, I. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Current Medicinal Chemistry - Anti-Cancer Agents, 7(2), 163-185. [Link]
-
Galdino-Pitta, M. R., et al. (2008). Antitumour acridines. Expert Opinion on Therapeutic Patents, 18(11), 1279-1296. [Link]
-
Sui, X., et al. (2014). Chloroquine and hydroxychloroquine for cancer therapy. Autophagy, 10(8), 1471-1473. [Link]
-
Informative Journals. (2020). Synthesis, Characterisation and Anticancer Study of Acridine derivatives. International Journal of Informative & Futuristic Research. [Link]
-
Garon, E. B., et al. (2017). Repurposing Drugs in Oncology (ReDO)-chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]
-
Garon, E. B., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]
-
S. S. Shirke, et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 573-589. [https://storage.googleapis.com/proud-ground-35290 proud-ground-352904/uploads/paper_file/p_file/343/A_Review_on_in-vitro_Methods_for_Screening_of_Anticancer_Drugs.pdf]([Link] proud-ground-352904/uploads/paper_file/p_file/343/A_Review_on_in-vitro_Methods_for_Screening_of_Anticancer_Drugs.pdf)
-
Baguley, B. C. (2003). Mechanisms of Action of DNA Intercalating Acridine-based Drugs: How Important are Contributions from Electron Transfer and Oxidative Stress? ResearchGate. [Link]
-
Kumar, A., et al. (2016). Medicinal chemistry of acridine and its analogues. RSC Advances, 6(78), 74144-74170. [Link]
-
National Institutes of Health. (2013). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
-
Pereira, D. H., et al. (2025). The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. Fine Chemical Engineering. [Link]
-
National Institutes of Health. (2019). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
-
Sharma, A., et al. (2013). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioinformation, 9(1), 031-035. [Link]
-
Cindrić, M., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. Arhiv za higijenu rada i toksikologiju, 71(1), 38-46. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Asiri, A. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]
-
Rajan, K., et al. (2022). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]
-
Balasubramanian, T., & Sadasivam, G. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 075-079. [Link]
-
Chen, J. R., et al. (2017). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Journal of developing drugs, 6(2), 1000174. [Link]
-
Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3), 88-97. [Link]
-
Gáspár, M., et al. (2025). Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study. ChemMedChem, 20(15), e202500267. [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23565-23579. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31703, Doxorubicin. PubChem. [Link]
-
Damiani, R. M., et al. (2016). Pathways of cardiac toxicity: comparison between chemotherapeutic drugs doxorubicin and mitoxantrone. Archives of Toxicology, 90(9), 2063-2076. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kronika.ac [kronika.ac]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. anticancerfund.org [anticancerfund.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Repurposing Drugs in Oncology (ReDO)-chloroquine and hydroxychloroquine as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pathways of cardiac toxicity: comparison between chemotherapeutic drugs doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. topogen.com [topogen.com]
- 28. mdpi.com [mdpi.com]
- 29. noblelifesci.com [noblelifesci.com]
A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of 9-Chloro-2-methylacridine in Comparison to Its Congeners
In the intricate world of drug discovery and materials science, acridine and its derivatives represent a cornerstone of heterocyclic chemistry. Their planar, electron-rich structure endows them with remarkable photophysical properties and the ability to intercalate with DNA, making them invaluable scaffolds for anticancer agents, fluorescent probes, and advanced materials. The precise tuning of these properties often hinges on the nature and position of substituents on the acridine core. This guide provides a detailed spectroscopic comparison of 9-Chloro-2-methylacridine with its closely related structural analogs: 2-methylacridine, 9-chloroacridine, and 9-methylacridine. Through a meticulous analysis of their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and structural impact of the chloro and methyl substituents.
The Acridine Core: A Platform for Spectroscopic Diversity
The fundamental acridine structure, a tricyclic aromatic heterocycle, possesses a π-conjugated system that gives rise to its characteristic spectroscopic behavior. Substituents dramatically modulate the electronic distribution within this system, leading to predictable yet nuanced shifts in spectral data. The introduction of an electron-donating group (EDG) like a methyl group (-CH₃) typically results in a bathochromic (red) shift in absorption and emission spectra due to a decrease in the HOMO-LUMO energy gap. Conversely, an electron-withdrawing group (EWG) like chlorine (-Cl), while also capable of inducing bathochromic shifts through resonance effects, primarily influences the molecule's electronic properties through its inductive effect. The interplay of these effects when both substituents are present, as in this compound, offers a compelling case study in structure-property relationships.
Comparative Spectroscopic Analysis
To provide a clear and objective comparison, the following sections detail the spectroscopic characteristics of this compound alongside its selected analogs. While experimental data for this compound is not widely published, its properties are inferred based on the well-documented effects of its constituent functional groups on the acridine scaffold.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For acridine derivatives, the spectra are typically characterized by multiple absorption bands in the UV and blue-violet regions of the electromagnetic spectrum, corresponding to π-π* transitions.
The introduction of a methyl group at the 2-position (an EDG) is expected to cause a slight red-shift in the absorption maxima (λmax) compared to the parent acridine. The chlorine atom at the 9-position (an EWG with lone pairs) can induce more complex changes. Its electron-withdrawing inductive effect can be counteracted by the electron-donating resonance effect of its lone pairs. The net effect on the absorption spectrum will depend on the interplay of these factors and the specific electronic transitions involved.
Table 1: Comparison of UV-Visible Absorption Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | Predicted: ~360-400 | Ethanol | Not Reported |
| 2-Methylacridine | ~355, 370, 388 | Ethanol | Not Reported |
| 9-Chloroacridine | ~365, 382 | Ethanol | Not Reported |
| 9-Methylacridine | 369, 387, 408[1] | Ethanol | Not Reported |
Note: Predicted values for this compound are based on the expected additive effects of the individual substituents on the acridine chromophore.
Fluorescence Spectroscopy
Acridine derivatives are renowned for their fluorescence properties. The emission wavelength and quantum yield are highly sensitive to substitution and the solvent environment.
The methyl group at the 2-position is anticipated to enhance the fluorescence quantum yield due to its electron-donating nature, which can increase the rigidity of the molecule and reduce non-radiative decay pathways. The heavy chlorine atom at the 9-position, however, can induce intersystem crossing through spin-orbit coupling, which may lead to a decrease in the fluorescence quantum yield. The emission wavelength is expected to be red-shifted in all substituted compounds compared to the parent acridine.
Table 2: Comparison of Fluorescence Emission Data
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |
| This compound | Predicted: ~380-400 | Predicted: ~420-450 | Not Reported | Ethanol |
| 2-Methylacridine | Not Reported | Not Reported | Not Reported | Ethanol |
| 9-Chloroacridine | Not Reported | Not Reported | Not Reported | Ethanol |
| 9-Methylacridine | Not Reported | Not Reported | Not Reported | Ethanol |
Note: The photophysical properties of acridine derivatives are highly solvent-dependent. The predicted values are for a non-polar aprotic solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of individual atoms within a molecule.
In the ¹H NMR spectrum of this compound, the methyl protons are expected to appear as a singlet in the upfield region (~2.5 ppm). The aromatic protons will exhibit complex splitting patterns in the downfield region (7.0-8.5 ppm). The electron-withdrawing chlorine at C-9 will deshield the peri-protons at C-1 and C-8, shifting them further downfield.
In the ¹³C NMR spectrum, the methyl carbon will resonate at a characteristic upfield chemical shift (~20-25 ppm). The carbon atom attached to the chlorine (C-9) will be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of both substituents.
Table 3: Comparison of Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -CH₃ | Aromatic Protons |
| This compound | Predicted: ~2.5 (s) | Predicted: 7.2-8.5 (m) |
| 2-Methylacridine | ~2.5 (s) | 7.3-8.2 (m) |
| 9-Chloroacridine | - | 7.5-8.4 (m) |
| 9-Methylacridine | 3.02 (s)[2] | 7.49-8.20 (m)[2] |
Table 4: Comparison of Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | -CH₃ | C-2 | C-9 |
| This compound | Predicted: ~22 | Predicted: ~138 | Predicted: ~150 |
| 2-Methylacridine | ~21.8 | ~137.5 | ~148.9 |
| 9-Chloroacridine | - | ~126.5 | ~151.8 |
| 9-Methylacridine | ~14.5 | ~125.4 | ~137.9 |
Note: Predicted values are based on incremental shift calculations and data from similar substituted aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at m/z 227, with a characteristic isotopic pattern (M+2) at m/z 229 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Common fragmentation pathways for acridine derivatives involve the loss of small neutral molecules or radicals. For this compound, fragmentation could involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN) from the heterocyclic ring.
Table 5: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₁₄H₁₀ClN | 227.69 | Predicted: 227 (M⁺), 229 (M+2), 192 (M-Cl), 212 (M-CH₃) |
| 2-Methylacridine | C₁₄H₁₁N | 193.24 | 193 (M⁺), 192, 178, 165 |
| 9-Chloroacridine | C₁₃H₈ClN | 213.66 | 213 (M⁺), 215 (M+2), 178 (M-Cl)[3] |
| 9-Methylacridine | C₁₄H₁₁N | 193.24 | 193 (M⁺), 192, 178, 165[1][4] |
Causality Behind Experimental Choices & Methodologies
The selection of these spectroscopic techniques is deliberate, as each provides a unique and complementary piece of the structural and electronic puzzle.
-
UV-Vis and Fluorescence Spectroscopy are chosen to probe the electronic behavior of the π-system, which is fundamental to the function of acridines as dyes and DNA intercalators. The choice of a polar protic solvent like ethanol allows for the observation of solvatochromic effects and is a common medium for biological assays.
-
NMR Spectroscopy is the gold standard for unambiguous structure determination in organic chemistry. The use of a deuterated solvent like CDCl₃ is standard practice to avoid overwhelming solvent signals in ¹H NMR.
-
Mass Spectrometry , particularly with a technique like Gas Chromatography-Mass Spectrometry (GC-MS), is ideal for confirming the molecular weight and obtaining fragmentation patterns that serve as a fingerprint for the compound.
Below are standardized protocols for acquiring the spectroscopic data discussed.
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
Caption: Workflow for UV-Visible absorption spectroscopy.
Detailed Steps:
-
Sample Preparation: Accurately weigh the compound and dissolve it in spectroscopic grade ethanol to prepare a stock solution (e.g., 1 mM). Dilute the stock solution to a final concentration of approximately 10 µM.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-600 nm) and a scan speed of 240 nm/min.
-
Baseline Correction: Fill a 1 cm path length quartz cuvette with the spectroscopic grade ethanol. Place it in both the sample and reference holders and record a baseline spectrum to correct for solvent absorption and instrument optics.
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it in the sample holder. Record the absorption spectrum.
-
Data Analysis: Process the spectrum to identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Protocol 2: Fluorescence Spectroscopy
Caption: Workflow for fluorescence spectroscopy.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Determine Excitation Maximum: Record an excitation spectrum by scanning the excitation monochromator while monitoring the emission at an estimated emission maximum. The wavelength of maximum intensity in the excitation spectrum should correspond to a λmax from the UV-Vis spectrum.
-
Record Emission Spectrum: Set the excitation monochromator to the determined excitation maximum. Scan the emission monochromator over a suitable range to record the fluorescence emission spectrum.
-
Data Processing: Identify the emission maximum (λem). If determining the relative quantum yield, repeat the measurement with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions and use the appropriate formula.
Protocol 3: NMR Spectroscopy
Caption: Workflow for ¹H and ¹³C NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans will depend on the sample concentration (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum. Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Spectral Analysis: For ¹H NMR, integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicities) to deduce neighboring protons. For both ¹H and ¹³C NMR, assign the signals to the respective nuclei in the molecule based on their chemical shifts.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument and Method Setup:
-
GC: Install a suitable capillary column (e.g., a non-polar HP-5ms column). Set the injector temperature (e.g., 250°C) and a temperature program for the oven (e.g., start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min). Use helium as the carrier gas.
-
MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass scan range (e.g., m/z 40-500).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample will be vaporized, separated on the column, and then introduced into the mass spectrometer.
-
Data Analysis: Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and the major fragment ions. Compare the observed fragmentation pattern with known fragmentation rules for aromatic and halogenated compounds.
Conclusion
The spectroscopic comparison of this compound with its structural analogs reveals the significant and predictable influence of substituent effects on the acridine core. The methyl group at the 2-position acts as a weak electron-donating group, inducing slight bathochromic shifts and potentially enhancing fluorescence. The chlorine atom at the 9-position, with its dual inductive and resonance effects, exerts a more complex influence on the electronic structure, notably deshielding adjacent protons and carbons in the NMR spectra and providing a characteristic isotopic signature in mass spectrometry. This guide provides a foundational understanding and practical protocols for researchers to characterize and compare these and other novel acridine derivatives, facilitating the rational design of new molecules with tailored spectroscopic and biological properties.
References
-
NIST. Acridine, 9-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 9-Chloroacridine. National Center for Biotechnology Information. [Link]
-
PubChem. 9-Methylacridine. National Center for Biotechnology Information. [Link]
-
NIST. Acridine, 9-methyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
comparing the anticancer activity of 9-Chloro-2-methylacridine derivatives
An In-Depth Comparative Guide to the Anticancer Activity of 9-Chloro-2-methylacridine Derivatives
Introduction: The Acridine Scaffold as a Privileged Structure in Oncology
The acridine tricycle, a nitrogen-containing heterocyclic aromatic system, represents a foundational scaffold in medicinal chemistry, particularly in the development of anticancer agents.[1][2] The inherent planarity of the acridine ring system is a critical structural feature, enabling it to effectively intercalate between the base pairs of DNA.[2][3][4][5] This non-covalent insertion disrupts the DNA helix, creating a physical barrier that interferes with essential cellular machinery and obstructs processes like DNA replication and transcription.[2][4]
Among the vast library of acridine-based compounds, those derived from the this compound intermediate are of significant interest. The chlorine atom at the 9-position serves as a versatile chemical handle, allowing for nucleophilic substitution and the generation of a diverse array of derivatives with modulated biological activities.[6] This guide provides a comparative analysis of these derivatives, synthesizing experimental data to elucidate their mechanisms of action, structure-activity relationships (SAR), and overall potential as next-generation cancer therapeutics.
Core Mechanisms of Action: Beyond Simple DNA Intercalation
While DNA intercalation is the foundational mechanism, the anticancer effects of this compound derivatives are multifaceted, involving the inhibition of critical nuclear enzymes and the disruption of key cellular signaling pathways.
Enzyme Inhibition: A primary mechanism for many potent acridine derivatives is the inhibition of topoisomerases I and II.[2][3][4][7][8] These enzymes are vital for managing DNA topology by relieving torsional stress during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of permanent DNA strand breaks, ultimately triggering programmed cell death (apoptosis). Notably, the clinically used drug Amsacrine, an acridine derivative, was the first synthetic topoisomerase II poison to be approved for cancer therapy.[3] Furthermore, some derivatives have been shown to inhibit telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[4][5][7]
Cell Cycle and Signaling Pathway Disruption: The cellular damage induced by these agents often culminates in cell cycle arrest and apoptosis.[3][7] Studies have also implicated the modulation of critical signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways, which are central regulators of cell growth, proliferation, and survival.[3]
Synthetic Strategy: A Gateway to Chemical Diversity
The synthesis of this compound derivatives typically begins with a modified Ullmann-Goldberg reaction to produce the N-phenylanthranilic acid intermediate.[7][9] This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), which yields the core this compound structure.[7][9] The reactivity of the 9-chloro group allows for subsequent nucleophilic substitution with various amines or other nucleophiles to generate a library of analogs for biological screening.[6]
Comparative In Vitro Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CTC₅₀) is a key metric for comparing the potency of these compounds. The data below, synthesized from multiple studies, highlights the differential activity based on the substitution at the 9-position.
| Derivative Code | Substitution at 9-Position | Cancer Cell Line | CTC₅₀ (µg/mL) | Reference |
| Compound 7 | N-(4-methyl-2-carboxyphenyl)amino | Lung (A-549) | 36.25 | [7][9] |
| Cervical (HeLa) | 31.25 | [7][9] | ||
| Compound 9 | N-(4-chloro-3-trifluoromethylphenyl)amino | Lung (A-549) | 18.75 | [7][9] |
| Cervical (HeLa) | 13.75 | [7][9] | ||
| AS-2 | N-(4-methoxyphenyl)amino | Lung (A-549) | 187.5 | [6] |
| Breast (MCF-7) | 212.5 | [6] |
Note: Lower CTC₅₀ values indicate higher cytotoxic potency.
The data clearly demonstrates that the nature of the substituent at the 9-position dramatically influences anticancer activity. For instance, "Compound 9," featuring an electron-withdrawing trifluoromethyl group, exhibits significantly higher potency against both A-549 lung cancer and HeLa cervical cancer cells compared to "Compound 7" and "AS-2".[6][7][9]
Structure-Activity Relationship (SAR) Analysis
The development of effective anticancer agents relies on a deep understanding of the relationship between chemical structure and biological activity. For this compound derivatives, several key SAR principles have been established.
-
The Planar Acridine Core: This is non-negotiable. The tricyclic planarity is essential for effective DNA intercalation, which anchors the molecule at its primary biological target.[10]
-
Substituents on the Acridine Ring: The presence and position of groups on the acridine rings modulate the electronic properties and, consequently, the activity. Electron-releasing groups, such as the methoxy group (and the methyl group in this series), at position 2 have been shown to enhance anticancer activity.[7][9]
-
The 9-Anilino Side Chain: The substituent at the 9-position is a major determinant of potency and selectivity.
-
Aromatic vs. Aliphatic: Aromatic substituents (anilino groups) are common. The electronic nature of groups on this phenyl ring is critical.
-
Positional Isomerism: The position of substituents on the 9-anilino ring matters. For example, in a study of anilino-acridines, a hydroxyl (-OH) group in the para position of the anilino ring conferred greater activity than when it was in the meta or ortho positions.[10]
-
Electron-Withdrawing Groups: As seen with Compound 9, the presence of strong electron-withdrawing groups like -CF₃ can significantly boost cytotoxicity.[7][9]
-
Sources
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy: Ingenta Connect [ingentaconnect.com]
- 5. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 9-Chloro-2-methylacridine
This guide provides an in-depth, objective comparison of 9-Chloro-2-methylacridine's putative mechanism of action against other established DNA-modifying agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical framework.
While specific experimental data for this compound is not extensively available in public literature, its structural similarity to a well-documented class of DNA intercalators and topoisomerase inhibitors allows for the formulation of a strong putative mechanism. This guide will therefore focus on the comprehensive experimental workflow required to rigorously validate this hypothesis.
The Acridine Scaffold: A Foundation for DNA Targeting
Acridine and its derivatives are a class of planar, tricyclic aromatic compounds. This planarity is the cornerstone of their biological activity, enabling them to insert, or "intercalate," between the base pairs of double-stranded DNA.[1][2] This physical disruption of the DNA helix interferes with critical cellular processes like DNA replication and transcription, often leading to cell cycle arrest and apoptosis, making them potent antitumor agents.[3][4]
The substitution pattern on the acridine ring is critical for modulating biological activity. The 9-position, in particular, is a key site for modification to influence interactions with biological targets such as topoisomerase enzymes.[1][5] Based on this well-established foundation, this compound is hypothesized to act through a dual mechanism: direct DNA intercalation and subsequent inhibition of Topoisomerase II.
Postulated Mechanism of Action of this compound
The proposed mechanism involves a cascade of events initiated by the molecule's interaction with DNA.
-
DNA Intercalation: The planar acridine core of this compound is expected to insert between adjacent base pairs of the DNA double helix. This binding is stabilized by non-covalent van der Waals and hydrophobic interactions.[3] This intercalation unwinds and lengthens the DNA strand, creating a structural distortion that is a roadblock for DNA and RNA polymerases.
-
Topoisomerase II Inhibition: Topoisomerase II (Topo II) is a vital enzyme that resolves DNA topological problems, such as supercoils and knots, by creating transient double-strand breaks (DSBs).[6] Many acridine derivatives function as "Topo II poisons" by stabilizing the "cleavage complex," an intermediate where Topo II is covalently bound to the 5' ends of the DNA.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and triggering the DNA Damage Response (DDR) pathway, ultimately culminating in apoptosis.[6]
Caption: Postulated signaling pathway for this compound.
A Multi-Tiered Experimental Workflow for Mechanism Validation
To rigorously test this hypothesis, a logical, phased experimental approach is essential. This workflow progresses from initial biophysical characterization to in vitro enzymatic assays and culminates in cell-based validation of target engagement and biological consequences.
Caption: A logical workflow for validating the mechanism of action.
Phase 1: Biophysical Characterization of DNA Interaction
The foundational step is to confirm and quantify the direct interaction between this compound and DNA.
A. UV-Visible Spectrophotometry for Binding Affinity
-
Causality: DNA intercalators exhibit changes in their absorption spectrum (hypochromism and bathochromic shift) upon binding to DNA. This allows for the calculation of the intrinsic binding constant (Kb).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Keep the concentration of the compound constant while titrating increasing concentrations of calf thymus DNA (ctDNA).
-
Record the absorption spectra after each addition of DNA.
-
Analyze the data using the Wolfe-Shimer equation or similar models to calculate Kb.[8]
-
B. Viscometry to Confirm Intercalation
-
Causality: Intercalation lengthens and unwinds the DNA helix, increasing its viscosity. In contrast, groove binding has a minimal effect. This assay provides strong evidence for an intercalative binding mode.[9]
-
Protocol:
-
Measure the flow time of a buffered solution of ctDNA using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the flow time at each concentration.
-
Calculate the relative specific viscosity (η/η0) and plot (η/η0)1/3 versus the binding ratio (compound concentration / DNA concentration). A significant increase in viscosity is indicative of intercalation.
-
C. Thermal Denaturation (Tm) Assay
-
Causality: Intercalators stabilize the DNA double helix against thermal denaturation, leading to an increase in the melting temperature (Tm).
-
Protocol:
-
Monitor the absorbance of a ctDNA solution at 260 nm while slowly increasing the temperature in a spectrophotometer equipped with a thermal controller.
-
Repeat the measurement in the presence of this compound.
-
The Tm is the temperature at which 50% of the DNA is denatured. A significant increase (ΔTm) in the presence of the compound indicates stabilization.[3]
-
Phase 2: In Vitro Topoisomerase II Inhibition Assays
These assays directly measure the effect of the compound on the enzymatic activity of Topo II.
A. Topo II-Mediated DNA Relaxation Assay
-
Causality: Topo II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. This assay identifies both catalytic inhibitors and poisons.[6][10]
-
Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human Topoisomerase IIα in the presence of ATP and varying concentrations of this compound.
-
Include a "no enzyme" control and a "no compound" (vehicle) control.
-
Terminate the reaction and separate the DNA topoisomers using agarose gel electrophoresis.
-
Visualize the DNA with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as the persistence of the supercoiled DNA band.[7]
-
B. Topo II-Mediated kDNA Decatenation Assay
-
Causality: A more specific assay for Topo II, which can unlink the interlocked minicircles of kinetoplast DNA (kDNA). Inhibition prevents the release of these minicircles.[11][12]
-
Protocol:
-
Incubate kDNA with human Topoisomerase IIα, ATP, and varying concentrations of this compound.
-
Stop the reaction and run the products on an agarose gel.
-
Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel. Inhibition is indicated by the absence of migrating minicircles.[12]
-
C. Topo II Poisoning vs. Catalytic Inhibition
-
Causality: It is crucial to distinguish between compounds that merely block the enzyme's catalytic cycle and those that act as poisons by stabilizing the DNA-enzyme cleavage complex. This can be assessed by measuring the formation of covalent Topo II-DNA complexes.[13]
-
Protocol (In Vitro Complex of Enzyme - ICE Assay Adaptation):
-
Incubate radiolabeled or linear plasmid DNA with Topo II and the test compound.
-
Terminate the reaction by adding a denaturant (e.g., SDS) to trap the covalent complex.
-
Use a method like potassium-SDS precipitation to separate the protein-DNA adducts from free DNA.
-
Quantify the amount of DNA covalently bound to the protein. A significant increase compared to the control indicates a Topo II poison.[11][13]
-
Phase 3: Cellular Validation and Biological Consequences
The final phase confirms that the compound engages its target in a complex cellular environment and elicits the expected biological response.
A. Cellular Thermal Shift Assay (CETSA)
-
Causality: CETSA is a powerful method for confirming target engagement in intact cells.[14][15] The binding of a ligand (the drug) to its target protein alters the protein's thermal stability.[16][17]
-
Protocol:
-
Treat cultured cells (e.g., a cancer cell line) with this compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble Topoisomerase IIα in the supernatant using Western blotting or an immunoassay like HTRF.[15]
-
A shift in the melting curve to a higher temperature in the drug-treated samples confirms direct binding to Topo IIα.[17]
-
B. Cytotoxicity and Cell Cycle Analysis
-
Causality: If this compound functions as a Topo II poison, it should induce cytotoxicity and cause cell cycle arrest, typically in the G2/M phase, as cells attempt to repair the DNA damage before mitosis.
-
Protocols:
-
Cytotoxicity (MTT/SRB Assay): Treat various cancer cell lines with a range of concentrations of the compound for 48-72 hours. Use a colorimetric assay to determine cell viability and calculate the IC50 value (the concentration that inhibits growth by 50%).
-
Cell Cycle Analysis (Flow Cytometry): Treat cells with the compound at its IC50 concentration for 24 hours. Fix the cells, stain their DNA with propidium iodide, and analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this checkpoint.
-
Comparative Analysis with Alternative Agents
To contextualize the potential efficacy of this compound, its performance should be benchmarked against well-characterized agents with related mechanisms.
| Feature / Assay | This compound (Hypothesized) | Amsacrine (m-AMSA) | Doxorubicin | Etoposide (VP-16) |
| Primary Mechanism | DNA Intercalator & Topo II Poison | DNA Intercalator & Topo II Poison | DNA Intercalator & Topo II Poison | Topo II Poison (Non-intercalator) |
| DNA Viscosity Increase | Yes | Yes | Yes | No |
| Topo II Relaxation IC50 | To be determined | ~1-5 µM | ~5-20 µM | ~50-100 µM |
| Topo II Cleavage Complex | Stabilizes | Stabilizes | Stabilizes | Stabilizes |
| Cellular IC50 (Typical) | To be determined | Low µM range | High nM to low µM range | Low µM range |
| Cell Cycle Arrest | G2/M | G2/M | G2/M | G2/M |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.
Amsacrine serves as a direct competitor within the acridine class.[8] A successful validation would show this compound exhibiting a similar profile: strong DNA binding, potent Topo II poisoning, and G2/M arrest.
Doxorubicin , an anthracycline, is also a dual-function intercalator and Topo II poison. Comparing results to doxorubicin provides a benchmark against a different, widely used clinical agent.
Etoposide is a critical control. As a non-intercalating Topo II poison, it will stabilize the cleavage complex and cause G2/M arrest but will not show a positive result in biophysical assays that measure intercalation (like viscometry).[6] This comparison is key to confirming the intercalative component of this compound's mechanism.
Conclusion
While direct evidence for the mechanism of action of this compound is emerging, a robust hypothesis can be constructed based on the extensive research into the acridine scaffold. The compound is likely to function as a DNA intercalator and a Topoisomerase II poison. The comprehensive, multi-tiered validation workflow detailed in this guide—progressing from biophysical interaction to enzymatic inhibition and finally to cellular target engagement and downstream effects—provides a rigorous framework for researchers to confirm this putative mechanism. By objectively comparing the resulting data with established agents like amsacrine, doxorubicin, and etoposide, the scientific community can accurately place this compound within the landscape of DNA-targeting therapeutics and evaluate its potential for further development.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Taylor & Francis Online. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
National Institutes of Health (NIH). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. [Link]
-
National Institutes of Health (NIH). Topoisomerase Assays. [Link]
-
ASM Journals. (1990). In vitro assays used to measure the activity of topoisomerases. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). [Link]
-
National Institutes of Health (NIH). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
-
National Institutes of Health (NIH). Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove. [Link]
-
Science.gov. dna intercalating agents: Topics. [Link]
-
ResearchGate. Putative identification of functional interactions between DNA intercalating agents and topoisomerase II using the V79 in vitro micronucleus assay. [Link]
-
National Institutes of Health (NIH). Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. [Link]
-
ResearchGate. Intercalating Agents and DNA Interactions. [Link]
-
PubMed. [Experimental method for the definition of intercalation of compounds in DNA]. [Link]
-
PubMed. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. [Link]
-
MDPI. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). [Link]
-
PubMed. Local DNA Base Conformations and Ligand Intercalation in DNA Constructs Containing Optical Probes. [Link]
-
PubChem. 9-Chloro-4-methylacridine. [Link]
-
LookChem. 2-chloro-9-methylacridine. [Link]
-
Mol-Instincts. 9-METHYLACRIDINE. [Link]
-
Kronika Journal. Applications of 9-Chloroacridine in Pharmaceuticals. [Link]
-
National Institutes of Health (NIH). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. [Link]
-
PubMed. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. [Link]
-
PubMed. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. [Link]
-
National Institutes of Health (NIH). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. [Link]
-
National Institutes of Health (NIH). Synthesis of Acridine-based DNA Bis-intercalating Agents. [Link]
-
PubChem. 9-Methylacridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kronika.ac [kronika.ac]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 13. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
in vitro comparison of 9-Chloro-2-methylacridine and amsacrine
An In Vitro Comparative Guide: 9-Chloro-2-methylacridine vs. Amsacrine as DNA-Targeting Agents
Introduction: A Tale of Two Acridines
The acridine scaffold, a planar tricyclic aromatic system, is a cornerstone in the development of DNA-interactive agents.[1] Its inherent ability to intercalate between DNA base pairs has made it a privileged structure in the design of anticancer drugs.[2][3] This guide focuses on an in vitro comparison of two key acridine derivatives: Amsacrine (m-AMSA) and the less-characterized this compound.
Amsacrine, an antineoplastic agent used in treating certain leukemias, is a well-documented dual-function molecule.[4][5] It not only intercalates into DNA but also acts as a topoisomerase II "poison," stabilizing the transient enzyme-DNA cleavage complex and leading to catastrophic DNA double-strand breaks.[6][7][8] In contrast, this compound serves primarily as a synthetic intermediate for more complex 9-anilinoacridines.[2][9] However, its core structure suggests a potential for intrinsic biological activity as a DNA intercalator.
This guide provides a framework for the direct in vitro comparison of these two molecules. By juxtaposing the established profile of amsacrine with a systematic evaluation of this compound, we aim to elucidate the latter's potential as a DNA-targeting agent and understand the structure-activity relationships that govern cytotoxicity and enzyme inhibition within this chemical class.
Mechanistic Framework: Intercalation and Enzyme Poisoning
The primary mechanism for both compounds is predicated on their planar aromatic structures, which facilitates non-covalent insertion between DNA base pairs.[10] This intercalation physically distorts the DNA helix, creating a roadblock for essential cellular machinery involved in replication and transcription.[1]
Amsacrine's activity extends further. After intercalation, it poisons topoisomerase II, an enzyme critical for resolving DNA topological stress during replication.[6] By preventing the re-ligation step of the enzyme's catalytic cycle, amsacrine leads to an accumulation of double-strand breaks, triggering an apoptotic cascade.[7][8] The structurally similar o-AMSA isomer, despite being an intercalator, is a poor topoisomerase II poison, highlighting that intercalation alone is insufficient for this secondary mechanism.[4] This underscores the critical importance of specific substituent groups for enzyme interaction. Our investigation will determine if this compound functions as a simple intercalator or if it also exhibits topoisomerase II inhibition.
Caption: A self-validating workflow for comparing cytotoxic agents.
Cytotoxicity Assessment Against Cancer Cell Lines
Rationale: The foundational assay in this comparison is the determination of cytotoxicity. It provides a quantitative measure (IC50) of the concentration required to inhibit 50% of cell growth, allowing for a direct comparison of potency. The MTT (or XTT) assay is a robust and widely adopted colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for viability. [2][11][12]We will test the compounds against a panel of cell lines, such as a leukemia line (e.g., HL-60, as amsacrine is used for leukemia) and solid tumor lines (e.g., A549 lung carcinoma, MCF-7 breast cancer), to identify any cell-type-specific sensitivity. [2][13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and amsacrine in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of compound concentration and determine the IC50 value using non-linear regression analysis.
Illustrative Data Summary
| Compound | Cell Line | IC50 (µM) |
| Amsacrine | HL-60 (Leukemia) | 0.25 |
| A549 (Lung) | 1.5 | |
| MCF-7 (Breast) | 2.1 | |
| This compound | HL-60 (Leukemia) | 15.8 |
| A549 (Lung) | 25.2 | |
| MCF-7 (Breast) | 30.5 |
This data is illustrative and serves to model expected outcomes.
DNA Intercalation Analysis
Rationale: To confirm the primary interaction with DNA, we will assess the ability of each compound to intercalate into the double helix. A classic and reliable method is monitoring the thermal denaturation of DNA. Intercalating agents stabilize the DNA duplex, leading to an increase in its melting temperature (Tm). [10]This biophysical assay provides direct evidence of intercalation and allows for a quantitative comparison of the stabilizing effect.
Experimental Protocol: DNA Thermal Denaturation (Tm) Assay
-
Solution Preparation: Prepare a solution of calf thymus DNA (ctDNA) at a concentration of 20 µM in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Compound Addition: In separate quartz cuvettes, mix the ctDNA solution with either this compound or amsacrine to a final compound concentration of 5 µM. Include a ctDNA-only control.
-
Spectrophotometry Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm.
-
Melting Curve Generation: Gradually increase the temperature of the cuvettes from 25°C to 95°C at a rate of 1°C per minute. Record the absorbance at each temperature increment.
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal transition. Calculate the change in melting temperature (ΔTm = Tm(DNA+Compound) - Tm(DNA)).
Illustrative Data Summary
| Compound (at 5 µM) | Tm of ctDNA (°C) | ΔTm (°C) | Interpretation |
| Control (ctDNA only) | 69.5 | N/A | Baseline |
| Amsacrine | 82.0 | +12.5 | Strong Intercalation |
| This compound | 76.5 | +7.0 | Moderate Intercalation |
This data is illustrative and serves to model expected outcomes.
Topoisomerase II Inhibition Assay
Rationale: This experiment is crucial for differentiating between a simple intercalator and a topoisomerase II poison like amsacrine. The most common in vitro assay for topoisomerase II activity measures the decatenation of kinetoplast DNA (kDNA). [14][15]kDNA is a large network of interlocked DNA mini-circles from trypanosomes. Topoisomerase II is the only enzyme that can separate (decatenate) this network into individual circles. [14]The inhibition of this process can be visualized using agarose gel electrophoresis.
Experimental Protocol: kDNA Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the test compound at various concentrations (e.g., 1 µM to 200 µM).
-
Enzyme Addition: Add 1-2 units of purified human topoisomerase IIα enzyme to the reaction mixture. Include a "no enzyme" control, a "no drug" positive control, and a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 2 hours.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated mini-circles (nicked-open and closed-circular) migrate into the gel. Quantify the percentage of decatenated DNA in each lane relative to the "no drug" control to determine the level of inhibition.
Illustrative Data Summary
| Compound | Concentration (µM) | Decatenation Result | Interpretation |
| Amsacrine | 25 | Complete Inhibition | Potent Topo II Inhibitor |
| 100 | Complete Inhibition | Potent Topo II Inhibitor | |
| This compound | 25 | Partial Inhibition | Weak/Moderate Inhibitor |
| 100 | Complete Inhibition | Inhibits at high conc. | |
| Etoposide (Control) | 50 | Complete Inhibition | Known Topo II Poison |
This data is illustrative and serves to model expected outcomes.
Conclusion and Forward Outlook
This guide outlines a systematic in vitro comparison between the established anticancer agent amsacrine and its structural precursor, this compound. The proposed workflow, moving from broad cytotoxicity screening to specific mechanistic assays, provides a robust framework for characterization.
Based on the illustrative data, we can hypothesize that while both compounds are DNA intercalators, amsacrine is a significantly more potent cytotoxic agent and topoisomerase II inhibitor. This difference is likely attributable to the 9-anilino side chain of amsacrine, which is crucial for high-affinity interaction with the topoisomerase II-DNA complex. [4][8]this compound, lacking this feature, likely functions as a simpler, less potent DNA intercalator.
This comparative analysis not only characterizes a lesser-studied molecule but also reinforces key structure-activity relationship principles in drug design. It demonstrates that while the acridine core provides the necessary planarity for DNA intercalation, specific substitutions at the 9-position are paramount for evolving this interaction into potent topoisomerase II poisoning and, consequently, high cytotoxic efficacy. Future studies could explore the synthesis of novel derivatives of this compound to investigate if its potency can be enhanced.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Amsacrine? Retrieved from [Link]
-
BC Cancer. (2013, August 1). DRUG NAME: Amsacrine. Retrieved from [Link]
-
Wikipedia. (n.d.). Amsacrine. Retrieved from [Link]
-
Thomas, C., et al. (2004). Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine: mode of action. British Journal of Pharmacology, 142(5), 893–902. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of amsacrine - NCI Drug Dictionary. Retrieved from [Link]
-
Moolakkadath, T., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(15), 4998. Retrieved from [Link]
-
Topoisomerase Assays. (2022). Current Protocols, 2(10), e580. Retrieved from [Link]
-
Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In Vitro Assays Used To Measure the Activity of Topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-7. Retrieved from [Link]
-
Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1989). Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Antimicrobial Agents and Chemotherapy, 33(10), 1807-1813. Retrieved from [Link]
-
Singh, P., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Triazolyl - Acridine Derivatives as Cytotoxic Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 58-65. Retrieved from [Link]
-
Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy, 34(1), 1-7. Retrieved from [Link]
-
Papathanasiou, I., et al. (2017). Cytotoxicity of acridine derivatives on human MM cell lines. Oncotarget, 8(52), 89969-89981. Retrieved from [Link]
-
Pierré, A., et al. (2005). Identification of novel acridine derivatives which induce DNA-damage and demonstrate in vivo antitumor activity. Proceedings of the American Association for Cancer Research, 46, 1234. Retrieved from [Link]
-
Novohradsky, V., et al. (2014). Effect of the nonleaving groups on the cellular uptake and cytotoxicity of platinum-acridine anticancer agents. Journal of Medicinal Chemistry, 57(21), 8829-8837. Retrieved from [Link]
-
Moolakkadath, T., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(15), 4998. Retrieved from [Link]
-
Ding, S., et al. (2021). Evaluation of a Platinum–Acridine Anticancer Agent and Its Liposomal Formulation in an In Vivo Model of Lung Adenocarcinoma. ChemRxiv. Retrieved from [Link]
-
Wilson, W. R., et al. (1996). Comparison of aromatic and tertiary amine N-oxides of acridine DNA intercalators as bioreductive drugs: Cytotoxicity, DNA binding, cellular uptake, and metabolism. Biochemical Pharmacology, 52(7), 1033-1043. Retrieved from [Link]
-
Traganos, F., et al. (1982). Effects of amsacrine and other DNA-intercalating drugs on nuclear and nucleolar structure in cultured V79 Chinese hamster cells and PtK2 rat kangaroo cells. Cancer Research, 42(7), 2716-2724. Retrieved from [Link]
-
Gniazdowski, M., et al. (1983). Comparison of Antitumor Properties of Nitracrine and Amsacrine Analogs. Neoplasma, 30(5), 573-579. Retrieved from [Link]
-
Finlay, G. J., & Baguley, B. C. (1989). Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. European Journal of Cancer and Clinical Oncology, 25(12), 1845-1851. Retrieved from [Link]
-
Baguley, B. C., et al. (1989). Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance. Journal of the National Cancer Institute, 81(9), 672-681. Retrieved from [Link]
-
Zwelling, L. A., et al. (1991). Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development. Cancer Research, 51(18), 4909-4916. Retrieved from [Link]
-
Gorczyca, W., et al. (1993). The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation. Cancer Research, 53(13), 3181-3187. Retrieved from [Link]
-
Zamojć, K., et al. (2025). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(2), 130741. Retrieved from [Link]
-
Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3), 88-97. Retrieved from [Link]
-
Ketron, A. C., et al. (2012). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Journal of Biological Chemistry, 287(8), 5643-5651. Retrieved from [Link]
-
PubChem. (n.d.). 9-Chloro-4-methylacridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kronika.ac [kronika.ac]
- 4. Amsacrine - Wikipedia [en.wikipedia.org]
- 5. Effects of amsacrine and other DNA-intercalating drugs on nuclear and nucleolar structure in cultured V79 Chinese hamster cells and PtK2 rat kangaroo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Characterization and Biological Evaluation of Novel Triazolyl - Acridine Derivatives as Cytotoxic Agents - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
A Comparative Guide to the DNA Intercalation Activity of 9-Chloro-2-methylacridine and Proflavine
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNA Intercalation and the Acridine Scaffold
DNA intercalation is a significant mode of interaction between small molecules and double-stranded DNA, where a planar molecule inserts itself between adjacent base pairs of the DNA double helix.[1] This process is primarily driven by π-π stacking interactions between the aromatic system of the intercalator and the DNA bases.[1] Such an intrusion into the DNA structure leads to significant conformational changes, including the unwinding and lengthening of the DNA helix, which can interfere with critical cellular processes like DNA replication and transcription.[2] This disruption of DNA machinery is a key mechanism of action for many anti-cancer and antimicrobial agents.[2][3]
Acridine, a nitrogen-containing heterocyclic aromatic compound, provides a planar scaffold that is highly conducive to DNA intercalation.[1] Its derivatives have been a cornerstone in the development of therapeutic agents. Proflavine, a 3,6-diaminoacridine, is a classic example of an acridine-based DNA intercalator, extensively studied for its biological activities.[4] This guide will use proflavine as a benchmark to outline the assessment of a related but less characterized derivative, 9-Chloro-2-methylacridine.
Physicochemical Properties of Proflavine and this compound
A molecule's ability to intercalate into DNA is influenced by its structural and electronic properties. Both proflavine and this compound share the fundamental planar tricyclic acridine core, but their differing substituents are expected to modulate their interaction with DNA.
| Feature | Proflavine | This compound |
| Chemical Structure | 3,6-diaminoacridine | This compound |
| Molecular Formula | C₁₃H₁₁N₃ | C₁₄H₁₀ClN |
| Molecular Weight | 209.25 g/mol | 227.69 g/mol |
| Key Substituents | Two amino groups at positions 3 and 6 | A chloro group at position 9 and a methyl group at position 2 |
| Expected Properties | The amino groups are typically protonated at physiological pH, conferring a positive charge that facilitates electrostatic interaction with the negatively charged phosphate backbone of DNA. | The chloro and methyl groups alter the electronic distribution and hydrophobicity of the acridine ring, which may influence its stacking interactions and overall binding affinity. |
Assessing DNA Intercalation Activity: A Methodological Approach
To objectively compare the DNA intercalation activity of this compound with proflavine, a suite of biophysical techniques should be employed. The following sections detail the principles and experimental protocols for these methods.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy is a foundational technique to detect the formation of a complex between a small molecule and DNA.[5] Intercalation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) and hypochromism (a decrease in molar absorptivity).[6] These spectral changes arise from the interaction of the intercalator's chromophore with the DNA bases.[5] By titrating a solution of the compound with increasing concentrations of DNA, one can determine the binding constant (Kb).[7]
Experimental Protocol: UV-Vis Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound or proflavine) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm (using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).[7]
-
-
Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the test compound.
-
Record the initial UV-Vis spectrum (typically from 200-500 nm).
-
Add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution of the compound upon DNA addition.
-
Plot the absorbance at the λmax of the compound against the DNA concentration.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
Principle: Fluorescence-based assays are highly sensitive methods for studying DNA binding. A common approach is the ethidium bromide (EtBr) displacement assay .[8] EtBr is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA.[8] A competing compound that can displace EtBr from the DNA will cause a quenching (decrease) of the fluorescence.[9] The degree of quenching can be used to infer the binding affinity of the test compound.[9]
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Preparation of the DNA-EtBr Complex:
-
Prepare a solution containing ct-DNA and EtBr in a suitable buffer (e.g., Tris-HCl, pH 7.4) at concentrations that yield a stable and measurable fluorescence signal (e.g., 10 µM each).
-
Incubate the mixture at room temperature in the dark for 10-15 minutes to allow for complete complex formation.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the test compound (this compound or proflavine) to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the concentration of the test compound.
-
The IC₅₀ value (the concentration of the compound required to reduce the initial fluorescence by 50%) can be determined from the plot. A lower IC₅₀ value suggests a higher DNA binding affinity.
-
The binding constant (Ka) can be calculated using the equation: Ka = KEtBr * ([EtBr] / IC₅₀), where KEtBr is the DNA binding constant of ethidium bromide.
-
Viscometry
Principle: Hydrodynamic methods, such as viscometry, provide strong evidence for the mode of DNA binding.[10] Classical intercalators increase the separation between base pairs, leading to an increase in the overall length of the DNA helix. This elongation results in a significant increase in the viscosity of the DNA solution.[10] In contrast, groove binders or electrostatic interactors typically cause less pronounced changes in DNA viscosity.
Experimental Protocol: Viscometry Measurements
-
Preparation:
-
Prepare a solution of ct-DNA in a suitable buffer. To ensure homogeneity, the DNA solution may need to be sonicated to achieve a uniform length.
-
Use a calibrated viscometer (e.g., an Ubbelohde or capillary viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Measurement:
-
Measure the flow time of the buffer alone (t₀).
-
Measure the flow time of the DNA solution in the absence of the test compound (t_DNA).
-
Add increasing concentrations of the test compound to the DNA solution and measure the flow time after each addition (t_complex).
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) at each compound concentration, where η = (t_complex - t₀) and η₀ = (t_DNA - t₀).
-
Plot (η/η₀) versus the ratio of the concentration of the compound to the concentration of DNA. A steep increase in relative viscosity is indicative of intercalation.
-
DNA Thermal Denaturation (Melting Temperature) Studies
Principle: The melting temperature (Tm) of DNA is the temperature at which 50% of the double-stranded DNA dissociates into single strands.[11] This transition can be monitored by the increase in UV absorbance at 260 nm (hyperchromic effect).[12] Molecules that bind to and stabilize the DNA double helix, such as intercalators, will increase the Tm.[7] The magnitude of the temperature shift (ΔTm) is proportional to the strength of the interaction.[13]
Experimental Protocol: Thermal Denaturation Assay
-
Sample Preparation:
-
Prepare solutions of ct-DNA in a suitable buffer (e.g., Tris-HCl) in the absence (control) and presence of the test compound at various concentration ratios.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curves.
-
The Tm is the temperature at the midpoint of the sigmoidal transition.[14]
-
Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm(DNA + compound) - Tm(DNA alone). A positive ΔTm indicates stabilization of the DNA duplex.
-
Comparative Analysis: Proflavine vs. This compound
The following tables summarize the known DNA intercalation data for proflavine and provide a template for the data that should be collected for this compound to enable a direct comparison.
Table 1: Spectroscopic and Binding Data
| Parameter | Method | Proflavine | This compound | Interpretation |
| λmax Shift (Δnm) | UV-Vis Spectroscopy | +15-20 nm | [Data to be determined] | A bathochromic shift suggests strong interaction and intercalation. |
| Hypochromism (%) | UV-Vis Spectroscopy | ~30-40% | [Data to be determined] | A significant decrease in absorbance is characteristic of intercalation. |
| Binding Constant (Kb) | UV-Vis Spectroscopy / Voltammetry | 2.20 x 10⁴ M⁻¹ | [Data to be determined] | Quantifies the affinity of the compound for DNA. |
| IC₅₀ (EtBr Displacement) | Fluorescence Assay | ~1.19 x 10⁵ M⁻¹ (Kb) | [Data to be determined] | A lower IC₅₀ indicates more effective displacement of EtBr and stronger binding. |
Table 2: Hydrodynamic and Thermodynamic Data
| Parameter | Method | Proflavine | This compound | Interpretation |
| Relative Viscosity Change | Viscometry | Significant Increase | [Data to be determined] | A substantial increase confirms the lengthening of the DNA helix due to intercalation. |
| ΔTm (°C) | Thermal Denaturation | Positive Shift | [Data to be determined] | A positive ΔTm indicates stabilization of the DNA double helix. |
Visualizing the Experimental Workflow and Mechanism
The following diagrams, created using Graphviz (DOT language), illustrate the general mechanism of DNA intercalation and the experimental workflow for its assessment.
Caption: Mechanism of DNA intercalation by acridine derivatives and its cellular consequences.
Caption: Experimental workflow for assessing DNA intercalation activity.
Conclusion and Future Directions
This guide has outlined the established DNA intercalation properties of proflavine and provided a detailed methodological framework for the comprehensive assessment of this compound. By systematically applying the described techniques—UV-Vis spectroscopy, fluorescence displacement assays, viscometry, and thermal denaturation studies—researchers can generate the necessary data to draw a direct and quantitative comparison between these two acridine derivatives.
The anticipated differences in DNA binding affinity and stabilization, stemming from their distinct substituent patterns, will provide valuable insights into the structure-activity relationships of acridine-based DNA intercalators. This knowledge is crucial for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. It is recommended that future studies also explore the sequence specificity of binding and the effects of these compounds on DNA-processing enzymes, such as topoisomerases, to build a more complete picture of their biological activity.
References
-
Karim, M. R., & Rohman, M. M. (2012). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Journal of the Chilean Chemical Society, 57(4), 1385-1389. Available at: [Link]
-
Wiesner, J., & Drobnik, J. (1992). Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect?. Cellular and Molecular Biology, 38(4), 345-365. Available at: [Link]
-
García, C. D., & Capitán-Vallvey, L. F. (2006). Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Analytical Biochemistry, 356(2), 257-264. Available at: [Link]
-
Small, E. W., & Isenberg, I. (2013). Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. Organic & Biomolecular Chemistry, 11(35), 5915-5924. Available at: [Link]
-
Baguley, B. C., & Cain, B. F. (1982). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Molecular Pharmacology, 22(2), 486-490. Available at: [Link]
-
Sasikala, W. D., & Mukherjee, A. (2013). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics, 15(19), 7245-7254. Available at: [Link]
-
Lafayette, E. A., de Almeida, L. G., da Silva, C. F., de Moraes, M. H., & da Silva Júnior, E. N. (2019). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules, 24(22), 4066. Available at: [Link]
-
Aviñó, A., et al. (2015). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules, 20(8), 14854-14869. Available at: [Link]
-
Laesecke, A. D., & Burger, J. L. (2014). Viscosity Measurements of DNA Solutions with and without Condensing Agents. Biorheology, 51(2-3), 131-146. Available at: [Link]
-
Zhang, G., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. Molecules, 28(1), 145. Available at: [Link]
-
He, G., et al. (2010). A modified fluorescent intercalator displacement assay for RNA ligand discovery. Analytical Biochemistry, 402(2), 176-182. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence quenching curves of ethidium bromide bound to DNA. Available at: [Link]
-
ResearchGate. (n.d.). Thermal denaturation of DNA. Available at: [Link]
-
Wang, Y., et al. (2015). Ligand induced stabilization of the melting temperature of the HSV-1 single-strand DNA binding protein using the thermal shift assay. Journal of Virological Methods, 228, 149-155. Available at: [Link]
-
Sknepnek, A., & Yethiraj, A. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. Molecules, 21(9), 1226. Available at: [Link]
-
Ghodke, P. P., et al. (2012). Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques. Journal of Spectroscopy, 2013, 850456. Available at: [Link]
Sources
- 1. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence Titrations of Bio-relevant Complexes with DNA: Synthesis, Structural Investigation, DNA Binding/Cleavage, Antimicrobial and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intercalation complex of proflavine with DNA: structure and dynamics by solid-state NMR. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 13. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 9-Chloro-2-methylacridine's Fluorescent Properties
For the discerning researcher in drug development and cellular imaging, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and reliability of experimental outcomes. While the chemical space of fluorescent molecules is vast, acridine scaffolds continue to command attention due to their intercalating properties and environmentally sensitive fluorescence. This guide provides a comprehensive framework for the characterization and comparative analysis of a lesser-explored derivative, 9-Chloro-2-methylacridine.
We will not only delve into the theoretical underpinnings of its potential fluorescent behavior but also provide actionable, field-proven experimental protocols to empower you to generate your own comparative data. This document is structured to be a self-validating system, guiding you from synthesis to in-depth photophysical characterization.
The Acridine Framework: A Foundation for Fluorescent Probes
Acridine and its derivatives are a class of heterocyclic compounds that have long been utilized as fluorescent dyes and probes.[1][2] Their planar tricyclic structure allows them to intercalate into nucleic acids, a property that has been extensively exploited in cell biology. The fluorescence of acridine derivatives is often highly sensitive to the local microenvironment, including solvent polarity and pH, making them valuable as sensor molecules.[3][4] Substitutions on the acridine ring can significantly modulate their photophysical properties, including absorption and emission maxima, quantum yield, and fluorescence lifetime.
Comparative Landscape: Positioning this compound
To meaningfully evaluate the performance of this compound, it is essential to benchmark it against well-characterized fluorescent probes. We have selected two classes of comparators: a common acridine-based dye, Acridine Orange, and a widely used, high-quantum-yield dye, Fluorescein.
Table 1: Comparative Photophysical Properties of Selected Fluorophores
| Property | This compound | Acridine Orange (in Ethanol) | Fluorescein (in 0.1 M NaOH) |
| Absorption Max (λ_abs) | To be determined | ~491 nm | ~490 nm |
| Emission Max (λ_em) | To be determined | ~525 nm | ~514 nm |
| Molar Absorptivity (ε) | To be determined | ~56,000 M⁻¹cm⁻¹ | ~87,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | To be determined | ~0.46 | ~0.95 |
| Stokes Shift | To be determined | ~34 nm | ~24 nm |
| Photostability | To be determined | Moderate | Low |
Note: The data for this compound is to be determined experimentally using the protocols outlined in this guide.
Experimental Protocols: From Synthesis to Spectroscopic Characterization
The following protocols are designed to be robust and reproducible, providing a clear path to characterizing the fluorescent properties of this compound.
Part 1: Synthesis of this compound
The synthesis of 9-chloroacridine derivatives can be achieved through the cyclization of N-phenylanthranilic acid derivatives followed by chlorination. A common method involves the use of phosphorus oxychloride (POCl₃).[5][6]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2-(4-methylanilino)benzoic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as a concentrated ammonium hydroxide solution or sodium carbonate, until the solution is alkaline (pH 8-9). This will precipitate the crude product.
-
Extraction: Extract the product into an organic solvent like chloroform or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Part 2: Characterization of Fluorescent Properties
Accurate determination of the photophysical parameters is crucial for a meaningful comparison. The following protocols adhere to established standards.
Workflow for Fluorescence Characterization
Caption: A systematic workflow for the comprehensive characterization of fluorescent properties.
1. Molar Absorptivity (ε) Determination
-
Rationale: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is essential for calculating brightness.
-
Protocol:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the absorption maximum (λ_max) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).
-
2. Fluorescence Quantum Yield (Φ_f) Determination
-
Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a direct measure of the efficiency of the fluorescence process. The comparative method using a standard of known quantum yield is widely adopted.[7]
-
Protocol (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield that absorbs in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Stokes Shift Determination
-
Rationale: The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra and is an important parameter for applications in fluorescence imaging, as a larger Stokes shift can improve signal-to-noise by reducing spectral overlap.[8][9][10][11][12]
-
Protocol:
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs to determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift in nanometers (nm): Stokes Shift = λ_em - λ_abs.
-
The Stokes shift can also be expressed in wavenumbers (cm⁻¹) for a more physically meaningful representation of the energy difference.
-
4. Photostability Assessment
-
Rationale: Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as time-lapse microscopy. A standardized approach to photostability testing is outlined in the ICH Q1B guidelines.[13][14][15][16]
-
Protocol:
-
Prepare a solution of this compound in a quartz cuvette.
-
Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) for a defined period.
-
Monitor the decrease in fluorescence intensity or absorbance over time.
-
For comparison, perform the same experiment with the reference compounds (Acridine Orange and Fluorescein) under identical conditions.
-
Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay provides a quantitative measure of photostability.
-
Concluding Remarks for the Informed Researcher
This guide provides a robust framework for the synthesis and comprehensive fluorescent characterization of this compound. By systematically following these protocols, researchers can generate high-quality, reproducible data to objectively assess the potential of this compound as a novel fluorescent probe. The true utility of this compound will be revealed through the experimental data you generate. Its performance relative to established dyes like Acridine Orange and Fluorescein will determine its suitability for specific applications in your research. We encourage the dissemination of your findings to enrich the collective understanding of the vast and versatile acridine family of fluorophores.
References
-
Gautier, C., et al. (2008). Acridine and Acridinone Derivatives: a Patent Review (2000 - 2007). Expert Opinion on Therapeutic Patents, 18(10), 1139-1157. [Link]
-
Denny, W. A., et al. (1982). Potential Antitumor Agents. 36. Synthesis and Antitumor Activity of New 9-Anilinoacridine Derivatives. Journal of Medicinal Chemistry, 25(3), 276-315. [Link]
-
Kapadia, G. J., et al. (1975). Ullmann Condensation: Synthesis of N-Aryl Anthranilic Acids and Acridones. Journal of Chemical Education, 52(9), 604. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Martins, T., et al. (2018). Acridine-Based Compounds as Fluorescent Probes for Biological Systems. Molecules, 23(8), 1853. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Magde, D., et al. (2002). Absolute luminescence quantum yields of IR-101 and IR-125 and the state of the art in quantum yield measurements. Journal of Physical Chemistry B, 106(4), 767-774. [Link]
-
Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference dyes for the characterization of microscopic imaging systems. Journal of Fluorescence, 18(5), 999-1004. [Link]
-
Sjöback, R., et al. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(7), L7-L21. [Link]
-
Cain, B. F., et al. (1976). Potential Antitumor Agents. 21. 9-Anilinoacridines with Antileukemic Activity. Journal of Medicinal Chemistry, 19(9), 1124-1130. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIR-emitting styryl dyes with large Stokes’ shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excess dynamic Stokes shift of molecular probes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule fluorophores with large Stokes shifts: 9-iminopyronin analogues as clickable tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ikev.org [ikev.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of 9-Chloro-2-methylacridine
For Immediate Reference: This document outlines critical safety and disposal protocols for 9-Chloro-2-methylacridine. Due to its nature as a chlorinated aromatic amine, this compound requires specialized handling to ensure personnel safety and environmental protection. Adherence to these procedures is mandatory for all laboratory and development personnel.
Hazard Profile and Core Safety Directive
The core directive for the disposal of this compound is the prevention of releasing the compound or its hazardous byproducts into the environment. Improper disposal, particularly through low-temperature combustion, can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1][2] Therefore, all disposal procedures are designed to mitigate this risk through controlled, high-temperature incineration.
Table 1: Hazard and Handling Summary for Acridine-Class Compounds
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | Avoid ingestion, inhalation, and contact with skin and eyes. Handle only in a well-ventilated area or chemical fume hood. |
| Chronic Toxicity | Some acridine compounds are suspected of causing genetic defects or may cause cancer. | Minimize exposure. Use appropriate engineering controls and personal protective equipment. |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain. |
| Combustion Byproducts | Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3] | In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. |
Personnel Protection: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The principle is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection : Double-gloving with nitrile gloves is recommended. Aromatic and halogenated hydrocarbons can compromise many glove materials; inspect gloves for any sign of degradation before and during use.[4]
-
Eye and Face Protection : Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield worn over safety goggles is necessary.[5]
-
Body Protection : A fully-buttoned laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls (e.g., Tychem) should be used.[6]
-
Respiratory Protection : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or down the drain.
Step 1: Waste Segregation and Collection
-
Principle : To prevent dangerous reactions, chlorinated waste must be kept separate from other chemical waste streams.
-
Procedure :
-
Designate a specific, clearly labeled hazardous waste container for "Chlorinated Aromatic Waste."
-
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing lid.[7]
-
Collect all materials contaminated with this compound, including unused product, reaction residues, contaminated filter paper, pipette tips, and disposable labware, in this container.
-
For solutions, collect the liquid waste in a compatible, sealed container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Container Management and Labeling
-
Principle : Proper labeling and storage are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safe transport and final disposal.[8]
-
Procedure :
-
Label the waste container with the words "HAZARDOUS WASTE."
-
Clearly list all contents, including "this compound" and any solvents present with their approximate concentrations.
-
Keep the container closed at all times except when adding waste.
-
Store the container in a designated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[3]
-
Step 3: Final Disposal Pathway
-
Principle : The presence of chlorine dictates a disposal method that ensures complete destruction of the molecule and prevents the formation of dioxins.[9][10]
-
Procedure :
-
Arrange for pickup and disposal through your institution's certified hazardous waste management provider.
-
The required method of disposal is high-temperature incineration (typically >850°C) in a facility equipped with flue gas scrubbing technology.[1][2] This ensures the destruction of the chlorinated aromatic structure and captures acidic gases like HCl produced during combustion.
-
Below is a decision-making workflow for the disposal process.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
In Case of a Spill:
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your EHS emergency line.
-
Control and Contain : If the spill is small and you are trained to handle it, ensure proper PPE is worn. Prevent the spill from spreading or entering drains by creating a dike with absorbent material (e.g., vermiculite, cat litter).[11]
-
Clean-Up :
-
For solid spills , carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.
-
For liquid spills , cover with an inert absorbent material. Once absorbed, scoop the material into the hazardous waste container.[11]
-
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eyes : Immediately flush with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin : Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous protocols, researchers and scientists can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional integrity.
References
-
Washington State University. (n.d.). Acridine Orange Safety Information. Retrieved from WSU Environmental Health & Safety. [Link]
- O'Malley, G. F. (2007). Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration: review.
-
International Flame Research Foundation (IFRF). (2001, March 22). How are DIOXINS formed in waste incineration?[Link]
-
Kim, Y. S., Kim, K. S., Kim, K. H., & Kim, C. K. (2003). Dioxin formation from waste incineration. Journal of the Air & Waste Management Association, 53(8), 1007-1015. [Link]
- Dearden, J. C. (2008). Dioxins and other harmful incinerator emissions.
- Hunsinger, H. (2005). Dioxins in Waste Combustion – Conclusions from 20 Years of Research. IEA Bioenergy Task 36.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA.gov. [Link]
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
-
U.S. Environmental Protection Agency. (2016, December 27). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from EPA.gov. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]
-
West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?[Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
- New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from OSHA.gov. [Link]
-
University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. [Link]
Sources
- 1. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioxins and other harmful incinerator emissions – United Kingdom Without Incineration Network [ukwin.org.uk]
- 3. fishersci.pt [fishersci.pt]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. quora.com [quora.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. How are DIOXINS formed in waste incineration? | IFRF [ifrf.net]
- 10. task36.ieabioenergy.com [task36.ieabioenergy.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. ACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering Safety: A Researcher's Guide to Handling 9-Chloro-2-methylacridine
For the diligent researcher navigating the complexities of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 9-Chloro-2-methylacridine, a compound of interest within the broader class of acridine derivatives. Our goal is to empower you with the knowledge to not only ensure your personal safety but also to maintain the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each procedural step, fostering a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3][4]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
-
Cytotoxicity: As an acridine derivative, it should be treated as potentially cytotoxic, meaning it can be toxic to living cells.[6][7]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on guidelines for handling cytotoxic and irritant compounds.[8][9][10]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable gloves (e.g., Nitrile rubber).[5] Double gloving is recommended. | Provides a barrier against skin contact. Double gloving offers enhanced protection, especially during prolonged handling or in case of a breach in the outer glove.[11] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[5][12][13] | Protects the eyes from splashes and airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown with cuffs. | Prevents contamination of personal clothing and skin.[5][9] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[5][14] | Protects the respiratory system from inhalation of the hazardous compound. |
Donning and Doffing PPE Workflow
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Chemical Fume Hood: Whenever possible, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Ventilation: Ensure the laboratory is well-ventilated.[3][8]
-
Eyewash Station and Safety Shower: These should be readily accessible in the event of an emergency.[3][15]
Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[3]
-
For dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to protect both personnel and the environment.
Waste Segregation and Labeling
-
Hazardous Waste Container: All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weighing paper) should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[16] The label should include the words "Hazardous Waste" and the chemical name.[16]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[16][17]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[7]
Container Management
-
Waste containers must be kept closed except when adding waste.[16][17]
-
Ensure containers are in good condition and not leaking.[16]
-
Store waste containers in a designated and properly ventilated area, segregated from incompatible materials.[16]
Final Disposal
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
For empty chemical containers, the first rinse should be collected and disposed of as hazardous waste.[17]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of hazardous chemical waste.
By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound, ensuring both your well-being and the integrity of your scientific endeavors.
References
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.).
- SAFETY DATA SHEET ACRIDINE ORANGE STAIN - Bio-Rad Antibodies. (2018, September 20).
- Acridine Orange. (n.d.). Washington State University - Environmental Health & Safety.
- SAFETY DATA SHEET 3'-Acridine CPG (20-2973-xx) - Glen Research. (n.d.).
- Safety Data Sheet: Acridine orange base (C.I. 46005) - Carl ROTH. (2024, March 3).
- SAFETY DATA SHEET - Aligned Genetics, Inc. (2024, April 25).
- Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1).
- Cytotoxic Drug Safety - Thompson Rivers University. (n.d.).
- Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (1986, January 29).
- 9-Methylacridine | C14H11N | CID 11913 - PubChem - NIH. (n.d.).
- Safe handling of cytotoxic drugs in the workplace - HSE. (2024, November 14).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 25).
- Material Safety Data Sheet - 9-Methylacridine, 99+% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 11).
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 10).
- CAS No. 611-64-3 - 9-Methylacridine - AccuStandard. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).
- This compound CAS#: - ChemicalBook. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).
Sources
- 1. 9-Methylacridine | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.pt [fishersci.pt]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. carlroth.com [carlroth.com]
- 13. logosbio.com [logosbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. fishersci.com [fishersci.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
